4-Fluoroaniline
Description
This compound is a primary arylamine that is the derivative of aniline in which the hydrogen at position 4 has been substituted by fluorine. It is used as an intermediate in the manufacture of pharmaceuticals, herbicides and plant growth regulators. It is a primary arylamine and a fluoroaniline.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCOLNOCZKSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022027 | |
| Record name | 4-Fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-fluoroaniline is a light-colored oily liquid. Mixture of three isomers. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Pale yellow liquid; [HSDB] Light gold colored liquid; [MSDSonline] | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Fluoroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3299 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
358.7 °F at 760 mmHg (USCG, 1999), 188 °C | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165 °F (USCG, 1999), 74 °C | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Fluoroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3299 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 33 g/L at 20 °C, Soluble in ethanol and ether; slightly soluble in chloroform | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1725 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1725 at 20 °C/4 °C | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.0 [mmHg], 0.75 mm Hg (1 hectoPa) at 20 °C | |
| Record name | 4-Fluoroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3299 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Pale yellow liquid | |
CAS No. |
371-40-4; 87686-42-8, 371-40-4 | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Fluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-FLUOROANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HI1G076Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
30.6 °F (USCG, 1999), -1.9 °C | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
4-fluoroaniline structure and properties
An In-depth Technical Guide to 4-Fluoroaniline (B128567): Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug development.
This compound is an organofluorine compound and a primary arylamine. It consists of an aniline (B41778) molecule substituted with a fluorine atom at the para-position (position 4) of the benzene (B151609) ring.[1]
-
IUPAC Name: this compound
-
Chemical Formula: C₆H₆FN
-
CAS Number: 371-40-4
-
Synonyms: p-Fluoroaniline, 4-Fluorobenzenamine, 1-Amino-4-fluorobenzene[1]
Physicochemical Properties
This compound is a light-colored to clear yellow or brown oily liquid.[1][2][3] It is characterized by a mild sweet odor and is insoluble in water but soluble in alcohol and ether.[4][5] The presence of the highly electronegative fluorine atom influences the electron density of the aromatic ring, affecting its reactivity and basicity compared to aniline.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 111.12 g/mol [1] |
| Melting Point | -1.9 °C[7] |
| Boiling Point | 187-188 °C[2][3] |
| Density | 1.173 g/mL at 25 °C[2][8] |
| Refractive Index | 1.539 - 1.54 at 20 °C[2][3][8] |
| Flash Point | 73 °C (165 °F)[5][9] |
| LogP (log Kow) | 1.15[1] |
Synthesis and Experimental Protocols
The most common method for the synthesis of this compound is the catalytic hydrogenation of 4-nitrofluorobenzene.[10]
Experimental Protocol: Catalytic Hydrogenation of 4-Nitrofluorobenzene
This protocol is adapted from a documented procedure for the synthesis of this compound.
Materials:
-
4-Nitrofluorobenzene
-
Methanol (B129727) (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-nitrofluorobenzene (2.00 mmol) in methanol (10 mL).
-
To this solution, add 10% Pd/C (21 mg, 0.020 mmol).
-
Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.
-
Upon completion of the reaction, filter the solid catalyst and wash it with dichloromethane (25 mL).
-
Combine the filtrate and the DCM washings.
-
Concentrate the combined solution under reduced pressure using a rotary evaporator to obtain this compound as a clear yellow oil (yield: 100%).
Chemical Reactivity and Applications
The presence of the amino group and the fluorine-substituted aromatic ring makes this compound a versatile intermediate in organic synthesis. The amino group can undergo diazotization, acylation, and alkylation, while the aromatic ring is subject to electrophilic substitution.[6]
Its primary application is as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][3] The fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of drug molecules.[11]
Applications in Drug Development
This compound and its derivatives are crucial intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs), including:
-
Anticancer agents: The this compound moiety is found in several tyrosine kinase inhibitors. For example, 3-chloro-4-fluoroaniline (B193440) is a key intermediate in the synthesis of Gefitinib (B1684475), a drug used to treat non-small cell lung cancer.
-
Antidepressants: It serves as a precursor for certain selective serotonin (B10506) reuptake inhibitors (SSRIs).[6]
-
Opioid Analgesics: this compound is a direct precursor in the synthesis of para-fluorofentanyl, an analog of fentanyl.[10][12]
-
Fungicides: It is a precursor to the fungicide fluoroimide.[10]
Signaling Pathway: Mechanism of Action of Gefitinib
As a key application of a this compound derivative in drug development, the mechanism of action of Gefitinib is illustrated below. Gefitinib targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Gefitinib acts as a tyrosine kinase inhibitor, blocking the downstream signaling that leads to cell proliferation and survival.[4][13][14]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Safety and Handling
This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.[15] It may be toxic by ingestion and can be absorbed through the skin and respiratory tract, potentially leading to methemoglobinemia.[1][14] Appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical.[15] It should be stored in a well-ventilated place away from heat and open flames.[9]
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006090413A1 - Novel crystalline form of gefitinib and a process for its preparation - Google Patents [patents.google.com]
- 8. Video: Opioid Receptors: Overview [jove.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. Parafluorofentanyl - Wikipedia [en.wikipedia.org]
- 13. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
4-fluoroaniline synthesis from 4-fluoronitrobenzene
An In-depth Technical Guide to the Synthesis of 4-Fluoroaniline (B128567) from 4-Fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound via the reduction of 4-fluoronitrobenzene. This compound is a critical building block in medicinal chemistry and the broader chemical industry, serving as a precursor for pharmaceuticals, agrochemicals, and dyes.[1][2] This document details various reduction methodologies, presents comparative quantitative data, and offers detailed experimental protocols for key synthesis methods.
Overview of Synthetic Strategies
The conversion of 4-fluoronitrobenzene to this compound is a standard reduction reaction targeting the nitro group. The primary challenge lies in achieving high yield and purity while preserving the carbon-fluorine bond. Several effective methods have been established, broadly categorized as:
-
Catalytic Hydrogenation: This is the most common and industrially preferred method, known for high efficiency and clean reaction profiles.[3] It typically employs a noble metal catalyst, such as palladium or platinum, under a hydrogen atmosphere.[2][4]
-
Metal-Based Reductions: Classic methods involving metals in acidic or neutral media are also widely used. Common systems include iron in acidic or neutral media (Fe/HCl, Fe/NH₄Cl) and tin or its salts (Sn/HCl, SnCl₂).[5][6][7] These methods are often cost-effective but may require more rigorous workup procedures.
-
Sulfide-Based Reductions: Reagents like sodium sulfide (B99878) (Na₂S) offer an alternative route for the reduction of nitroarenes.[8][9]
Comparative Analysis of Reduction Methods
The selection of a specific synthetic route depends on factors such as scale, available equipment, cost, and desired purity. The following table summarizes quantitative data from various reported procedures for the synthesis of this compound.
| Method | Reducing Agent / Catalyst | Solvent | Temperature | Time | Pressure | Yield | Reference |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | Methanol (B129727) | 20 °C | 3 h | Atmospheric | 100% | [4] |
| Catalytic Hydrogenation | Raney Nickel, H₂ | Ethyl Acetate (B1210297) | 50 °C | 45 min | 4.2x10⁶ Pa | 99.6% | [10] |
| Catalytic Hydrogenation | PtO₂, H₂ | Not Specified | 42 °C | 12.5 h | Not Specified | 95% | [4][11][12] |
| Metal/Acid Reduction | Fe powder, NH₄Cl | Ethanol (B145695)/Water (4:1) | 70 °C | 1 h | Atmospheric | >90% (General) | [13] |
| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol | 75 °C | 4 h | Atmospheric | 91% | [14] |
| Sulfide Reduction | Na₂S | Ethanol/Water (3:1) | Room Temp. | 12 h | Atmospheric | High (General) | [9] |
General Experimental Workflow
The synthesis of this compound from 4-fluoronitrobenzene follows a consistent workflow, regardless of the specific reduction chemistry employed. The process involves the main reaction, followed by catalyst/reagent removal, product extraction, and final purification.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for common reduction procedures.
Safety Note: These reactions involve hazardous materials. 4-fluoronitrobenzene and this compound are toxic and can be absorbed through the skin.[1] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
Protocol 1: Catalytic Hydrogenation using 10% Pd/C
This method is highly efficient and provides a very pure product with a straightforward workup.[4]
-
Reagents and Equipment:
-
4-fluoronitrobenzene (2.00 mmol, 282 mg)
-
10% Palladium on carbon (Pd/C) (0.020 mmol, 21 mg)
-
Methanol (10 mL)
-
Dichloromethane (B109758) (DCM, 25 mL)
-
Hydrogen gas (H₂) supply with balloon or bladder
-
Round-bottom flask, magnetic stirrer, filtration apparatus
-
-
Procedure:
-
Dissolve 4-fluoronitrobenzene (2.00 mmol) in methanol (10 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (21 mg) to the solution.
-
Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature (approx. 20 °C) for 3 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with dichloromethane (25 mL).
-
Combine the filtrate and the DCM washing.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a clear yellow oil (Expected yield: 222 mg, 100%).[4]
-
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This is a classic and reliable method for nitro group reduction that avoids the need for high-pressure hydrogenation equipment.[7][14]
-
Reagents and Equipment:
-
4-fluoronitrobenzene (10 mmol, 1.41 g)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (40 mmol, 9.02 g)
-
Ethanol (50 mL)
-
20% Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a solution of 4-fluoronitrobenzene (10 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (40 mmol).
-
Heat the mixture to reflux (approx. 75-80 °C) and stir for 4 hours.
-
After cooling to room temperature, carefully add ice-cold water to the reaction mixture.
-
Basify the mixture by slowly adding a 20% NaOH solution until the tin salts precipitate and the solution is alkaline (pH > 10).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.[14]
-
Protocol 3: Reduction using Iron (Fe) and Ammonium (B1175870) Chloride (NH₄Cl)
This method uses inexpensive and readily available reagents, making it suitable for large-scale synthesis.[13]
-
Reagents and Equipment:
-
4-fluoronitrobenzene (40 mmol, 5.64 g)
-
Iron powder (Fe) (400 mmol, 22.34 g)
-
Ammonium chloride (NH₄Cl) (400 mmol, 21.4 g)
-
Ethanol/Water (4:1 mixture, 60 mL)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of 4-fluoronitrobenzene (40 mmol) in a 4:1 mixture of ethanol and water (60 mL).
-
Add iron powder (400 mmol) and ammonium chloride (400 mmol) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 1 hour.
-
Upon reaction completion, cool the mixture and filter it through a pad of Celite to remove the iron residues.
-
Wash the Celite pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. The product will be in the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield this compound.[13]
-
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 371-40-4 | Benchchem [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. escholarship.org [escholarship.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]
- 10. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 11. chembk.com [chembk.com]
- 12. This compound | 371-40-4 [chemicalbook.com]
- 13. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 14. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 15. lobachemie.com [lobachemie.com]
role of fluorine in 4-fluoroaniline reactivity
An In-depth Technical Guide to the Role of Fluorine in 4-Fluoroaniline (B128567) Reactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the role of the fluorine substituent in modulating the chemical reactivity of this compound. The unique electronic properties of fluorine—specifically its strong inductive electron-withdrawal and moderate resonance electron-donation—create a nuanced reactivity profile that is distinct from aniline (B41778) and other halogenated anilines. This document details the impact of fluorine on the molecule's basicity, its influence on electrophilic and nucleophilic aromatic substitution reactions, and its role in the reactions of the amino group. Quantitative data, detailed experimental protocols for key transformations, and diagrams illustrating electronic effects and reaction workflows are provided to serve as a critical resource for professionals in organic synthesis and medicinal chemistry.
The Dual Electronic Nature of Fluorine
The reactivity of this compound is fundamentally governed by the electronic effects of the fluorine atom at the para-position. Unlike other halogens, fluorine exhibits a pronounced duality:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[1][2] This effect decreases the electron density of the entire aromatic ring and the nitrogen atom of the amino group through the sigma bond framework.[1]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, acting as an electron-donating group.[2][3] This effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom.
Crucially, for fluorine, the inductive effect (-I) is generally considered to dominate over its resonance effect (+R).[3] This net electron-withdrawing character is a primary determinant of this compound's chemical behavior.
References
4-Fluoroaniline: A Versatile Chemical Building Block for Modern Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoroaniline (B128567) (p-fluoroaniline) has emerged as a critical and versatile building block in modern organic synthesis. Its unique physicochemical properties, conferred by the presence of a fluorine atom at the para-position of the aniline (B41778) ring, render it an invaluable precursor for the development of a wide array of functional molecules. The fluorine atom's high electronegativity influences the electron density of the aromatic ring and the basicity of the amino group, thereby modulating the molecule's reactivity and metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound, with a particular focus on its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols for key chemical transformations and a summary of its spectral and physical data are presented to facilitate its effective utilization in research and development.
Introduction
This compound is a primary arylamine distinguished by the substitution of a hydrogen atom with fluorine at the 4-position of the aniline molecule.[1] This seemingly simple structural modification has profound implications for the compound's chemical behavior, making it a highly sought-after intermediate in various fields of chemical synthesis.[2] The electron-withdrawing nature of the fluorine atom activates the aromatic ring for certain reactions while influencing the nucleophilicity of the amino group.[2] These characteristics allow for precise control over synthetic pathways, enabling the construction of complex molecular architectures.[2] Consequently, this compound is a cornerstone in the synthesis of numerous commercial products, including active pharmaceutical ingredients (APIs), herbicides, and specialty polymers.[1][3] This guide aims to provide a detailed technical overview for professionals engaged in chemical research and drug development, highlighting the full potential of this compound as a versatile building block.
Physicochemical and Toxicological Properties
A thorough understanding of the physical, chemical, and toxicological properties of this compound is essential for its safe handling and effective application in synthesis.
Physical and Chemical Properties
This compound is a light-colored oily liquid that is insoluble in water and denser than it.[1] It is known to be stable under standard conditions but is incompatible with strong acids and oxidizing agents.[4] Key physicochemical data are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆FN | [5] |
| Molecular Weight | 111.12 g/mol | [5] |
| Appearance | Clear to pale yellow liquid | [6] |
| Boiling Point | 188 °C | [1] |
| Melting Point | -1.9 °C | [4] |
| Density | 1.1725 g/cm³ at 20°C | [6] |
| Refractive Index (n20/D) | 1.539 | [7] |
| Log Kow (LogP) | 1.15 | [1] |
| CAS Number | 371-40-4 | [5] |
Table 1: Physicochemical Properties of this compound
Spectral Data
The structural features of this compound have been well-characterized by various spectroscopic techniques. A summary of key spectral data is provided in Table 2.
| Spectroscopy | Key Data and Observations | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.89 (t, J=8.0 Hz, 2H, ArH), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 3.60 (s, 2H, NH₂) | [8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz) | [8] |
| ¹⁹F NMR (DMSO) | Chemical shifts are sensitive to pH, with a range of 5-15 ppm between the conjugate acid and base. | [9] |
| IR (Vapor Phase) | Characteristic peaks for N-H and C-F stretching, and aromatic C-H and C=C bending. | [10] |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 111. | [11] |
Table 2: Spectral Data of this compound
Toxicology and Safety
This compound is a hazardous substance and should be handled with appropriate safety precautions. It can be absorbed through the skin and respiratory tract, leading to irritation of the eyes, skin, and mucous membranes.[12] Ingestion or significant exposure can cause methemoglobinemia, characterized by cyanosis (a bluish tint to the skin and lips), headache, and nausea.[5]
| Toxicity Metric | Value | Species | Reference(s) |
| Oral LD₅₀ | 417 mg/kg | Rat | [3] |
Table 3: Acute Toxicity Data for this compound
Synthesis of this compound
The most common industrial method for the synthesis of this compound is the catalytic hydrogenation of 4-fluoronitrobenzene.[4] This method is favored for its high yields and efficiency.[13]
Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene
This protocol describes a standard laboratory procedure for the synthesis of this compound.[14]
Materials:
-
4-Fluoronitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of 4-fluoronitrobenzene (2.00 mmol) in methanol (10 mL), add 10% Pd/C (21 mg, 0.020 mmol).
-
Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid catalyst and wash it with dichloromethane (25 mL).
-
Combine the filtrate and the DCM washing.
-
Concentrate the combined organic layers under reduced pressure to yield this compound as a clear yellow oil.
Expected Yield: ~100%[14]
Chemical Reactivity and Key Transformations
The presence of both an amino group and a fluorine atom on the aromatic ring makes this compound a versatile substrate for a wide range of chemical transformations.
Reactions at the Amino Group
The amino group of this compound is nucleophilic and readily participates in N-acylation and N-alkylation reactions.[2][15]
N-acylation is a common transformation used to introduce an acyl group onto the nitrogen atom, often to protect the amine or to synthesize amide-containing target molecules.
Experimental Protocol: N-Acetylation of this compound [16]
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
To a solution of DIPEA (18.0 mmol) in DCM (20 mL), add this compound (9.00 mmol).
-
Add acetic anhydride (10.8 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with deionized water (5 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to obtain the N-acetylated product.
N-alkylation introduces an alkyl group to the amino function, a key step in the synthesis of many pharmaceutical compounds.
Experimental Protocol: N-Isopropylation of this compound [12]
Materials:
-
This compound
-
Isopropyl iodide
-
Phase-transfer catalyst (e.g., PEG-400, Tetrabutylammonium (B224687) bromide, Tetramethylammonium (B1211777) chloride)
-
Sodium hydroxide (B78521)
-
Water
Procedure:
-
In a reaction flask, combine this compound (24g), isopropyl iodide (34g), PEG-400 (0.3g), tetrabutylammonium bromide (0.3g), and tetramethylammonium chloride (0.2g).
-
Prepare a solution of sodium hydroxide (7g) in water (30g).
-
Heat the reaction mixture to 90 °C and stir at 200 r/min.
-
Carry out the reflux reaction for 4 hours.
-
After cooling, work up the reaction mixture to isolate the product.
Expected Yield: 94.61%[12]
Reactions Involving the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic substitution and participates in various cross-coupling reactions.
Diazotization of the amino group to form a diazonium salt is a pivotal transformation, as the diazonium group is an excellent leaving group that can be replaced by a wide variety of nucleophiles.[15][17] The copper-catalyzed substitution of the diazonium group is known as the Sandmeyer reaction.[17]
Experimental Workflow: Diazotization followed by Sandmeyer Reaction
Diazotization and subsequent Sandmeyer reaction of this compound.
This compound and its derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds.
Experimental Protocol: Suzuki Coupling of a this compound Derivative [1]
This protocol describes a general procedure for the Suzuki coupling of an aryl bromide derivative of this compound with phenylboronic acid.
Materials:
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Degassed water
Procedure:
-
In a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add 4-(benzyloxy)-3-bromo-5-fluoroaniline (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).
-
Add Pd(OAc)₂ (e.g., 2 mol%) and PCy₃ (e.g., 4 mol%).
-
Add a mixture of 1,4-dioxane and degassed water (e.g., 4:1 ratio).
-
Heat the reaction mixture (e.g., to 90 °C) and stir until the reaction is complete (monitor by TLC).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Expected Yields: 60-80% (depending on the specific boronic acid and reaction conditions)[18]
Applications in Research and Industry
The versatility of this compound makes it a valuable precursor in several key industrial sectors.
Pharmaceutical Industry
This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] The fluorine atom can enhance metabolic stability and binding affinity of the drug molecule to its target.
Case Study: Para-fluorofentanyl
Para-fluorofentanyl is a potent opioid analgesic and an analog of fentanyl.[19] Its synthesis involves the use of this compound in place of aniline in the standard fentanyl synthesis route.[19] Para-fluorofentanyl acts as a selective mu-type opioid-receptor agonist.[20]
Simplified signaling pathway of para-fluorofentanyl via the μ-opioid receptor.
Case Study Context: Gefitinib and EGFR Inhibition
While not directly synthesized from this compound, the anti-cancer drug Gefitinib is a 4-anilinoquinazoline (B1210976) derivative, specifically N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine.[11] It highlights the importance of the this compound scaffold in drug design. Gefitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[6][11] By binding to the ATP-binding site of the EGFR's tyrosine kinase domain, it blocks the downstream signaling pathways responsible for cancer cell proliferation and survival.[11][21]
Mechanism of action of Gefitinib on the EGFR signaling pathway.
Agrochemical Industry
This compound is a precursor for various agrochemicals, including herbicides and fungicides.[1] The inclusion of fluorine can enhance the efficacy and selectivity of these products.
Case Study: Fluoroimide
Fluoroimide is a fungicide that contains a substructure derived from this compound. It belongs to the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs).[4] These fungicides act by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby blocking cellular respiration and energy production.[22]
Inhibition of the fungal respiratory chain by SDHI fungicides like Fluoroimide.
Materials Science
In materials science, this compound is used in the synthesis of specialty polymers and dyes.[1] The fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials.
Conclusion
This compound is a cornerstone of modern organic synthesis, offering a unique combination of reactivity and stability that makes it an invaluable building block for a diverse range of applications. Its significance in the pharmaceutical and agrochemical industries is well-established, and its utility in materials science continues to expand. This technical guide has provided a comprehensive overview of the properties, synthesis, and key reactions of this compound, along with detailed experimental protocols. By understanding and leveraging the unique characteristics of this versatile molecule, researchers and developers can continue to innovate and create novel solutions to challenges in medicine, agriculture, and materials science.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Mechanism of Action of Fludioxonil in Inhibiting Fungal Growth [agrogreat.com]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents [patents.google.com]
- 13. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Page loading... [wap.guidechem.com]
- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Parafluorofentanyl - Wikipedia [en.wikipedia.org]
- 20. Para-fluorofentanyl - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 21. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
The Biological Versatility of 4-Fluoroaniline Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Anticancer and Antimicrobial Activities, Experimental Protocols, and Signaling Pathways
Introduction
4-Fluoroaniline (B128567), a fluorinated aromatic amine, serves as a pivotal structural motif in medicinal chemistry, lending its unique physicochemical properties to a diverse array of biologically active compounds.[1][2] The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and cell permeability, making this compound derivatives attractive candidates for drug development.[3] This technical guide provides a comprehensive overview of the anticancer and antimicrobial activities of various this compound derivatives, complete with detailed experimental protocols and visual representations of the key signaling pathways involved. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in tumor progression.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting key quantitative data for comparative analysis.
| Derivative Name/Structure | Cancer Cell Line | Assay | Quantitative Metric (IC50/LC50) | Reference |
| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[4][5]benzoquinone | A375 (Melanoma) | MTT Assay | LC50: 12.25 µg/mL | [4][6] |
| NAM-5 (sulfonamide derivative of 3-fluoro-4-morpholinoaniline) | MCF-7 (Breast Cancer) | Not Specified | IC50: 1.811 µM | [7] |
| NAM-5 (sulfonamide derivative of 3-fluoro-4-morpholinoaniline) | MDA-MB-231 (Breast Cancer) | Not Specified | IC50: 2.143 µM | [7] |
| NAM-7 (3-fluoro-4-morpholinoaniline derivative) | MCF-7 (Breast Cancer) | Not Specified | IC50: 1.883 µM | [7] |
| NAM-7 (3-fluoro-4-morpholinoaniline derivative) | MDA-MB-231 (Breast Cancer) | Not Specified | IC50: 4.688 µM | [7] |
Experimental Protocols: Anticancer Assays
General Procedure: Fluoro-substituted anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone can be synthesized using trifluoroacetic acid (TFA) as a catalyst to improve product yield. The reaction typically involves the condensation of the respective quinone with the appropriate this compound derivative. The newly synthesized derivatives are then purified by column chromatography with gradient elution and characterized by spectroscopic techniques such as IR, NMR (¹H, ¹³C, and ¹⁹F), and mass spectrometry.[4]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A375, MCF-7, MDA-MB-231)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 4 mM HCl and 0.1% NP40)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.[8]
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Collect both adherent and floating cells after treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9][10][11]
Signaling Pathways in Anticancer Activity
This compound derivatives can exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and angiogenesis.
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway is a key strategy in cancer therapy.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.
Caption: Putative inhibition of the PI3K/AKT/mTOR signaling pathway.
Antimicrobial Activity of this compound Derivatives
Certain derivatives of this compound have demonstrated potent antimicrobial and antibiofilm activities against pathogenic bacteria, highlighting their potential as novel anti-infective agents.
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentrations (MIC) of selected trifluoro-aniline derivatives against Vibrio species.
| Derivative Name | Bacterial Strain | Quantitative Metric (MIC) | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 µg/mL | [5][12][13] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 µg/mL | [5][12][13] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio harveyi | 100 µg/mL | [5][12] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio harveyi | 50 µg/mL | [5][12] |
Experimental Protocols: Antimicrobial Assays
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Vibrio parahaemolyticus, Vibrio harveyi)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Protocol:
-
Prepare serial two-fold dilutions of the this compound derivatives in the 96-well plate using sterile broth.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][14]
Mechanism of Antimicrobial Action
The antimicrobial effects of this compound derivatives can be attributed to several mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential enzymes.
Trifluoro-aniline derivatives have been shown to cause noticeable destruction to the membrane of bacterial cells, leading to bactericidal activity.[12][13]
Caption: Workflow of bacterial membrane disruption by a this compound derivative.
Some aniline (B41778) derivatives are proposed to inhibit adenylate cyclase, an enzyme crucial for bacterial signaling and biofilm formation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. tandfonline.com [tandfonline.com]
Unveiling the Environmental Profile of 4-Fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroaniline (B128567), a halogenated aromatic amine, is a critical intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Its widespread use, however, necessitates a thorough understanding of its environmental fate and potential hazards. This technical guide provides an in-depth analysis of the environmental risks associated with this compound, consolidating key data on its ecotoxicity, environmental persistence, and biodegradation. The information is presented to support environmental risk assessments and to inform safer chemical design and handling practices within the research and development sectors.
Environmental Fate and Transport
The environmental behavior of this compound is dictated by a combination of its physicochemical properties and its interactions with various environmental compartments.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆FN | [1] |
| Molecular Weight | 111.12 g/mol | [1] |
| Water Solubility | 33 g/L at 20 °C | [2] |
| Vapor Pressure | 1 hPa at 20 °C | [2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 1.15 | [1] |
| pKa (conjugate acid) | 4.65 at 25 °C | [3] |
Mobility and Persistence
This compound is expected to exhibit high mobility in soil.[1] However, as an aniline (B41778) derivative, it has the potential to bind strongly to soil organic matter, which may reduce its mobility in certain soil types.[1] In the atmosphere, it is expected to exist primarily in the vapor phase and undergo degradation by photochemically produced hydroxyl radicals.[1] Its estimated atmospheric half-life is approximately 11 hours.[1] The compound has a low potential for bioaccumulation in aquatic organisms, as indicated by an estimated Bioconcentration Factor (BCF) of 3.[1]
Ecotoxicity
The ecotoxicological profile of this compound reveals its potential to cause harm to aquatic organisms. Acute toxicity data is summarized in the table below.
Aquatic Toxicity Data
| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Test Guideline | Reference |
| Pimephales promelas (Fathead minnow) | LC₅₀ | 14.4 - 19.9 | 96 hours | OECD 203 | [4] |
| Daphnia magna (Water flea) | EC₅₀ (Immobilisation) | 0.061 | 48 hours | OECD 202 | [5] |
| Pseudokirchneriella subcapitata (Green algae) | EC₅₀ (Growth Inhibition) | Data not available | 72 hours | OECD 201 |
Biodegradation
Several studies have demonstrated that this compound is biodegradable under aerobic conditions.[6][7] The biodegradation process often involves microbial consortia capable of utilizing the compound as a source of carbon and nitrogen. The degradation pathway typically proceeds through hydroxylation and subsequent ring cleavage, ultimately leading to mineralization.
A proposed biodegradation pathway for this compound by certain bacteria involves an initial oxidation to form a catechol intermediate, which is then subject to ring cleavage. The complete mineralization of this compound has been observed, with the release of fluoride (B91410) ions.[8]
Molecular Mechanisms of Toxicity
The precise signaling pathways affected by this compound in aquatic organisms are an area of ongoing research. However, studies on related aromatic amines and preliminary data on this compound suggest several potential mechanisms of toxicity.
One study on the earthworm Eisenia veneta exposed to this compound revealed metabolic disturbances, including a decrease in maltose (B56501) concentrations and an increase in inosine (B1671953) monophosphate.[9] These changes suggest an impact on energy metabolism and nucleotide synthesis.[9]
Furthermore, like other aniline derivatives, this compound has the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen. This can lead to cyanosis and other adverse effects. The compound is also considered a genotoxic impurity, indicating its potential to damage genetic material.[10][11]
The metabolic fate of this compound in rats involves both ortho- and para-hydroxylation, followed by conjugation and excretion.[12] A key step in its metabolism is defluorination, which leads to the formation of 4-acetamidophenol (paracetamol) and its metabolites.[12]
Experimental Protocols
Detailed methodologies for key ecotoxicological and environmental fate studies are outlined below. These protocols are based on internationally recognized guidelines to ensure data quality and comparability.
OECD 203: Fish Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour period.
OECD 301: Ready Biodegradability
This set of screening tests assesses the potential for a chemical to be readily biodegradable in an aerobic aqueous medium.
OECD 307: Aerobic and Anaerobic Transformation in Soil
This guideline evaluates the rate and pathway of a chemical's transformation in soil under both aerobic and anaerobic conditions.
Conclusion
This technical guide consolidates critical information on the environmental hazards of this compound. The available data indicate that while this compound is biodegradable, it possesses moderate acute toxicity to aquatic organisms. Its potential for mobility in soil warrants careful management of waste streams to prevent contamination of water resources. Further research is needed to fully elucidate the specific signaling pathways affected by this compound in non-target organisms to refine our understanding of its ecotoxicological risk. The provided experimental protocols offer a framework for generating robust and comparable data for comprehensive environmental risk assessments. For professionals in drug development and chemical manufacturing, this information is vital for implementing responsible product stewardship and exploring greener alternatives.
References
- 1. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound (Ref: CL7693) [sitem.herts.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Aerobic degradation of this compound and 2,4-difluoroaniline: performance and microbial community in response to the inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Metabonomic assessment of toxicity of this compound, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound HCl Genotoxic Impurity Qualified Reference Standard - Acanthus Research [acanthusresearch.com]
- 11. insilico.eu [insilico.eu]
- 12. Studies on the metabolism of this compound and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Toxicological Profile of 4-Fluoroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroaniline (B128567) is an important industrial chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its widespread use necessitates a thorough understanding of its toxicological profile to ensure safe handling and to assess potential risks to human health and the environment. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound, detailing quantitative toxicity data, experimental methodologies, and known mechanistic pathways.
Acute Toxicity
The acute toxicity of this compound is characterized by oral lethality, skin and eye irritation, and the induction of methemoglobinemia.
Quantitative Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 417 mg/kg | [1] |
| LD50 | Wild bird species | Oral | 100 mg/kg | |
| LC50 (96h) | Pimephales promelas (fathead minnow) | Aquatic | 16.9 mg/L | |
| Skin Irritation | Rabbit | Dermal | Severe irritant (24h) | |
| Eye Irritation | Rabbit | Ocular | Severe irritant (24h) |
Experimental Protocols: Acute Toxicity Testing
The acute oral toxicity of this compound is typically determined using a stepwise procedure with a limited number of animals.
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are fasted prior to dosing.
-
Dose Administration: A single oral dose of this compound, dissolved in a suitable vehicle, is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
-
Endpoint: The LD50 is estimated based on the number of mortalities at different dose levels.
-
Test Animals: Albino rabbits are typically used for these studies.
-
Dermal Irritation (OECD 404): A small amount of this compound is applied to a shaved patch of skin and covered with a gauze patch. The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Ocular Irritation (OECD 405): A small amount of this compound is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at various time points.
Chronic Toxicity
Chronic exposure to this compound may lead to effects on the liver and hematopoietic system. Data on the long-term toxicity of this compound is limited; however, a 28-day repeated dose oral toxicity study provides a No-Observed-Adverse-Effect Level (NOAEL). A 90-day study on a structurally related compound, 4-fluoro-3-nitroaniline (B182485), offers additional insights into potential target organs.
Quantitative Chronic Toxicity Data
| Study Duration | Species | Route | NOAEL | LOAEL | Key Findings | Reference |
| 28-Day | Rat | Oral | 50 mg/kg bw/day | Not explicitly stated, but effects seen at higher doses | Liver identified as a target organ, with effects such as hepatocyte enlargement at higher doses. | [2] |
| 90-Day* | Rat | Oral | - | 40 mg/kg/day | Hemolytic anemia, effects on bone marrow, kidneys, liver, and spleen. | [3] |
*Study conducted on 4-fluoro-3-nitroaniline, a related compound.
Experimental Protocols: Chronic Toxicity Testing
-
Test Animals: Typically, groups of at least 5 male and 5 female rats are used for each dose level and a control group.
-
Dose Administration: this compound is administered daily by oral gavage or in the diet/drinking water for 28 days. At least three dose levels are used.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine may also be collected for urinalysis.
-
Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
Endpoint: The NOAEL and LOAEL are determined based on the observed effects.
Genotoxicity
This compound has been shown to be weakly mutagenic in bacterial reverse mutation assays. A comprehensive assessment of its genotoxic potential requires a battery of in vitro and in vivo tests.
Genotoxicity Test Results
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without S9 | Weakly mutagenic |
Experimental Protocols: Genotoxicity Testing
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the required amino acid and grow on a minimal medium.
-
Methodology: The bacteria are exposed to this compound at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted after incubation. An increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
-
Principle: This assay evaluates the potential of a chemical to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Methodology: Mammalian cells (e.g., Chinese hamster ovary cells) are exposed to this compound with and without metabolic activation. After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations.
-
Principle: This test assesses the ability of a chemical to induce chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.
-
Methodology: Animals (usually mice or rats) are administered this compound. Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.
Reproductive and Developmental Toxicity
Experimental Protocols: Reproductive and Developmental Toxicity
This screening study provides preliminary information on potential effects on male and female reproductive performance and on the development of offspring. It includes endpoints such as fertility, gestation, and early postnatal development.[4][5][6][7][8]
This comprehensive study evaluates the effects of a substance on all phases of the reproductive cycle over two generations of animals. It provides detailed information on fertility, pregnancy, and offspring development.[9][10]
Mechanism of Toxicity: Methemoglobinemia
A key toxic effect of this compound is the induction of methemoglobinemia. This occurs when the iron in hemoglobin is oxidized from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen.[11][12][13][14] This leads to a functional anemia and tissue hypoxia. The metabolism of this compound, likely through N-hydroxylation to form N-hydroxy-4-fluoroaniline, is thought to be a critical step in this process, as the hydroxylamine (B1172632) metabolite is a potent oxidizing agent.[15][16]
Metabolism
In rats, this compound is metabolized through both ortho- and para-hydroxylation of the aromatic ring.[17] A major metabolite is 2-amino-5-fluorophenylsulphate.[17] Para-hydroxylation can lead to defluorination and the formation of 4-acetamidophenol (paracetamol), which is then conjugated and excreted.[17] The metabolism of this compound is a key determinant of its toxicokinetics and toxicological effects.[16][18][19]
Visualizations
Caption: Workflow for acute toxicity testing of this compound.
Caption: General workflow for a repeated dose oral toxicity study.
Caption: Proposed pathway for this compound-induced methemoglobinemia.
Conclusion
This compound exhibits moderate acute oral toxicity and is a severe skin and eye irritant. A primary concern with acute exposure is the induction of methemoglobinemia. Sub-chronic data suggests the liver is a potential target organ for repeated exposure. While it is weakly mutagenic in the Ames test, a more complete assessment of its genotoxic, reproductive, and long-term chronic toxicity requires further investigation. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for generating the necessary data to fully characterize the toxicological profile of this compound and to inform risk assessment and safety measures.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Subchronic oral toxicology of 4-fluoro-3-nitroaniline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. 2,4-Difluoroaniline and this compound exposure: monitoring by methaemoglobin and urine analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemically induced methemoglobinemia from aniline poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on the metabolism of this compound and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabonomic assessment of toxicity of this compound, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Diazotization of 4-Fluoroaniline for Researchers, Scientists, and Drug Development Professionals
Introduction
The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate—the diazonium salt—for a wide array of chemical transformations. Among these, the diazotization of 4-fluoroaniline (B128567) is of particular significance in the pharmaceutical and agrochemical industries. The resulting 4-fluorobenzenediazonium (B14715802) salt is a key precursor for the introduction of the 4-fluorophenyl moiety into organic molecules. This structural motif is prevalent in a multitude of bioactive compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands, where the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This technical guide provides a comprehensive overview of the diazotization of this compound, including its reaction mechanism, optimized experimental protocols, and applications in drug discovery.
The Diazotization Reaction of this compound
The conversion of a primary aromatic amine, such as this compound, into its corresponding diazonium salt is known as diazotization. This reaction is typically carried out in a cold acidic solution with a source of nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a mineral acid.
Reaction Mechanism
The diazotization of this compound proceeds through a well-established multi-step mechanism:
-
Formation of the Nitrosating Agent: In the presence of a strong acid, typically hydrochloric acid (HCl) or tetrafluoroboric acid (HBF₄), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The nitrosonium ion is then attacked by the nucleophilic amino group of this compound.
-
Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: In the acidic medium, the diazohydroxide is protonated, followed by the elimination of a water molecule to yield the stable 4-fluorobenzenediazonium ion.
The overall transformation can be represented as follows:
F-C₆H₄-NH₂ + NaNO₂ + 2HX → F-C₆H₄-N₂⁺X⁻ + NaX + 2H₂O (where X = Cl, BF₄, etc.)
Data Presentation: Synthesis of 4-Fluorobenzenediazonium Tetrafluoroborate (B81430)
The yield of 4-fluorobenzenediazonium tetrafluoroborate can be influenced by the reaction conditions. Below is a summary of reported yields under different synthetic protocols.
| Protocol | Scale (mmol) | Yield (%) | Reference |
| Batch Synthesis | 2.05 | 83 | [1] |
| Flow Synthesis | 1.9 | 100 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of 4-fluorobenzenediazonium tetrafluoroborate are provided below for both batch and continuous flow systems.
Typical Batch Synthesis Protocol
This protocol describes a standard laboratory-scale batch synthesis of 4-fluorobenzenediazonium tetrafluoroborate.
Materials:
-
This compound
-
Ethanolic Hydrochloric Acid
-
Isopentyl Nitrite
-
Sodium Tetrafluoroborate
Procedure:
-
A solution of this compound (2.05 mmol, 1.0 equiv.) in acetonitrile (5 mL) is cooled to 0 °C in an ice bath.[1]
-
Ethanolic hydrochloric acid (2.26 mmol, 1.1 equiv.) is added dropwise to the cooled solution.[1]
-
Isopentyl nitrite (2.26 mmol, 1.1 equiv.) is then added dropwise to the reaction mixture.[1]
-
The reaction mixture is stirred for 15 minutes at 0 °C.[1]
-
The resulting mixture is then passed through a syringe packed with sodium tetrafluoroborate (4.1 mmol, 2.0 equiv.) at ambient temperature. This process is repeated three times.[1]
-
The product, a light-yellow solid, is collected.[1]
Continuous Flow Synthesis Protocol
This protocol outlines a continuous flow method for the synthesis of 4-fluorobenzenediazonium tetrafluoroborate, which can offer advantages in terms of safety and scalability.
Equipment:
-
Uniqsis FlowSyn Stainless Steel reactor or similar flow chemistry system.[2]
Reagent Solutions:
-
Solution A: this compound (1.0 equiv., 0.20 M) in a suitable organic solvent (e.g., acetonitrile).
-
Solution B: Isopentyl nitrite (1.1 equiv.) in the same solvent.
-
Solution C: Ethanolic hydrochloric acid (1.1 equiv.) in the same solvent.
Procedure:
-
The flow reactor is set up with the appropriate tubing and a back-pressure regulator.
-
The reagent solutions are pumped into the reactor and mixed at a T-piece.
-
The reaction mixture flows through a residence time unit (e.g., a coiled reactor) maintained at a controlled temperature (typically 0-10 °C).
-
The output from the reactor is then passed through a column packed with sodium tetrafluoroborate (2.0 equiv.).[2]
-
The product solution is collected, and the solvent is removed under reduced pressure to yield the solid 4-fluorobenzenediazonium tetrafluoroborate.[2]
Spectroscopic Data
The characterization of 4-fluorobenzenediazonium tetrafluoroborate is crucial for confirming its identity and purity. Below is a summary of its spectroscopic data.
| Technique | Solvent | **Chemical Shifts (δ) / Wavenumber (cm⁻¹) ** | Reference |
| ¹H-NMR | DMSO-d₆ | 8.77 – 8.82 (m, 2H), 7.84 – 7.90 (m, 2H) | [1] |
| ¹³C-NMR | DMSO-d₆ | 169.80, 167.14, 137.08, 136.96, 119.55, 119.30, 111.87, 111.84 | [1] |
| ¹⁹F-NMR | DMSO-d₆ | -87.21, -148.17 | [1] |
| IR (neat) | - | 3114, 2291, 1252, 1016, 843, 682 | [1] |
Common Side Reactions
While the diazotization of this compound is generally a high-yielding reaction, several side reactions can occur, particularly if the reaction conditions are not carefully controlled:
-
Decomposition: Diazonium salts are thermally unstable and can decompose, especially at temperatures above 5-10 °C, to release nitrogen gas and form highly reactive aryl cations. These cations can then react with any available nucleophile in the reaction mixture.
-
Diazo Coupling: If the pH of the reaction mixture is not sufficiently acidic, the newly formed diazonium salt can undergo a coupling reaction with unreacted this compound to form an azo compound.
-
Formation of Tarry Byproducts: Insufficient protonation of the aniline (B41778) starting material can lead to the formation of undesirable tarry substances.[3]
-
Balz-Schiemann Reaction Byproducts: During the thermal decomposition of the tetrafluoroborate salt (the Balz-Schiemann reaction) to form an aryl fluoride, side reactions can include the formation of azobenzenes via diazonium dimerization and subsequent Wallach rearrangement to give hydroxyazobenzenes under acidic conditions.[4]
Application in Drug Discovery: A Workflow Visualization
4-Fluorobenzenediazonium salts are not directly involved in biological signaling pathways. Instead, they serve as critical building blocks for the synthesis of more complex molecules that can modulate these pathways. The following diagram illustrates a logical workflow from the diazotization of this compound to the synthesis of a hypothetical 4-fluorophenyl-containing kinase inhibitor and its subsequent interaction with a cellular signaling pathway.
Caption: Workflow from this compound to a kinase inhibitor.
Conclusion
The diazotization of this compound is a robust and indispensable reaction for the synthesis of 4-fluorobenzenediazonium salts. These intermediates are highly valuable in the development of new pharmaceuticals and other advanced materials. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and awareness of potential side reactions are critical for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working in the field of organic synthesis and drug development. The continued exploration of flow chemistry and other process optimization techniques will undoubtedly lead to even more efficient and safer methods for utilizing this important chemical transformation.
References
A Deep Dive into Nucleophilic Substitution Reactions of 4-Fluoroaniline: A Technical Guide for Researchers and Drug Development Professionals
Introduction: 4-Fluoroaniline (B128567) is a critical building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of both an activating amino group and a fluorine atom, make it a versatile substrate for a variety of chemical transformations. This technical guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound, offering detailed insights into reaction mechanisms, a survey of common nucleophiles, comprehensive experimental protocols, and its application in the synthesis of targeted therapeutics.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound
Nucleophilic aromatic substitution (SNAr) is the primary pathway for the substitution of the fluorine atom in this compound. This reaction is particularly effective due to the electron-withdrawing nature of the fluorine atom, which activates the aromatic ring towards nucleophilic attack. The general mechanism proceeds through a two-step addition-elimination process.
First, a nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing fluorine atom. In the second step, the aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which, despite the high strength of the C-F bond, acts as a good leaving group in this context.
Nucleophilic Substitution with Various Nucleophiles
This compound reacts with a wide array of nucleophiles, leading to the formation of diverse molecular scaffolds. The following sections detail the reactions with nitrogen, oxygen, sulfur, and carbon nucleophiles, including experimental protocols and quantitative data where available.
Nitrogen Nucleophiles
The reaction of this compound with nitrogen nucleophiles is extensively used in the synthesis of pharmaceuticals. A prominent example is the synthesis of kinase inhibitors. While many examples utilize derivatives like 3-chloro-4-fluoroaniline (B193440), the underlying reactivity is analogous.
Example: Synthesis of Gefitinib Precursor Analogue
Gefitinib is a potent EGFR tyrosine kinase inhibitor used in cancer therapy. Its synthesis involves the coupling of a quinazoline (B50416) core with a substituted aniline.[1] A similar reaction can be envisioned with this compound.
Experimental Protocol: General Procedure for N-Arylation
A mixture of this compound (1.0 eq), an aryl halide or sulfonate (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine (B1218219) ligand (e.g., BINAP, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in an anhydrous solvent (e.g., toluene (B28343) or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Nucleophile | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | N-Phenyl-4-fluoroaniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 12 | 85-95 |
| Morpholine | 4-(4-Fluorophenyl)morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Dioxane | 110 | 8 | 90-98 |
| Indole | 1-(4-Fluorophenyl)indole | CuI/L-proline | K₂CO₃ | DMSO | 120 | 24 | 75-85 |
Oxygen Nucleophiles
Reactions of this compound with oxygen nucleophiles, such as alkoxides and phenoxides, provide access to valuable aryl ethers.
Experimental Protocol: O-Arylation with Sodium Methoxide (B1231860)
To a solution of this compound (1.0 eq) in anhydrous DMF, sodium methoxide (1.5 eq) is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is then heated to a specified temperature and monitored by TLC. After completion, the mixture is cooled, poured into ice-water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
| Nucleophile | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | 4-Methoxyaniline | - | DMF | 100 | 6 | ~70-80 |
| Sodium Phenoxide | 4-Phenoxyaniline | - | NMP | 150 | 12 | ~65-75 |
Sulfur Nucleophiles
Sulfur nucleophiles, such as thiolates, readily displace the fluorine atom of this compound to form thioethers.
Experimental Protocol: S-Arylation with Thiophenol
In a round-bottom flask, thiophenol (1.2 eq) is dissolved in an anhydrous polar aprotic solvent like DMF. A base such as potassium carbonate (2.0 eq) is added, and the mixture is stirred for 30 minutes at room temperature to form the thiophenoxide. This compound (1.0 eq) is then added, and the reaction is heated. The progress is monitored by TLC. Upon completion, the reaction is worked up by pouring it into water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification of the crude product.
| Nucleophile | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | 4-(Phenylthio)aniline | K₂CO₃ | DMF | 120 | 8 | ~80-90 |
| Sodium thiomethoxide | 4-(Methylthio)aniline | - | NMP | 100 | 5 | ~85-95 |
Carbon Nucleophiles
The formation of a C-C bond via nucleophilic substitution on this compound is more challenging but can be achieved with activated carbon nucleophiles like malonates or under transition-metal catalysis.
Experimental Protocol: Reaction with Diethyl Malonate
To a suspension of sodium hydride (1.5 eq) in anhydrous DMSO, diethyl malonate (1.2 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 30 minutes. This compound (1.0 eq) and a palladium catalyst with a suitable ligand are added, and the reaction is heated. After completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated, and the product is purified.
| Nucleophile | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Diethyl malonate | Diethyl 2-(4-aminophenyl)malonate | Pd(dba)₂/dppf | NaH | DMSO | 130 | 24 | ~50-60 |
Application in Drug Development: Synthesis of Kinase Inhibitors
This compound and its derivatives are key components in the synthesis of numerous kinase inhibitors. For instance, 3-chloro-4-fluoroaniline is a crucial starting material for the synthesis of Lapatinib (B449), a dual inhibitor of EGFR and HER2 tyrosine kinases.[2][3]
The mechanism of action of Lapatinib involves the inhibition of the HER2 signaling pathway.[4][5] Overexpression of HER2 is a key driver in certain types of breast cancer.[6] Lapatinib binds to the intracellular tyrosine kinase domain of HER2, preventing its phosphorylation and subsequent activation of downstream signaling cascades like the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[7][8]
Conclusion
The nucleophilic substitution reactions of this compound are a cornerstone of modern synthetic chemistry, providing a versatile platform for the construction of complex molecules with significant biological activity. The predictable reactivity of the C-F bond in SNAr reactions, coupled with the influence of the amino group, allows for the regioselective introduction of a wide range of functional groups. As demonstrated by its application in the synthesis of kinase inhibitors, a thorough understanding of these reactions is paramount for researchers and professionals in the field of drug development. The detailed protocols and data presented in this guide serve as a valuable resource for the design and execution of synthetic strategies employing this important building block.
References
- 1. ukm.my [ukm.my]
- 2. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
The Pivotal Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroaniline (B128567), a substituted aniline (B41778) carrying a fluorine atom at the para-position, serves as a critical intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine can significantly enhance a drug molecule's metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth exploration of the use of this compound as a key building block in the synthesis of prominent pharmaceuticals, with a focus on the anti-cancer agents Gefitinib and Afatinib (B358), and the anti-inflammatory drug Celecoxib (B62257). This document offers detailed experimental protocols, quantitative data summaries, and visual representations of synthetic and biological pathways to support researchers and professionals in the field of drug development.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 371-40-4 |
| Molecular Formula | C₆H₆FN |
| Molecular Weight | 111.12 g/mol |
| Appearance | Clear yellow to brown liquid |
| Boiling Point | 188 °C |
| Melting Point | -1.9 °C |
| Density | 1.1725 g/cm³ |
Synthesis of Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer. A common synthetic route involves the condensation of a quinazoline (B50416) derivative with 3-chloro-4-fluoroaniline (B193440).
Synthetic Scheme Overview
The synthesis of Gefitinib from 3-chloro-4-fluoroaniline typically follows a nucleophilic aromatic substitution reaction. A key intermediate is a 4-chloroquinazoline (B184009) derivative, which reacts with 3-chloro-4-fluoroaniline to form the core structure of Gefitinib.
Quantitative Data for Gefitinib Synthesis
Different synthetic strategies report varying yields and purities. The following table summarizes data from representative methods.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Nucleophilic Substitution | 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), 3-chloro-4-fluoroaniline | Acetic acid | 55 | 2 | 65 | - | [1] |
| Nucleophilic Substitution | 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, 3-chloro-4-fluoroaniline | Isopropanol | Reflux | - | 55 | - | [2] |
| Final Product | - | - | - | - | 85.3 | 95.9 | [3] |
| Final Product | - | - | - | - | 83 | 99.9 | [3] |
| Overall Yield | (from 6,7-dimethoxy-3H-quinazolin-4-one) | - | - | - | 21 | 99.9 | [4] |
Experimental Protocol: Synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib)
This protocol is a composite representation and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)-4-amino-6,7-dimethoxyquinazoline
-
To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline in a suitable solvent such as isopropanol, add 3-chloro-4-fluoroaniline.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.
-
Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with the reaction solvent and dried under vacuum to yield the intermediate product.
Step 2: Selective Demethylation
-
The intermediate from Step 1 is treated with a demethylating agent such as L-methionine in methanesulfonic acid.
-
The mixture is heated, and the reaction progress is monitored.
-
Work-up typically involves neutralization and extraction to isolate the demethylated product.
Step 3: O-Alkylation
-
The demethylated intermediate is dissolved in a suitable solvent like Dimethylformamide (DMF) with a base (e.g., K₂CO₃).
-
3-(4-Morpholinyl)propyl chloride is added, and the mixture is heated.
-
After completion, the reaction is quenched, and the product is extracted and purified, often by recrystallization, to yield Gefitinib.[2]
Synthesis of Afatinib
Afatinib is an irreversible ErbB family blocker used in the treatment of metastatic non-small cell lung cancer. Its synthesis also utilizes a this compound derivative, specifically 3-chloro-4-fluoroaniline.
Synthetic Scheme Overview
The synthesis of Afatinib is a multi-step process that involves the construction of the quinazoline core followed by the introduction of the side chains. 3-chloro-4-fluoroaniline is incorporated through a condensation reaction.
Quantitative Data for Afatinib Synthesis
| Step | Reactants | Reagents/Solvents | Conditions | Yield (%) | Reference |
| Overall Yield | (Multi-step process) | - | - | 84 (for free base) | [3][5] |
Experimental Protocol: Key step in Afatinib Synthesis
This protocol highlights a crucial condensation step and is for illustrative purposes.
Step: Condensation and Cyclization
-
A precursor, 2-nitrile-4-[4-(N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline, is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).[6]
-
The resulting intermediate is then subjected to a cyclization reaction with 4-fluoro-3-chloroaniline to form the core structure of Afatinib.[6]
-
The reaction conditions, such as solvent and temperature, are critical for achieving a good yield and purity. Toluene (B28343) is often used as a solvent, and the reaction is heated.[6]
-
Purification of the final product is typically achieved through chromatographic methods or recrystallization.
Synthesis of Celecoxib
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. While this compound itself is not a direct precursor, a fluorinated derivative is a key component in some synthetic approaches, highlighting the importance of fluorinated anilines in this class of drugs. A more common synthesis involves the reaction of a trifluoromethyl-containing diketone with a substituted phenylhydrazine.
Synthetic Scheme Overview
The classical synthesis of Celecoxib involves a condensation reaction between a 1,3-diketone and a hydrazine (B178648) derivative to form the pyrazole (B372694) ring system.
Quantitative Data for Celecoxib Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Claisen Condensation | p-methylacetophenone, ethyl trifluoroacetate (B77799) | Sodium hydride, Toluene | 60-65 | - | 96 | - | [7][8] |
| Cyclization | 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione, 4-sulphonamidophenylhydrazine hydrochloride | Ethyl acetate (B1210297), Water | 75-80 | 5 | - | - | [9] |
| Overall Yield | (from p-methylacetophenone) | - | - | 75 | >99 | [8] | |
| Continuous Flow Synthesis | (from 2-bromo-3,3,3-trifluoropropene) | - | - | 50 (overall) | - | [10] |
Experimental Protocol: Synthesis of Celecoxib
This protocol is a generalized representation of the batch synthesis.
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
In a suitable reactor, sodium hydride is suspended in an aprotic solvent like toluene.
-
A solution of p-methylacetophenone and ethyl trifluoroacetate is added dropwise at a controlled temperature.
-
The reaction mixture is then heated to drive the Claisen condensation to completion.
-
After cooling, the reaction is quenched with acid, and the organic layer containing the diketone is separated, washed, and concentrated. The product can often be used in the next step without further purification.[8]
Step 2: Synthesis of Celecoxib
-
The diketone from the previous step is dissolved in a solvent mixture, such as ethyl acetate and water.
-
4-Sulfonamidophenylhydrazine hydrochloride is added, and the mixture is heated.
-
The reaction progress is monitored until the starting materials are consumed.
-
Upon completion, the mixture is cooled to induce crystallization of Celecoxib.
-
The solid product is collected by filtration, washed, and dried. Purification can be achieved by recrystallization from a suitable solvent like toluene to achieve high purity.[9]
Signaling Pathways
EGFR Signaling Pathway (Gefitinib and Afatinib)
Gefitinib and Afatinib exert their anti-cancer effects by inhibiting the EGFR signaling pathway. Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, which in turn activates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. These drugs competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, blocking these downstream signals.[11][12]
COX-2 Signaling Pathway (Celecoxib)
Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation and pain. By blocking COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[13][14][15]
Conclusion
This compound and its derivatives are indispensable intermediates in the pharmaceutical industry, enabling the synthesis of complex and highly effective drugs. The examples of Gefitinib, Afatinib, and the broader class of drugs including Celecoxib, underscore the significance of fluorinated anilines in modern drug design and development. The synthetic routes and biological pathways detailed in this guide provide a comprehensive resource for researchers and professionals, facilitating a deeper understanding and further innovation in the field of medicinal chemistry. The continued exploration of synthetic methodologies and the application of these key intermediates will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. syncsci.com [syncsci.com]
- 4. ukm.my [ukm.my]
- 5. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Semantic Scholar [semanticscholar.org]
- 6. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]
- 7. Preparation method of celecoxib impurity B - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 9. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 10. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Fluoroaniline in the Agrochemical Industry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroaniline (B128567), a halogenated aromatic amine, serves as a critical building block in the synthesis of a diverse range of agrochemicals. Its unique physicochemical properties, imparted by the presence of a fluorine atom, contribute to the enhanced biological activity, metabolic stability, and target specificity of the resulting pesticides. This technical guide provides an in-depth overview of the industrial applications of this compound in the development of fungicides and insecticides, detailing synthetic methodologies, modes of action, and efficacy data.
Fungicides Derived from this compound
This compound is a key precursor for the synthesis of potent fungicides, primarily belonging to the succinate (B1194679) dehydrogenase inhibitor (SDHI) and dicarboximide classes.
Fluindapyr: A Novel SDHI Fungicide
Fluindapyr is a broad-spectrum fungicide that effectively controls a wide range of fungal pathogens in various crops.[1] Its synthesis utilizes this compound as a starting material.
Synthesis of Fluindapyr
The synthesis of fluindapyr from this compound involves a multi-step process, a general outline of which is presented below. While specific industrial protocols are proprietary, the key transformations are well-established in organic chemistry.
Experimental Protocol (General Scheme):
A plausible synthetic route, based on literature for analogous compounds, is as follows:
-
N-Alkylation of this compound: this compound is reacted with a suitable alkylating agent to introduce a side chain.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form a core heterocyclic structure.
-
Amide Coupling: The cyclic intermediate is then coupled with a carboxylic acid derivative, often an acid chloride or an activated ester, to form the final fluindapyr molecule.
Mode of Action: Succinate Dehydrogenase Inhibition
Fluindapyr belongs to the Fungicide Resistance Action Committee (FRAC) Group 7.[1] Its mode of action is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain.[1] By binding to the ubiquinone-binding site of the SDH enzyme, fluindapyr blocks the oxidation of succinate to fumarate, a crucial step in the tricarboxylic acid (TCA) cycle and cellular respiration. This disruption of energy production ultimately leads to fungal cell death.[1]
Efficacy of Fluindapyr
Fluindapyr is a key active ingredient in several commercial fungicide formulations, such as Adastrio™, which also contains flutriafol (B1673497) and azoxystrobin.[2][3][4][5] Field trials have demonstrated the efficacy of these formulations against a variety of fungal diseases in crops like corn, wheat, and barley.
| Product | Target Diseases | Efficacy Highlights | Reference |
| Adastrio™ | Gray Leaf Spot, Northern Corn Leaf Blight, Southern Rust, Tar Spot | Provides preventative and curative activity with long-lasting residual control. | [2][3][4][5] |
| Adastrio™ | Stripe Rust, Powdery Mildew in Wheat | University trials showed a dramatic decrease in the percentage of stripe rust and powdery mildew. | [6] |
Signaling Pathway
Caption: Mode of action of Fluindapyr as a Succinate Dehydrogenase Inhibitor (SDHI).
Fluoroimide (B1207414): A Dicarboximide Fungicide
Fluoroimide is another important fungicide synthesized from this compound. It belongs to the dicarboximide class of fungicides.
Synthesis of Fluoroimide
The synthesis of fluoroimide, or N-(4-fluorophenyl)-3,4-dichloromaleimide, involves the reaction of this compound with 3,4-dichloromaleic anhydride (B1165640).
Experimental Protocol:
While a specific, detailed industrial protocol is not publicly available, a general laboratory-scale synthesis can be described as follows:
-
Reaction of this compound and 3,4-dichloromaleic anhydride: Equimolar amounts of this compound and 3,4-dichloromaleic anhydride are dissolved in a suitable solvent, such as glacial acetic acid.
-
Cyclization/Dehydration: The reaction mixture is heated to induce cyclization and dehydration, forming the imide ring. This step may be facilitated by the addition of a dehydrating agent like acetic anhydride or by azeotropic removal of water.
-
Isolation and Purification: The product, fluoroimide, is isolated by filtration or extraction and purified by recrystallization from an appropriate solvent.
Mode of Action: Osmotic Signal Transduction Interference
The precise mode of action of dicarboximide fungicides like fluoroimide is not fully elucidated. However, evidence suggests that they interfere with the osmotic signal transduction pathway in fungi.[7] This pathway, often involving a histidine kinase and a MAP kinase cascade, is crucial for fungi to adapt to changes in osmotic pressure. By disrupting this signaling pathway, dicarboximides are thought to cause cellular dysfunction and inhibit fungal growth.[8]
Efficacy of Fluoroimide
| Target Disease | Efficacy Information | Reference |
| Gray Mold (Botrytis cinerea) | Generally effective against gray mold, but resistance has been reported in some fungal populations. | [11] |
Signaling Pathway
Caption: Proposed mode of action of Fluoroimide via interference with the osmotic signal transduction pathway.
Insecticides Derived from this compound
This compound is a potential precursor for the synthesis of modern insecticides, particularly those in the anthranilic diamide (B1670390) class, which are known for their high efficacy and selectivity.
Anthranilic Diamide Analogues
Anthranilic diamide insecticides, such as chlorantraniliprole, are potent activators of insect ryanodine (B192298) receptors.[12][13][14] While a direct industrial synthesis of a commercialized insecticide from this compound is not explicitly detailed in publicly available literature, the synthesis of fluorinated analogues is an active area of research.[15][16] this compound can serve as the starting material for the fluorinated anthranilic acid portion of these molecules.
Synthesis of this compound-Derived Anthranilic Diamide Insecticides (Proposed)
A plausible synthetic pathway for an insecticide of this class using this compound would involve:
-
Synthesis of a Fluorinated Anthranilic Acid Derivative: This would likely involve multiple steps starting from this compound to introduce the other necessary functional groups on the aromatic ring.
-
Amide Bond Formation: The resulting fluorinated anthranilic acid derivative would then be coupled with a suitable amine-containing heterocyclic moiety, which is the other key component of anthranilic diamide insecticides.
Experimental Protocol (General Proposed Scheme):
A specific protocol is not available, but the key amide coupling step would likely involve standard peptide coupling reagents or conversion of the carboxylic acid to an acid chloride followed by reaction with the amine.
Mode of Action: Ryanodine Receptor Modulation
Anthranilic diamide insecticides act on the insect's ryanodine receptors, which are intracellular calcium channels crucial for muscle contraction.[12][17][18] These insecticides lock the ryanodine receptors in a partially open state, leading to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[17] This depletion of calcium stores and disruption of normal muscle function results in paralysis and ultimately, the death of the insect.[17]
Efficacy of Anthranilic Diamide Insecticides
Anthranilic diamides as a class are highly effective against a broad range of lepidopteran pests and some other insect orders.[19][20] They are valued for their high insecticidal activity at low use rates and their favorable safety profile for non-target organisms.
| Insecticide Class | Target Pests | General Efficacy | Reference |
| Anthranilic Diamides | Lepidopteran larvae (caterpillars) | High to excellent activity, often leading to rapid feeding cessation. | [19][20] |
Signaling Pathway
Caption: Mode of action of Anthranilic Diamide Insecticides on the Ryanodine Receptor.
This compound is an indispensable intermediate in the agrochemical industry, enabling the synthesis of a variety of high-performance fungicides and insecticides. Its incorporation into the molecular structure of these pesticides often leads to enhanced efficacy and desirable toxicological profiles. The continued exploration of new synthetic routes and the development of novel agrochemicals based on this compound will undoubtedly contribute to addressing the ongoing challenges in global food production and pest management.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. ag.fmc.com [ag.fmc.com]
- 3. ADASTRIO® FUNGICIDE | FMC Ag US [ag.fmc.com]
- 4. FMC Launches Adastrio™ Fungicide - Corn South [cornsouth.com]
- 5. FMC’s New Three Mode of Action Fungicide - The Scoop [thedailyscoop.com]
- 6. Adastrio™ Fungicide for Wheat | FMC Ag US [ag.fmc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluoroimide [sitem.herts.ac.uk]
- 10. Fluoroimide | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ucanr.edu [ucanr.edu]
- 12. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Synthesis of insecticidal fluorinated anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. gpnmag.com [gpnmag.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Detailed Synthesis Protocol for 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoroaniline (B128567) is a critical building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its incorporation can significantly influence the biological activity and physicochemical properties of target molecules.[3] This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, primarily focusing on the catalytic hydrogenation of 4-fluoronitrobenzene. Alternative synthetic routes are also summarized for comparison. Safety precautions and data presentation are included to ensure safe and reproducible execution.
Introduction
The synthesis of this compound is a fundamental process in medicinal and process chemistry. The most prevalent and reliable method involves the reduction of the nitro group of 4-fluoronitrobenzene. This precursor can be synthesized by the halogen exchange fluorination of 4-chloronitrobenzene.[4][5] The reduction step is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas.[6] This application note will detail a well-established protocol for this reduction and provide an overview of other synthetic strategies.
Comparison of Synthetic Methods
Several methods for the synthesis of this compound have been reported. The choice of method often depends on the available starting materials, scale, and safety considerations. The following table summarizes key quantitative data for different synthetic approaches.
| Starting Material | Method | Key Reagents & Conditions | Yield | Purity/Conversion | Reference |
| 4-Fluoronitrobenzene | Catalytic Hydrogenation | 10% Pd/C, H₂, Methanol (B129727), 20°C, 3h | 100% | Not Specified | [6] |
| 4-Fluoronitrobenzene | Catalytic Hydrogenation | Nanoscale Fe₂O₃, H₂ | High | High | [7] |
| Nitrobenzene | One-Step Deoxygenation, Hydrogenation, and Fluorination | PtO₂, BF₃-HF, H₂, 42°C, 12.5h | 95% | 100% Conversion | [6] |
| p-Chloronitrobenzene | One-Step Halogen Exchange and Reduction | Anhydrous HF, Yellow Phosphorus, 150°C, 6h | 49.4% | 95% Conversion | [1] |
| 3,5-Dichloro-4-fluoronitrobenzene | Reductive Dechlorination | Pd/C, H₂, 95% Ethanol/Water, 1.0-4.0 MPa, 60-120°C, 2-5h | High | Not Specified | [8] |
Detailed Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation
This protocol details the reduction of 4-fluoronitrobenzene using a palladium-on-carbon catalyst and hydrogen gas.
Materials and Reagents:
-
4-Fluoronitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Büchner funnel or celite pad)
-
Rotary evaporator
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoronitrobenzene (2.00 mmol) in methanol (10 mL).
-
Catalyst Addition: To this solution, carefully add 10% Pd/C (21 mg, 0.020 mmol).
-
Hydrogenation: The reaction mixture is stirred while bubbling hydrogen gas through it at room temperature for 3 hours.[6] A hydrogen-filled balloon can be used to maintain a hydrogen atmosphere.
-
Work-up:
-
Upon completion of the reaction (which can be monitored by TLC), filter the mixture through a pad of celite or a similar filtration aid to remove the solid catalyst.
-
Wash the filtered solids with dichloromethane (25 mL) to ensure all product is collected.[6]
-
-
Isolation:
-
Combine the filtrate and the dichloromethane washings.
-
Concentrate the combined organic solution under reduced pressure using a rotary evaporator.
-
-
Product: The final product, this compound, is obtained as a clear yellow oil (expected yield: 222 mg, 100%).[6]
Safety and Handling
-
This compound: This compound is toxic and may cause irritation to the skin, eyes, and mucous membranes.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-Fluoronitrobenzene: This starting material is also toxic and should be handled with care.
-
Palladium on Carbon: The catalyst can be pyrophoric, especially when dry and in the presence of flammable solvents. It should be handled with caution.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.
Conclusion
The catalytic hydrogenation of 4-fluoronitrobenzene is a highly efficient and straightforward method for the synthesis of this compound, providing excellent yields under mild conditions. This protocol, along with the comparative data on alternative routes, serves as a valuable resource for researchers in organic synthesis and drug development. Adherence to the detailed procedure and safety guidelines is essential for a successful and safe synthesis.
References
- 1. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]
- 2. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 8. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the laboratory-scale synthesis of 4-fluoroaniline (B128567) derivatives, which are crucial intermediates in the development of pharmaceuticals and agrochemicals.[1][2] The inclusion of a fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates.[3] This document outlines key synthetic methodologies, including N-acylation, N-alkylation, and N-arylation, complete with detailed experimental protocols and characterization data.
Synthesis of this compound
The most common and industrially viable method for preparing this compound is the catalytic hydrogenation of 4-fluoronitrobenzene.[4][5] This method is known for its high yields and efficiency.[3]
General Protocol for the Hydrogenation of 4-Fluoronitrobenzene
A solution of 4-fluoronitrobenzene in a suitable solvent, such as methanol (B129727) or ethanol, is subjected to hydrogenation in the presence of a palladium-on-carbon (Pd/C) catalyst.[4] The reaction is typically carried out at room temperature under a hydrogen atmosphere for a few hours.
Experimental Protocol:
To a solution of 4-fluoro-1-nitrobenzene (1.0 eq) in methanol, 10% Pd/C (0.01 eq) is added. The reaction mixture is stirred under a hydrogen gas atmosphere at room temperature for 3 hours. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.[4]
| Starting Material | Product | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 4-Fluoronitrobenzene | This compound | 10% Pd/C | Methanol | 3 | 100 | [4] |
Characterization Data for this compound: [6]
-
¹H NMR (400 MHz, CDCl₃): δ 6.89 (t, J= 8.0 Hz, 2H, ArH), 6.62 (dd, J= 8.6 Hz, 4.5 Hz, 2H, ArH), 3.60 (s, 2H, NH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 156.38 (d, J= 235.2 Hz), 142.57 (d, J= 2.0 Hz), 116.10 (d, J= 7.6 Hz), 115.69 (d, J= 22.4 Hz).
N-Acylation of this compound
N-acylation is a fundamental transformation for the derivatization of this compound, often used to introduce amide functionalities present in many biologically active molecules.[7] This can be achieved using acyl chlorides or acid anhydrides.[8]
Protocol for N-Acetylation using Acetic Anhydride (B1165640)
Experimental Protocol:
This compound (1.0 eq) is dissolved in a suitable solvent like dichloromethane (B109758) (DCM). The solution is cooled to 0 °C, and acetic anhydride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction mixture is then washed with water and saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford N-(4-fluorophenyl)acetamide.[7]
| Amine | Acylating Agent | Solvent | Time (h) | Yield (%) |
| This compound | Acetic Anhydride | Dichloromethane | 4-6 | >95 (Typical) |
Characterization Data for N-(4-fluorophenyl)acetamide:
-
¹H NMR (CDCl₃): δ 7.55 (dd, J = 9.0, 5.1 Hz, 2H), 7.00 (t, J = 8.7 Hz, 2H), 2.16 (s, 3H).
-
¹³C NMR (CDCl₃): δ 168.5, 159.4 (d, J = 243.0 Hz), 133.9, 122.1 (d, J = 7.8 Hz), 115.5 (d, J = 22.5 Hz), 24.3.
N-Alkylation of this compound
N-alkylated this compound derivatives can be synthesized through methods like reductive amination.[3]
Protocol for the Synthesis of N-isopropyl-4-fluoroaniline
Experimental Protocol:
4-Fluoronitrobenzene (1 eq) and a compound with the formula (CH₃)₂C(OR)₂ (where R is an alkyl group) (1-5 eq) are reacted in the presence of a transition metal catalyst (e.g., platinum on carbon or palladium on carbon) and a sulfonic or carboxylic acid in an organic solvent under a hydrogen atmosphere at 30-130°C.[9]
| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) |
| 4-Fluoronitrobenzene | 2,2-Dimethoxypropane | Pt/C or Pd/C | Toluene, Methanol, or Ethanol | 30-130 |
N-Arylation of this compound
The formation of N-aryl-4-fluoroaniline derivatives is a key step in the synthesis of many complex molecules, including kinase inhibitors.[10] Prominent methods for this transformation include the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[1][11]
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: A generalized workflow for the Buchwald-Hartwig amination.
General Protocol:
In a glovebox or under an inert atmosphere, a flask is charged with the palladium precatalyst, the phosphine (B1218219) ligand, and the base. The aryl halide and this compound are then added, followed by the anhydrous solvent. The reaction mixture is heated with stirring until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.[1]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[12][13]
General Protocol:
A mixture of this compound, an aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K₂CO₃) in a high-boiling polar solvent (e.g., DMF or NMP) is heated. The reaction progress is monitored, and upon completion, the mixture is cooled, worked up by extraction, and the product is purified.[13]
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Solvent | Temperature |
| This compound | Aryl Halide | CuI / Ligand | DMF / NMP | High |
Application in Drug Development: Kinase Inhibitors
This compound derivatives are prominent scaffolds in the design of kinase inhibitors for cancer therapy.[10][14] A notable example is Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][15]
Signaling Pathway of Lapatinib Action
Lapatinib inhibits the kinase activity of EGFR and HER2, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][14][16]
Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. bg.copernicus.org [bg.copernicus.org]
- 9. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Therapeutic Mechanism of Lapatinib Combined with Sulforaphane on Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 4-Fluoroaniline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroaniline (B128567) is a key building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.[1][2] The purity of this intermediate is critical for the successful synthesis of target molecules, necessitating an efficient and reliable purification method. Column chromatography is a widely employed technique for the purification of organic compounds, offering a robust method for separating this compound from reaction byproducts and unreacted starting materials.[3]
This document provides a detailed protocol for the purification of crude this compound using silica (B1680970) gel column chromatography. It addresses the common challenges associated with the purification of basic amines and provides recommendations for optimal separation.
Challenges in the Purification of this compound
The primary challenge in the purification of this compound and other basic amines by silica gel column chromatography stems from the acidic nature of the silica gel stationary phase. This can lead to:
-
Peak Tailing: Strong interactions between the basic amine and acidic silanol (B1196071) groups on the silica surface can result in broad, tailing peaks, leading to poor separation.
-
Irreversible Adsorption: In some cases, the amine can bind strongly to the column, resulting in low recovery of the purified product.
To mitigate these issues, a basic modifier, such as triethylamine (B128534) (TEA), is often added to the mobile phase. TEA competes with the analyte for binding to the acidic sites on the silica gel, leading to improved peak shape and recovery.
Experimental Protocol
This protocol outlines the purification of crude this compound using silica gel column chromatography with a hexane (B92381)/ethyl acetate (B1210297) mobile phase system modified with triethylamine.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Separatory funnel (for gradient elution)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure
Step 1: TLC Analysis of Crude Mixture
Before performing column chromatography, it is essential to analyze the crude mixture by TLC to determine the optimal mobile phase composition for separation.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v) with the addition of 0.5-1% triethylamine.
-
Visualize the spots under a UV lamp.
-
The ideal solvent system will provide good separation between the this compound spot and any impurities, with the this compound having an R_f value of approximately 0.2-0.3.
Step 2: Column Packing
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate with 1% TEA).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, which helps in settling the silica bed.
-
Add more slurry as needed to achieve the desired column height (typically a 30:1 to 100:1 ratio of silica gel to crude product by weight).
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the stationary phase during sample loading.
-
Allow the solvent to drain until the level is just above the top layer of sand. Do not let the column run dry.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette, allowing it to absorb into the silica gel.
-
Rinse the flask that contained the sample with a small amount of the mobile phase and add this to the column to ensure complete transfer.
-
Allow the solvent to drain until the sample is fully absorbed onto the silica gel.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin elution by opening the stopcock and collecting the eluent in fractions.
-
Isocratic Elution: If the TLC analysis showed good separation with a single solvent mixture, continue eluting with this mobile phase.
-
Gradient Elution: If the crude mixture contains impurities with a wide range of polarities, a gradient elution may be necessary. Start with a less polar mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
Step 5: Product Isolation
-
Combine the fractions that contain the pure this compound, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes representative data for the purification of crude this compound by column chromatography. The actual values may vary depending on the initial purity of the crude material and the specific chromatographic conditions used.
| Parameter | Value |
| Initial Purity (Crude) | ~85% (by GC-MS or HPLC) |
| Final Purity (Purified) | >98% (by GC-MS or HPLC) |
| Yield | 85-95% |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Gradient) | Start: 95:5 Hexane/Ethyl Acetate + 1% TEAEnd: 80:20 Hexane/Ethyl Acetate + 1% TEA |
| R_f of this compound | ~0.25 (in 9:1 Hexane/Ethyl Acetate + 1% TEA) |
Workflow Diagram
The following diagram illustrates the experimental workflow for the purification of crude this compound by column chromatography.
Caption: Workflow for the purification of crude this compound.
Conclusion
The protocol described in this application note provides a reliable method for the purification of crude this compound using silica gel column chromatography. The key to a successful separation is the optimization of the mobile phase using TLC and the addition of a basic modifier to counteract the acidity of the silica gel. This method can be scaled to accommodate different quantities of crude material and consistently yields high-purity this compound suitable for downstream applications in research and development.
References
Application Notes and Protocols for the Recrystallization of High-Purity 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of 4-fluoroaniline (B128567) via recrystallization, a critical step for ensuring high purity in research, development, and manufacturing of pharmaceuticals and other fine chemicals.
Introduction
This compound is a key building block in the synthesis of a wide range of commercially important molecules, including pharmaceuticals and agrochemicals.[1] The purity of this compound is paramount, as impurities can lead to undesired side reactions, lower yields, and compromised product quality. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures to isolate the desired compound from its impurities.
This document outlines the principles of recrystallization as applied to this compound, provides available solubility data, and details protocols for solvent screening and the recrystallization process itself.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is essential for the successful design of a recrystallization protocol.
| Property | Value |
| Molecular Formula | C₆H₆FN |
| Molecular Weight | 111.12 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Melting Point | -1.9 °C[2] |
| Boiling Point | 187 °C at 767 mmHg[2][3] |
| Density | 1.173 g/mL at 25 °C[2][3] |
| Water Solubility | 33 g/L at 20 °C[1][2][4] |
Solvent Selection for Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should readily dissolve this compound at or near its boiling point.
-
Low solubility at low temperatures: this compound should be sparingly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal recovery.
-
Favorable impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Non-reactive: The solvent must not react with this compound.
-
Volatile: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Safe: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.
Solubility Data
| Solvent | Qualitative Solubility |
| Water | Sparingly soluble[1] |
| Ethanol | Soluble |
| Diethyl Ether | Soluble |
| Chloroform | Slightly soluble |
Due to the limited availability of comprehensive solubility data, a systematic solvent screening is highly recommended to identify the optimal solvent or solvent system for your specific sample of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for solvent screening and the subsequent recrystallization of this compound.
Protocol 1: Solvent Screening for Recrystallization
This protocol will help you identify the most suitable solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Test tubes and a test tube rack
-
Hot plate or water bath
-
Vortex mixer (optional)
-
Pasteur pipettes
Procedure:
-
Preparation: Place approximately 50-100 mg of crude this compound into several clean, dry test tubes.
-
Room Temperature Solubility: To each test tube, add a different solvent dropwise (approximately 0.5 mL to start). Agitate the mixture at room temperature to assess solubility.
-
If the compound dissolves completely, the solvent is likely unsuitable as a single-solvent system for recrystallization due to high solubility at room temperature.
-
If the compound is insoluble or sparingly soluble, proceed to the next step.
-
-
Elevated Temperature Solubility: Gently heat the test tubes containing the insoluble or sparingly soluble mixtures on a hot plate or in a water bath. Add the same solvent dropwise while heating until the solid dissolves completely. Record the approximate volume of solvent used.
-
If the compound dissolves upon heating, it is a potential candidate for recrystallization.
-
If the compound remains insoluble even at the boiling point of the solvent, that solvent is unsuitable.
-
-
Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature. Subsequently, place the test tubes in an ice-water bath for 10-15 minutes.
-
Observation: Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
Solvent Selection: Based on these observations, select the solvent that provides high solubility at an elevated temperature and low solubility at a low temperature, resulting in good crystal recovery. If no single solvent is ideal, consider a mixed-solvent system.
Protocol 2: Recrystallization of this compound
This protocol describes the procedure for recrystallizing this compound using a pre-determined suitable solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent and begin heating and stirring on a hot plate. Continue to add the solvent in small portions until the this compound just dissolves completely at or near the boiling point of the solvent. Use the minimum amount of hot solvent necessary to ensure a good yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% by weight of the this compound) to the solution. Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.
-
Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period. For final drying, transfer the crystals to a pre-weighed watch glass and dry them in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.
-
Characterization: Determine the melting point of the recrystallized this compound to assess its purity. A sharp melting point close to the literature value is indicative of high purity. Calculate the percent recovery.
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical steps of the recrystallization process for purifying this compound.
Caption: Workflow for the recrystallization of this compound.
References
- 1. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 371-40-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound 99 371-40-4 [sigmaaldrich.com]
- 4. 371-40-4 CAS | this compound | Laboratory Chemicals | Article No. 3856F [lobachemie.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is instrumental in medicinal chemistry and materials science for the synthesis of arylamines, which are key structural motifs in a vast array of bioactive molecules and functional materials. 4-Fluoroaniline (B128567) is a valuable building block in drug discovery, and its use in the Buchwald-Hartwig amination allows for the introduction of a fluorine atom into the final product, a common strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound with various aryl halides and pseudohalides. The weakly deactivating nature of the fluorine substituent on the aniline (B41778) requires careful optimization of reaction conditions to achieve high yields and purity.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl-4-fluoroaniline and regenerate the active Pd(0) catalyst, thus completing the cycle. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle.[2]
Data Presentation: Representative Reaction Conditions
The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of this compound with various aryl halides.
Table 1: Buchwald-Hartwig Amination of this compound with Aryl Bromides
| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | [Pd(allyl)Cl]₂ (0.5) | RuPhos (1.0) | K₂CO₃ (2.0) | t-BuOH | 80 | 12 | 88 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (1.5) | Xantphos (3.0) | Cs₂CO₃ (1.5) | Toluene | 100 | 20 | 85 |
Table 2: Buchwald-Hartwig Amination of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2.0) | BrettPhos (4.0) | NaOtBu (1.5) | Toluene | 110 | 24 | 90 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2.0) | DavePhos (4.0) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 94 |
| 3 | 2-Chlorobenzonitrile | [Pd(allyl)Cl]₂ (1.0) | cataCXium A (2.0) | Cs₂CO₃ (2.0) | Toluene | 120 | 36 | 78 |
| 4 | 4-Chloroacetophenone | Pd(OAc)₂ (1.5) | XPhos (3.0) | NaOtBu (1.4) | Dioxane | 110 | 22 | 89 |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound with an aryl bromide. This protocol may require optimization for specific substrates.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).
-
Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with inert gas three times.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-(4-fluorophenyl)arylamine derivative.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Many organic solvents are flammable and toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of N-aryl derivatives of this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination. The protocols and data provided in this document serve as a valuable starting point for researchers in the development of novel fluorinated compounds for various applications, particularly in the field of drug discovery.
References
Application Notes and Protocols for the Ullmann Condensation of 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The Ullmann condensation is a cornerstone in the synthesis of N-arylated compounds, a motif frequently found in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the copper-catalyzed N-arylation of 4-fluoroaniline (B128567) with various aryl halides. The presence of the fluorine atom in the resulting diarylamine products can significantly influence their physicochemical properties, such as metabolic stability and binding affinity, making them valuable intermediates in drug discovery.
Traditionally, Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, the advent of modern catalytic systems, often employing copper(I) salts in conjunction with specific ligands, has enabled these transformations to proceed under milder conditions with greater functional group tolerance.[1] This document outlines both classical and modern protocols, presents quantitative data for representative reactions, and illustrates the underlying catalytic cycle and experimental workflow.
Data Presentation: N-Arylation of this compound
The following table summarizes representative quantitative data for the Ullmann condensation of this compound with various aryl halides, showcasing the impact of different catalysts, ligands, and reaction conditions on product yield.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | CuI (10 mol%) | K₂CO₃ | DMF | 120 | 24 | ~75 | General Protocol |
| 2 | 1-Bromo-4-nitrobenzene | CuI (5 mol%), L-Proline (10 mol%) | K₂CO₃ | DMSO | 110 | 24 | ~88 | [2] |
| 3 | 1-Iodo-4-methoxybenzene | CuI (5 mol%), 1,10-Phenanthroline (B135089) (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~92 | [2] |
| 4 | 2-Bromotoluene | Cu₂O (5 mol%), Salicylaldoxime (10 mol%) | K₃PO₄ | Toluene | 110 | 24 | ~80 | [2] |
| 5 | 4-Iodotoluene | CuI (10 mol%) | K₂CO₃ | DMF | 120 | 24 | ~78 | General Protocol |
| 6 | 2-Fluoro-4-iodoaniline* | CuI (10 mol%), DMEDA (20 mol%) | K₃PO₄ | Toluene | 160 (MW) | 2 | 62-94** | [3] |
*Note: Data for Entry 6 is based on the reaction of substituted lactams with 2-fluoro-4-iodoaniline, providing insight into the reactivity of a similar fluorinated aryl halide under microwave conditions.[3] **Yields varied depending on the lactam coupling partner.[3]
Experimental Protocols
Protocol 1: General Ligand-Free Ullmann N-Arylation of this compound
This protocol describes a classical approach to the Ullmann condensation, suitable for activated aryl halides.
Materials:
-
This compound
-
Aryl iodide or activated aryl bromide (e.g., 1-bromo-4-nitrobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Anhydrous dimethylformamide (DMF)
-
An inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.1 mmol, 10 mol%), finely ground K₂CO₃ (2.0 mmol, 2.0 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), and this compound (1.2 mmol, 1.2 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-fluoroaniline.
Protocol 2: Ligand-Promoted Ullmann N-Arylation of this compound
This protocol utilizes a ligand to facilitate the reaction under milder conditions, which is particularly useful for less reactive aryl halides.
Materials:
-
This compound
-
Aryl halide (iodide or bromide)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Cesium carbonate (Cs₂CO₃), dried
-
Anhydrous dioxane
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In an oven-dried Schlenk tube, combine CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), Cs₂CO₃ (2.0 mmol, 2.0 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), and this compound (1.2 mmol, 1.2 equiv.).
-
Seal the tube, and then evacuate and backfill with argon. Repeat this process three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 18-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Follow the workup and purification steps as described in Protocol 1 (steps 6-9).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the ligand-promoted Ullmann N-arylation of this compound.
Caption: A flowchart of the key steps in a typical Ullmann condensation experiment.
Catalytic Cycle
The Ullmann N-arylation reaction is believed to proceed through the following catalytic cycle.
Caption: A proposed catalytic cycle for the copper-catalyzed N-arylation of an amine.
References
Application Notes and Protocols for the Acylation of 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the N-acylation of 4-fluoroaniline (B128567), a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocols detailed below offer step-by-step guidance for performing this reaction using common acylating agents.
Introduction
The acylation of this compound involves the substitution of a hydrogen atom on the amino group with an acyl group (R-C=O). This reaction is fundamental in organic synthesis for the formation of amides. The resulting N-(4-fluorophenyl)amides are prevalent structural motifs in a wide array of biologically active molecules. The fluorine substituent on the aniline (B41778) ring can enhance metabolic stability and binding affinity, making this compound a valuable starting material in drug discovery.[1][2]
The choice of acylating agent, solvent, base, and catalyst can significantly influence the reaction's efficiency, yield, and purity of the final product. This document outlines various methodologies to achieve successful acylation of this compound.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize quantitative data from various reported protocols for the acylation of anilines, with a focus on conditions applicable to this compound.
Table 1: Acylation of this compound with Acetic Anhydride (B1165640)
| Parameter | Condition 1 | Condition 2 |
| This compound | 1.00 g (9.00 mmol)[3] | 355 kg (3.2 kmol)[4] |
| Acylating Agent | Acetic anhydride (1 mL, 10.8 mmol)[3] | Acetic anhydride (333 kg, 3.3 kmol)[4] |
| Base | N,N-diisopropylethylamine (3.14 mL, 18.0 mmol)[3] | Not specified (neat reaction)[4] |
| Solvent | Dichloromethane (DCM) (20 mL)[3] | None (neat)[4] |
| Temperature | Room temperature[3] | 105 - 110 °C[4] |
| Reaction Time | 1 hour[3] | 1.5 hours (addition) + 1 hour (incubation)[4] |
| Yield | Not specified | High (raw material < 0.5%)[4] |
Table 2: Acylation of this compound Derivatives with Acyl Chlorides
| Parameter | Condition 1 | Condition 2 |
| Substrate | 4-fluoro-N-isopropylbenzenamine (5 g)[5][6] | 4-nitrophenylamine (0.05 mol) |
| Acylating Agent | 2-(methylthio)acetyl chloride (4.11 g)[5][6] | Chloroacetyl chloride (0.05 mol)[7] |
| Base | Triethylamine (B128534) (6.7 g)[5][6] | Triethylamine (0.05 mol)[7] |
| Solvent | Acetonitrile (B52724) (50 ml)[5][6] | Toluene (50 ml)[7] |
| Temperature | 0 °C to Room temperature[5][6] | 0 °C to Room temperature[7] |
| Reaction Time | 5 hours[5][6] | 30 min (addition) + 4 hours (stirring)[7] |
| Yield | 7.5 g (crude) | Not specified |
Experimental Protocols
The following are detailed methodologies for key acylation reactions of this compound.
Protocol 1: N-Acetylation of this compound with Acetic Anhydride in Dichloromethane
This protocol describes the acylation of this compound using acetic anhydride as the acylating agent and N,N-diisopropylethylamine as a non-nucleophilic base in dichloromethane.[3]
Materials:
-
This compound
-
N,N-diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.00 g, 9.00 mmol) in DCM (20 mL) in a round-bottom flask, add N,N-diisopropylethylamine (3.14 mL, 18.0 mmol).
-
Stir the mixture at room temperature.
-
Slowly add acetic anhydride (1 mL, 10.8 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 1 hour.
-
Quench the reaction by adding deionized water (5 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product, N-(4-fluorophenyl)acetamide.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: N-Acylation of a this compound Derivative with an Acyl Chloride in Acetonitrile
This protocol details the acylation of a substituted this compound with an acyl chloride using triethylamine as the base in acetonitrile.[5][6]
Materials:
-
4-fluoro-N-isopropylbenzenamine
-
Triethylamine (TEA)
-
2-(methylthio)acetyl chloride
-
Acetonitrile
-
Water
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL flask under a nitrogen atmosphere, dissolve 4-fluoro-N-isopropylbenzenamine (5 g) in acetonitrile (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (6.7 g) followed by 2-(methylthio)acetyl chloride (4.11 g).
-
Allow the mixture to warm to room temperature and stir for 5 hours.
-
Add 100 mL of water to the reaction mixture.
-
Extract the aqueous mixture with methyl tert-butyl ether (3 x 100 mL).
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
Mandatory Visualizations
The following diagrams illustrate the general mechanism of N-acylation and a typical experimental workflow.
Caption: General mechanism of the N-acylation of this compound.
Caption: A generalized experimental workflow for the acylation of this compound.
References
- 1. CAS 351-83-7: N-(4-Fluorophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Fluoroaniline
AN-HPLC-028
Introduction
4-Fluoroaniline (B128567) is a primary arylamine utilized as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] Its presence as a raw material, intermediate, or degradation product necessitates a reliable analytical method for its quantification to ensure the quality and safety of the final products.[3] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for researchers, scientists, and drug development professionals requiring a precise and accurate analytical procedure.
Key Analyte Properties:
-
Chemical Formula: C₆H₆FN[4]
-
Molecular Weight: 111.12 g/mol [4]
-
Appearance: Colorless to pale yellow liquid[1]
-
Solubility: Sparingly soluble in water, but readily soluble in common organic solvents like ethanol, ether, and acetone.[1][4]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm syringe filters (PTFE or nylon)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions
A summary of the chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Isocratic |
| Mobile Phase Ratio | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid in each phase |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Condition Selection: A C18 column is a common choice for the separation of aromatic amines due to its hydrophobic stationary phase.[5] The mobile phase consisting of acetonitrile and water is a standard combination for reversed-phase chromatography.[6] The addition of phosphoric acid helps to protonate the amine group, reducing peak tailing and improving chromatographic performance.[6] A detection wavelength of 254 nm is chosen based on the UV absorbance of aromatic compounds.[7]
Preparation of Solutions
4.1. Mobile Phase Preparation
-
Mobile Phase A (Water with 0.1% Phosphoric Acid): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Working Mobile Phase: Premix Mobile Phase B and Mobile Phase A in a 60:40 (v/v) ratio.
4.2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4.3. Sample Preparation
-
Accurately weigh a suitable amount of the sample and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The developed method should be validated according to ICH guidelines. A summary of typical validation parameters is presented in Table 2.
| Parameter | Typical Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time | Approximately 4.5 minutes |
Results and Discussion
The described HPLC method provides a reliable means for the quantification of this compound. A typical chromatogram will show a well-resolved peak for this compound at approximately 4.5 minutes. The isocratic elution ensures a stable baseline and reproducible retention times. The use of phosphoric acid in the mobile phase effectively minimizes peak tailing, resulting in symmetrical peaks.
Conclusion
This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications.
Visualizations
Caption: Workflow for HPLC method development.
Caption: Sample preparation workflow for HPLC analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 371-40-4 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
Application Note: Identification and Quantification of Impurities in 4-Fluoroaniline using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of potential impurities in 4-fluoroaniline (B128567) raw material using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key starting material in the synthesis of various pharmaceuticals and agrochemicals, making the control of its purity critical for the quality and safety of the final products.[1][2][3] This method is designed to be a robust quality control tool for detecting and quantifying process-related impurities and degradation products.
Introduction
This compound (p-fluoroaniline) is a primary arylamine used as an intermediate in the synthesis of a wide range of chemical products, including pharmaceuticals, herbicides, and plant growth regulators.[4][5] Impurities in this starting material can affect the efficacy, stability, and safety of the final product. Therefore, a reliable analytical method for the identification and quantification of these impurities is essential. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for this purpose.[6] This protocol outlines the sample preparation, GC-MS parameters, and data analysis steps for the comprehensive impurity profiling of this compound.
Potential Impurities
Impurities in this compound can originate from the manufacturing process, storage, or degradation. Common synthesis routes, such as the reduction of 4-fluoronitrobenzene or the fluorination of nitrobenzene, can lead to the presence of residual starting materials, intermediates, and byproducts.[7][8] Based on common synthetic pathways, potential impurities may include:
-
Aniline: A common byproduct in some synthesis methods.[7][8]
-
2-Fluoroaniline and 3-Fluoroaniline: Isomeric impurities that may be formed depending on the regioselectivity of the fluorination reaction.
-
4-Chloronitrobenzene: A potential starting material in some synthesis routes.
-
4-Fluoronitrobenzene: A common precursor that may be present as a residual impurity.[7]
-
Other halogenated anilines: Depending on the specific manufacturing process.
Experimental Protocol
This section details the methodology for the GC-MS analysis of this compound impurities.
Reagents and Materials
-
This compound sample
-
Methanol (B129727) (HPLC grade or equivalent)
-
Reference standards for potential impurities (e.g., Aniline, 2-Fluoroaniline, 3-Fluoroaniline, 4-Fluoronitrobenzene)
-
Helium (carrier gas, 99.999% purity)
Instrumentation
A standard gas chromatograph coupled to a mass spectrometer is required. The following configuration is recommended:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% diphenyl - 95% dimethylpolysiloxane capillary column.[6]
Sample and Standard Preparation
Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard into a 10 mL volumetric flask and dissolve in methanol.
Working Standard Solution (10 µg/mL): Dilute the stock solutions with methanol to prepare a mixed working standard solution containing all potential impurities at a concentration of 10 µg/mL.
Sample Solution (10 mg/mL): Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask and dissolve in methanol.
GC-MS Conditions
The following instrumental parameters are recommended for the analysis.
| Parameter | Setting |
| GC Inlet | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp 1 | 10 °C/min to 180 °C |
| Ramp 2 | 20 °C/min to 280 °C, hold for 5 minutes |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 450 amu |
| Acquisition Mode | Full Scan |
Data Analysis and Quantification
-
Identification: Impurities are identified by comparing their retention times and mass spectra with those of the reference standards.
-
Quantification: The concentration of each impurity is determined using an external standard calibration curve. The peak area of the impurity in the sample is compared to the calibration curve generated from the working standard solutions.
Data Presentation
The quantitative results for a hypothetical batch of this compound are summarized in the table below.
| Impurity | Retention Time (min) | m/z for Quantification | Concentration (µg/g) | Specification Limit (µg/g) |
| Aniline | 8.5 | 93 | 150 | ≤ 500 |
| 2-Fluoroaniline | 9.2 | 111 | Not Detected | ≤ 200 |
| 3-Fluoroaniline | 9.5 | 111 | 50 | ≤ 200 |
| 4-Fluoronitrobenzene | 12.8 | 141 | 80 | ≤ 100 |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound impurities.
Logical Relationship of Impurity Analysis
Caption: Logical flow for impurity identification and quantification.
Conclusion
The GC-MS method described in this application note is a sensitive, selective, and robust approach for the identification and quantification of impurities in this compound. This protocol can be readily implemented in quality control laboratories to ensure the purity of this critical raw material, thereby safeguarding the quality and safety of downstream products. The provided workflow and logical diagrams offer a clear visual guide for the implementation of this analytical procedure.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 371-40-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chembk.com [chembk.com]
Application Note: Monitoring 4-Fluoroaniline Reactions Using Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoroaniline (B128567) is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Efficiently monitoring the progress of reactions involving this compound is essential for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for the qualitative monitoring of these reactions.[1] Its simplicity and speed allow for real-time assessment of reactant consumption and product formation directly in the lab.[2]
Principle of TLC for Reaction Monitoring
TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a TLC plate) and a liquid mobile phase (the eluent).[2] In the context of a chemical reaction, the starting material (e.g., this compound) and the product will typically have different polarities. This difference in polarity causes them to travel up the TLC plate at different rates, resulting in distinct spots.
The progress of the reaction is monitored by spotting small aliquots of the reaction mixture onto a TLC plate over time.[3] A complete reaction is generally indicated by the complete disappearance of the starting material spot and the appearance of a new spot corresponding to the product.[4] The position of each spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5]
Data Presentation: Expected Rf Values
The exact Rf value is dependent on the specific mobile phase and stationary phase used. However, the relative positions of the spots can be predicted based on the change in polarity during the reaction. For example, in a common acylation or Suzuki-Miyaura coupling reaction, the product is often less polar than the aniline (B41778) starting material.[6]
Table 1: Representative Rf Values for a Hypothetical this compound Reaction
| Compound | Role | Expected Polarity | Expected Rf Value Range* | Rationale |
| This compound | Starting Material | High | 0.20 - 0.40 | The polar amino (-NH2) group interacts strongly with the silica gel stationary phase, resulting in a lower Rf value.[7] |
| Acylating Agent / Boronic Acid | Co-reactant | Varies | Varies | Polarity and Rf will depend on the specific reactant used. It is crucial to run a reference spot. |
| N-(4-fluorophenyl)acetamide | Product (Acylation) | Moderate | 0.50 - 0.70 | Conversion of the polar amine to a less polar amide reduces interaction with the silica gel, leading to a higher Rf value. |
| 3-Chloro-5-(4-fluorophenyl)aniline | Product (Coupling) | Low | 0.60 - 0.80 | The resulting biaryl product is typically significantly less polar than the aniline and boronic acid starting materials, resulting in a higher Rf value.[6] |
*Note: These are example values using a moderately polar solvent system like 30% Ethyl Acetate (B1210297) in Hexane (B92381). The optimal solvent system should be determined experimentally.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates.[6]
-
Solvents: HPLC-grade or equivalent (e.g., Ethyl Acetate, Hexane).
-
Spotting: Glass capillary tubes.[2]
-
Developing Chamber: Glass tank with a lid.
-
Visualization: UV lamp (254 nm).[8]
-
Reaction Aliquots: Micropipette or capillary tubes.
-
Reference Solutions: Dilute solutions of starting materials (e.g., 1 mg/mL in a suitable solvent).
Detailed Methodology
Step 1: Preparation of the Developing Chamber
-
Select a suitable mobile phase (eluent). A common starting point for aniline derivatives is a mixture of ethyl acetate and hexane (e.g., 30% ethyl acetate in hexane).[6]
-
Pour the eluent into the TLC chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the eluent. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better separation.
-
Cover the chamber with the lid and let it equilibrate for at least 10-15 minutes.[5]
Step 2: Preparation and Spotting of the TLC Plate
-
Using a pencil, gently draw a faint baseline approximately 1 cm from the bottom of the TLC plate.[2] Never use a pen, as the ink will chromatograph.
-
Mark three small, equidistant points on the baseline for spotting. These will be for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[9]
-
Using a capillary tube, apply a small spot of the this compound reference solution to the 'SM' mark.
-
Carefully withdraw a small aliquot from the reaction vessel and spot it onto the 'Rxn' mark.[3]
-
For the 'Co' mark, first spot the this compound reference solution, then carefully spot the reaction mixture directly on top of it. The co-spot helps to confirm the identity of the starting material in the reaction lane.[3][9]
Step 3: Development of the TLC Plate
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the eluent.[6]
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[2]
-
Remove the plate when the solvent front is approximately 1 cm from the top.[6]
-
Immediately mark the position of the solvent front with a pencil.[2]
Step 4: Visualization and Analysis
-
Allow the plate to air dry completely to remove all traces of the mobile phase.
-
Visualize the plate under a UV lamp at 254 nm in a darkened area.[11] Aromatic compounds like this compound and its derivatives will absorb the UV light and appear as dark spots against the fluorescent green background of the plate.[8][12]
-
Gently circle the visible spots with a pencil, as they will disappear once the UV lamp is removed.[8]
-
Analyze the plate:
-
At the start of the reaction (t=0): The 'Rxn' lane should show a prominent spot at the same height as the 'SM' lane.
-
During the reaction: The intensity of the starting material spot in the 'Rxn' lane will decrease, and a new spot (the product) will appear, typically with a higher Rf value.[4]
-
At completion: The starting material spot in the 'Rxn' lane will have disappeared completely, leaving only the product spot.[3]
-
-
Calculate the Rf value for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5]
-
Mandatory Visualizations
Caption: Experimental workflow for monitoring reactions using TLC.
Caption: Logical relationship of components in TLC analysis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | Sample is too concentrated; Compound is highly polar. | Dilute the sample before spotting; Add a small amount of a more polar solvent (e.g., methanol) to the eluent.[6] |
| No product spot is visible | Reaction has not started; Incorrect reaction conditions; Product is not UV-active. | Check reaction parameters (temperature, catalyst); Use a general chemical stain (e.g., potassium permanganate) after UV visualization.[6][13] |
| Multiple new spots appear | Formation of side products; Decomposition of starting material or product. | Re-evaluate reaction conditions (e.g., lower temperature, ensure inert atmosphere); Check the purity of starting materials.[6] |
| SM spot remains intense | Low catalyst loading; Inefficient mixing; Reaction temperature is too low. | Optimize catalyst loading; Ensure vigorous stirring; Increase reaction temperature as per the protocol.[6] |
References
- 1. advion.com [advion.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. iitg.ac.in [iitg.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. theory.labster.com [theory.labster.com]
Applications of 4-Fluoroaniline in the Synthesis of Dyes and High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroaniline (B128567), a substituted aromatic amine, serves as a versatile building block in the synthesis of a diverse range of organic molecules. Its unique electronic properties, imparted by the presence of a fluorine atom at the para-position, make it a valuable precursor for the development of specialized dyes and high-performance polymers. The fluorine substitution can enhance properties such as thermal stability, chemical resistance, and colorfastness in the final products, making them suitable for a variety of advanced applications. This document provides an overview of the applications of this compound in dye and polymer synthesis, complete with experimental protocols and quantitative data to guide researchers in their work.
Application in Dye Synthesis
This compound is a key component in the synthesis of various classes of dyes, most notably azo dyes. The presence of the fluorine atom can lead to dyes with enhanced brilliance, stability, and superior fastness properties.[1][2]
Synthesis of Azo Dyes
Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are among the most important classes of commercial colorants. The general synthesis involves two main steps: diazotization of a primary aromatic amine followed by coupling with a suitable coupling agent.
Experimental Protocol: Synthesis of a Disperse Azo Dye from this compound
This protocol describes the synthesis of a disperse azo dye by diazotizing this compound and coupling it with N,N-dimethylaniline.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
N,N-Dimethylaniline
-
Sodium Acetate (B1210297)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of this compound:
-
In a 250 mL beaker, dissolve 1.11 g (0.01 mol) of this compound in 3 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.
-
Continue stirring the mixture for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the 4-fluorobenzenediazonium (B14715802) chloride salt.
-
-
Coupling Reaction:
-
In a separate 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 2 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
Gradually add a saturated solution of sodium acetate until the mixture becomes alkaline to litmus (B1172312) paper.
-
The azo dye will precipitate out of the solution.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water.
-
Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain the pure product.
-
Dry the purified dye in a vacuum oven.
-
Diagram of Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of an azo dye from this compound.
Properties of this compound-Based Azo Dyes
The incorporation of this compound into azo dyes can influence their spectral properties. The following table summarizes typical absorption characteristics of azo dyes derived from fluorinated anilines.
| Dye Structure | Coupling Component | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |
| 4-Fluoro-4'-N,N-dimethylaminoazobenzene | N,N-Dimethylaniline | Ethanol | 415 | 28,000 | Fictional data for illustrative purposes |
| 1-(4-Fluorophenylazo)-2-naphthol | 2-Naphthol | DMF | 480 | 35,000 | Fictional data for illustrative purposes |
Note: The data in this table is illustrative. Actual values will vary depending on the specific dye structure and solvent used.
Application in Polymer Synthesis
This compound is a valuable monomer in the synthesis of high-performance polymers such as polyamides and polyimides. The fluorine atom can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers.
Synthesis of Polyamides
Polyamides are polymers containing repeating amide linkages (-CO-NH-). Aromatic polyamides, or aramids, are known for their exceptional strength and thermal stability.
Experimental Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
This protocol outlines the low-temperature solution polycondensation method for preparing a polyamide.
Materials:
-
This compound
-
Terephthaloyl Chloride
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium Chloride (LiCl) (anhydrous)
-
Nitrogen gas
Procedure:
-
Monomer Solution Preparation:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.11 g (0.01 mol) of this compound in 20 mL of anhydrous DMAc containing 5% (w/v) anhydrous LiCl.
-
Stir the mixture under a gentle stream of nitrogen until the this compound is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
-
Polycondensation:
-
To the cooled and stirred solution, add 2.03 g (0.01 mol) of terephthaloyl chloride in small portions over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, and then allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
-
Polymer Isolation:
-
Pour the viscous polymer solution into 200 mL of vigorously stirred methanol.
-
The polyamide will precipitate as a fibrous solid.
-
Collect the polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polyamide in a vacuum oven at 80 °C for 24 hours.
-
Diagram of Polyamide Synthesis Workflow
Caption: Workflow for the synthesis of a polyamide from this compound.
Synthesis of Polyimides
Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. They are often synthesized in a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Experimental Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes the two-step synthesis of a polyimide.
Materials:
-
This compound
-
Pyromellitic Dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas
Procedure:
-
Synthesis of Poly(amic acid) (PAA):
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.11 g (0.01 mol) of this compound in 15 mL of anhydrous DMAc.
-
Once the this compound has completely dissolved, add 2.18 g (0.01 mol) of PMDA in one portion with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become viscous as the poly(amic acid) forms.
-
-
Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film.
-
Place the glass plate in a programmable oven and cure the film using a staged heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.
-
Diagram of Polyimide Synthesis Workflow
Caption: Workflow for the two-step synthesis of a polyimide from this compound.
Properties of Polymers Derived from this compound
The inclusion of this compound in the polymer backbone can significantly influence the material's properties. The following table provides a summary of typical properties observed in polyamides and polyimides containing fluorinated diamines.
| Polymer Type | Co-monomer | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Solubility | Reference |
| Polyamide | Terephthaloyl Chloride | 250 - 300 | 90 - 120 | Soluble in DMAc, NMP | Fictional data for illustrative purposes |
| Polyimide | Pyromellitic Dianhydride (PMDA) | 350 - 400 | 100 - 150 | Insoluble | Fictional data for illustrative purposes |
| Polyimide | 6FDA | 280 - 320 | 80 - 110 | Soluble in common organic solvents | [2][3] |
Note: The data in this table is illustrative. Actual values will depend on the specific polymer structure, molecular weight, and processing conditions. "6FDA" refers to 4,4'-(hexafluoroisopropylidene)diphthalic anhydride.[2][3]
This compound is a valuable and versatile building block for the synthesis of advanced dyes and high-performance polymers. The presence of the fluorine atom imparts desirable properties such as enhanced thermal stability, chemical resistance, and improved colorfastness. The detailed protocols and representative data provided in this document serve as a starting point for researchers and scientists to explore the potential of this compound in developing novel materials for a wide range of applications. Further research into the structure-property relationships of this compound-derived compounds will undoubtedly lead to the discovery of new materials with tailored functionalities.
References
- 1. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) from 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of several key Active Pharmaceutical Ingredients (APIs) using 4-fluoroaniline (B128567) as a starting material or key intermediate. The protocols outlined below are intended for research and development purposes and should be carried out by qualified professionals in a controlled laboratory setting.
Introduction
This compound is a versatile building block in medicinal chemistry, valued for its role in the synthesis of a wide range of pharmaceuticals.[][2] The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the final API, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3] This application note details the synthetic routes to prominent APIs, including the anticancer agent Gefitinib, the anti-inflammatory drug Celecoxib, the antibiotic Linezolid, and quinolone antibiotics.
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Synthesis of Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of certain types of cancer.[4][5] The following protocol describes a convergent synthesis of Gefitinib.
Experimental Protocol
Step 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline
A mixture of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) and 3-chloro-4-fluoroaniline (B193440) is heated in a suitable solvent such as isopropanol (B130326) or acetic acid.[4][5] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) reaction.
-
Procedure:
-
To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol, add 3-chloro-4-fluoroaniline (1.0-1.2 equivalents).[5]
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product precipitates out of the solution. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to afford the desired intermediate.
-
Step 2: O-Alkylation to yield Gefitinib
The intermediate from Step 1 is then O-alkylated at the 6-position with 4-(3-chloropropyl)morpholine (B193441).
-
Procedure:
-
Suspend 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline (1 equivalent) and cesium carbonate (2-3 equivalents) in dimethyl sulfoxide (B87167) (DMSO).
-
Add 4-(3-chloropropyl)morpholine (1.1-1.3 equivalents) to the mixture.
-
Heat the reaction at 80-90 °C for 3-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The crude Gefitinib precipitates. Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure Gefitinib.
-
Quantitative Data Summary
| Step | Product | Starting Materials | Reagents/Solvents | Reaction Conditions | Yield |
| 1 | 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline | 2,4-dichloro-6,7-dimethoxyquinazoline, 3-chloro-4-fluoroaniline | Isopropanol | Reflux, 4-6 h | ~65%[4] |
| 2 | Gefitinib | 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline, 4-(3-chloropropyl)morpholine | Cesium carbonate, DMSO | 80-90 °C, 3-4 h | ~80%[4] |
Gefitinib Synthesis Workflow
References
- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
Application Notes and Protocols for Safe Handling and Storage of 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling and storage of 4-fluoroaniline (B128567) in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Summary
This compound is a toxic and corrosive chemical that presents significant health risks upon exposure. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] It is a combustible liquid and is very toxic to aquatic life with long-lasting effects.[4]
Hazard Statements:
-
H373: May cause damage to organs through prolonged or repeated exposure.[3]
-
H410: Very toxic to aquatic life with long lasting effects.[3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 371-40-4[1][2] |
| Molecular Formula | C6H6FN[2] |
| Molecular Weight | 111.12 g/mol [1][2] |
| Appearance | Colorless to light-yellow or brown oily liquid[1][5][6] |
| Boiling Point | 187 °C at 767 mmHg (lit.)[3][5] |
| Melting Point | -1.9 °C[5][7] |
| Flash Point | 72.7 °C (162.9 °F)[3] |
| Density | 1.173 g/mL at 25 °C (lit.)[3][5] |
| Solubility in Water | 33 g/L at 20 °C[8] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield (8-inch minimum) are mandatory.[2][8][9] Standard safety glasses are not sufficient. All eye and face protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][9] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[1][2][9] Gloves must be inspected before use and disposed of properly after handling.[2][8] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1][9] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[1][8][9] |
Experimental Protocols
Safe Handling Protocol
This protocol outlines the step-by-step procedure for safely handling this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling:
-
Conduct all weighing and transferring of the chemical within the fume hood to prevent the release of vapors.[9]
-
Avoid inhalation, ingestion, and contact with skin and eyes.[2][9]
-
Take measures to prevent the buildup of electrostatic charge.[2]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]
-
Caption: Workflow for the safe handling of this compound.
Storage Protocol
Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.
-
Storage Location: Store in a cool, dry, and well-ventilated place.[2][4]
-
Container: Keep the container tightly closed in an upright position to prevent leakage.[1][2]
-
Incompatible Materials: Store away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[4][5][10][11]
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
Caption: Key considerations for the storage of this compound.
Emergency Procedures
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[1][2][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][2][4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[1][2][4] |
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Evacuate unnecessary personnel from the spill area.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Contain: Contain the spillage using an inert absorbent material.[4]
-
Collect: Collect the absorbed material with an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable, closed container for disposal.[2][8]
-
Decontaminate: Clean the spill area thoroughly.[12]
-
Report: Report the incident to the appropriate safety personnel.
Caption: Step-by-step spill response plan for this compound.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a suitable, labeled, and closed container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][2][12] Do not dispose of it in the sewer system.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[1]
-
Unsuitable Extinguishing Media: Do not use a direct water jet.[1]
-
Hazards from Combustion: Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride.[2][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][13]
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 4-フルオロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 371-40-4 [chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound [chembk.com]
- 12. benchchem.com [benchchem.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Application Notes and Protocols for Handling 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 4-fluoroaniline (B128567). It is imperative that all personnel handling this chemical are thoroughly familiar with its hazards and follow the prescribed safety procedures to minimize risk of exposure.
Introduction
This compound is an organofluorine compound widely used as an intermediate in the synthesis of pharmaceuticals, herbicides, and plant growth regulators[1][2][3]. It is a colorless to light-colored oily liquid that can be toxic and corrosive[1][4]. Proper handling and the use of appropriate personal protective equipment (PPE) are critical to ensure personnel safety.
Hazard Identification
This compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage[5][6].
-
Toxicity: May be toxic by ingestion, skin contact, or inhalation[5].
-
Symptoms of Exposure: Inhalation or ingestion can lead to cyanosis (bluish tint to fingernails, lips, and ears), headache, drowsiness, and nausea[4]. Skin contact can cause similar symptoms due to absorption[4].
-
Decomposition: When heated to decomposition, it emits very toxic fumes of nitrogen oxides and hydrogen fluoride[1].
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for this compound, which is essential for risk assessment and the selection of appropriate safety measures.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆FN | [1][6] |
| Molecular Weight | 111.12 g/mol | [1][5][6] |
| Appearance | Light-colored to yellow-brown oily liquid | [1][4][5] |
| Boiling Point | 187 °C at 767 mmHg | [3] |
| Density | 1.173 g/mL at 25 °C | [3] |
| Flash Point | 165°F (73.9°C) | [4] |
| Oral LD50 (Rat) | 417 mg/kg | [4] |
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are mandatory when handling this compound. The following protocol outlines the required PPE based on the nature of the handling procedure.
4.1. Routine Laboratory Operations (e.g., weighing, transfers in a fume hood)
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact. Standard safety glasses are not sufficient. All eye and face protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[6][7].
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves. Nitrile rubber gloves are generally recommended for handling aromatic amines; however, it is crucial to consult the glove manufacturer's specific chemical resistance data[7]. Gloves must be inspected before use and disposed of properly after handling the chemical[6].
-
Clothing: A lab coat or a chemical-resistant apron should be worn to prevent skin exposure[7]. A complete suit protecting against chemicals should be used where there is a risk of significant exposure[6].
-
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood[7]. If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used[7].
4.2. Emergency Situations (e.g., Spills)
In the event of a spill, the following PPE is required in addition to the routine operational PPE:
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas[4].
-
Skin Protection: A chemical-resistant suit is required to prevent skin contact during cleanup.
Experimental Protocol: Safe Handling of this compound
This protocol details the step-by-step procedure for safely handling this compound in a laboratory setting.
5.1. Preparation and Engineering Controls
-
Ensure a certified and operational chemical fume hood is available.
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Gather all necessary materials, including this compound, reaction vessels, and cleanup supplies, and place them within the fume hood.
-
Don the appropriate PPE as detailed in Section 4.1.
5.2. Handling the Chemical
-
Perform all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.
-
Carefully weigh and transfer the chemical, avoiding splashes or the generation of aerosols.
-
Keep the container of this compound tightly closed when not in use[5][7].
-
Avoid direct contact with the skin, eyes, and clothing[6]. Do not breathe vapors or mist[5].
5.3. Waste Disposal
-
Dispose of all waste materials contaminated with this compound in a designated hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
5.4. Decontamination
-
Thoroughly wash hands with soap and water after handling the chemical and before leaving the laboratory[5][6].
-
Clean all contaminated surfaces with an appropriate solvent and then wash with soap and water.
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when working with this compound.
References
- 1. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 371-40-4 [chemicalbook.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
identifying side products in 4-fluoroaniline synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of 4-fluoroaniline (B128567).
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis methods for this compound?
A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 4-fluoronitrobenzene.[1] Alternative routes include the reduction and dechlorination of 3,5-dichloro-4-fluoronitrobenzene (B1581561) and the reaction of p-halonitrobenzenes with anhydrous hydrogen fluoride.
Q2: What are the primary side products observed during the synthesis of this compound via the hydrogenation of 4-fluoronitrobenzene?
A2: The primary side products in this synthesis route include:
-
Aniline (B41778): Formed through a process called hydrodehalogenation, where the fluorine atom is replaced by a hydrogen atom.[2]
-
Unreacted 4-fluoronitrobenzene: Incomplete reaction can lead to the presence of the starting material in the final product.[3]
-
Reaction Intermediates: Species such as 4-fluoronitrosobenzene and 4-fluorophenylhydroxylamine may be present if the reduction is not carried to completion.
Q3: Can other halogenated anilines be present as impurities?
A3: Yes, depending on the starting materials. For instance, if the synthesis begins with 4-chloronitrobenzene or 4-bromonitrobenzene, residual amounts of 4-chloroaniline (B138754) or 4-bromoaniline (B143363) could be present as side products. Similarly, synthesis from 3,5-dichloro-4-fluoronitrobenzene may result in chlorinated aniline impurities if the dechlorination step is incomplete.
Q4: How can I detect and quantify impurities in my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical methods for purity assessment and impurity profiling of this compound.[4][5][6]
Troubleshooting Guides
Issue 1: High levels of aniline impurity detected in the final product.
-
Potential Cause: This is a common issue arising from hydrodehalogenation during the catalytic hydrogenation of 4-fluoronitrobenzene.[2] Certain catalysts and reaction conditions can favor this side reaction.
-
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst can significantly impact the level of hydrodehalogenation. Platinum-based catalysts, for instance, can be modified to suppress this side reaction.[2][7] Consider using catalysts specifically designed for the selective hydrogenation of halonitroarenes.
-
Reaction Conditions: Modifying the reaction temperature, pressure, and solvent can help minimize the formation of aniline. Lower temperatures and pressures are generally preferred to reduce hydrodehalogenation.
-
Additives: The addition of inhibitors or promoters to the reaction mixture can selectively suppress the hydrodehalogenation pathway.
-
Issue 2: Presence of unreacted 4-fluoronitrobenzene and reaction intermediates.
-
Potential Cause: Incomplete reaction due to insufficient reaction time, catalyst deactivation, or suboptimal reaction conditions.[3][8]
-
Troubleshooting Steps:
-
Reaction Time: Monitor the reaction progress using TLC or in-process HPLC/GC analysis to ensure it proceeds to completion.
-
Catalyst Activity: Ensure the catalyst is active and used in the appropriate amount. If reusing a catalyst, consider potential deactivation and the need for regeneration or replacement.
-
Hydrogen Pressure and Temperature: Optimize the hydrogen pressure and reaction temperature to ensure complete reduction of the nitro group.
-
Data Presentation
Table 1: Side Product Formation in this compound Synthesis
| Synthesis Route | Starting Material | Side Product | Typical Yield (%) | Reference |
| Catalytic Hydrogenation | 4-Fluoronitrobenzene | Aniline | Can be significant, but suppressible | [2] |
| Catalytic Hydrogenation | 4-Fluoronitrobenzene | 4-Fluoronitrosobenzene | Intermediate | - |
| Catalytic Hydrogenation | 4-Fluoronitrobenzene | 4-Fluorophenylhydroxylamine | Intermediate | - |
| Halex Process followed by reduction | 4-Chloronitrobenzene | 4-Chloroaniline | Dependent on reaction completion | - |
| Reductive Dechlorination | 3,5-Dichloro-4-fluoronitrobenzene | Chlorinated anilines | Dependent on reaction completion | - |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol provides a general method for the purity analysis of this compound and can be adapted and optimized as needed.[4][9]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., 0.02 M potassium dihydrogen phosphate, with the pH adjusted to 3.0 using phosphoric acid).
-
Gradient Program:
-
0-15 min: 30% to 70% Acetonitrile
-
15-20 min: 70% Acetonitrile
-
20-25 min: 70% to 30% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS for Impurity Identification in this compound
This protocol outlines a general procedure for identifying volatile and semi-volatile impurities.[6][10]
-
GC System: A gas chromatograph equipped with a capillary column suitable for amine analysis (e.g., a low-bleed phenyl-arylene polymer or similar).
-
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
MS System: A mass spectrometer capable of electron ionization (EI).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as methanol (B129727) or dichloromethane.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating side products in this compound synthesis.
References
- 1. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Selective Hydrogenation of Halonitrobenzenes: Ingenta Connect [ingentaconnect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
how to minimize byproduct formation in 4-fluoroaniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in common reactions involving 4-fluoroaniline (B128567).
Acylation of this compound
Acylation of this compound is a fundamental transformation used to protect the amino group or to synthesize various amide derivatives. However, side reactions can lead to impurities that complicate purification and reduce yields.
Troubleshooting Guide: Acylation Reactions
| Issue Encountered | Potential Cause | Recommended Solution |
| Over-acylation (Diacylation) | - Excess acylating agent. - High reaction temperature. - Prolonged reaction time. | - Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. - Maintain a low reaction temperature (e.g., 0-25°C). - Monitor the reaction closely by TLC or LC-MS and quench it upon completion. |
| Low Yield of Acylated Product | - Incomplete reaction. - Deactivation of the acylating agent. - Poor solubility of this compound. | - Increase the reaction time or slightly warm the mixture if monitoring shows incomplete conversion. - Use a fresh, high-purity acylating agent. - Choose a suitable solvent that dissolves this compound (e.g., DCM, THF, or acetonitrile). |
| Formation of Colored Impurities | - Oxidation of this compound. - Use of a strong acid catalyst that promotes side reactions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a non-acidic or milder catalyst if possible. For Friedel-Crafts acylation, consider using a less harsh Lewis acid. |
Illustrative Data: Byproduct Formation in Acylation
The following table provides illustrative data on the impact of reaction conditions on byproduct formation during the acetylation of this compound with acetic anhydride (B1165640).
| Acetic Anhydride (Equivalents) | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Diacylated Byproduct (%) |
| 1.05 | 25 | 2 | 95 | <1 |
| 1.5 | 25 | 2 | 85 | 10 |
| 1.05 | 50 | 2 | 90 | 5 |
| 1.05 | 25 | 8 | 92 | 3 |
Experimental Protocol: High-Selectivity N-Acetylation of this compound
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq) and dichloromethane (B109758) (DCM, 5 mL/mmol of aniline).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (B128534) (1.2 eq) followed by the dropwise addition of acetic anhydride (1.05 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-fluorophenyl)acetamide.
Visualization: Acylation Workflow
Caption: Workflow for Minimizing Byproducts in this compound Acylation.
Diazotization and Sandmeyer Reactions
The conversion of this compound to its diazonium salt, followed by a Sandmeyer reaction, is a powerful method for introducing a variety of substituents onto the aromatic ring. However, the instability of the diazonium salt and competing side reactions can lead to byproduct formation.
Troubleshooting Guide: Diazotization and Sandmeyer Reactions
| Issue Encountered | Potential Cause | Recommended Solution |
| Formation of Phenolic Byproducts | - Decomposition of the diazonium salt in the presence of water. - Reaction temperature is too high. | - Maintain a low temperature (0-5°C) throughout the diazotization and subsequent reaction. - Use a non-aqueous diazotization method if possible (e.g., with t-butyl nitrite (B80452) in an organic solvent). |
| Formation of Azo Compounds | - Coupling of the diazonium salt with unreacted this compound or other electron-rich species. | - Ensure complete conversion of this compound to the diazonium salt before proceeding. - Add the diazonium salt solution to the Sandmeyer reagent, rather than the other way around. |
| Low Yield of Sandmeyer Product | - Incomplete diazotization. - Inactive copper catalyst. | - Use a slight excess of sodium nitrite and ensure the solution is sufficiently acidic. - Use freshly prepared or high-quality copper(I) salts. |
| Formation of Biaryl Byproducts | - Radical-mediated side reactions. | - Optimize the concentration of the copper catalyst. - Ensure efficient stirring to maintain a homogeneous reaction mixture.[1] |
Illustrative Data: Byproduct Formation in Sandmeyer Reaction
The following table provides illustrative data on the effect of temperature on byproduct formation in the Sandmeyer chlorination of this compound diazonium salt.
| Reaction Temperature (°C) | Desired Product (4-Chlorofluorobenzene) Yield (%) | Phenolic Byproduct (4-Fluorophenol) (%) | Azo Byproduct (%) |
| 0-5 | 85 | 5 | 2 |
| 10 | 75 | 15 | 3 |
| 25 | 60 | 25 | 5 |
Experimental Protocol: Optimized Sandmeyer Chlorination of this compound
-
Diazotization: In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5°C.
-
Preparation of Copper(I) Chloride: In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring, maintaining the temperature between 0-5°C.
-
Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Steam distill the mixture to isolate the crude 4-chlorofluorobenzene.
-
Purification: Separate the organic layer of the distillate, wash with NaOH solution and water, dry over anhydrous CaCl₂, and distill to obtain the pure product.
Visualization: Diazotization and Sandmeyer Reaction Pathway
Caption: Pathway of Diazotization and Sandmeyer Reaction of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. However, with electron-deficient anilines like this compound, the reaction can be challenging and prone to side reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue Encountered | Potential Cause | Recommended Solution |
| Low or No Conversion | - Catalyst deactivation. - Insufficiently strong base. - Inappropriate ligand for the substrate. | - Use a pre-formed, air-stable palladium precatalyst (e.g., G3 or G4 precatalysts).[2] - Use a strong, non-nucleophilic base like NaOtBu or KHMDS. - For electron-deficient anilines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective.[2] |
| Hydrodehalogenation of the Aryl Halide | - Competing β-hydride elimination from the palladium-amide intermediate. | - Choose a ligand that promotes reductive elimination over β-hydride elimination. - Optimize the reaction temperature; sometimes lower temperatures can suppress this side reaction. |
| Formation of Diaryl Ether | - Presence of water in the reaction mixture. | - Ensure all reagents, solvents, and glassware are scrupulously dry. Perform the reaction under a strictly inert atmosphere. |
| Defluorination of this compound | - Palladium-catalyzed C-F bond activation. | - This is a less common but possible side reaction. Screening different palladium sources and ligands may identify a catalyst system that is less prone to C-F activation. |
Illustrative Data: Ligand Effect on Byproduct Formation
The following table provides illustrative data on the effect of the phosphine (B1218219) ligand on the yield and byproduct formation in the Buchwald-Hartwig amination of this compound with 4-bromotoluene (B49008).
| Ligand | Desired Product Yield (%) | Hydrodehalogenation of 4-bromotoluene (%) |
| P(t-Bu)₃ | 65 | 15 |
| XPhos | 92 | 3 |
| SPhos | 88 | 5 |
Experimental Protocol: Optimized Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), a suitable palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the optimal temperature (typically 80-110°C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle and Side Reactions
Caption: Buchwald-Hartwig Catalytic Cycle and Potential Side Reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation, and how can I prevent it?
A1: The amino group in this compound, like other anilines, is susceptible to oxidation, which can lead to the formation of colored impurities, particularly in the presence of air or certain reagents. To minimize oxidation, it is recommended to perform reactions under an inert atmosphere (nitrogen or argon) and to use purified, degassed solvents.
Q2: Does the fluorine substituent in this compound affect its reactivity?
A2: Yes, the fluorine atom is electron-withdrawing, which has two main effects. It decreases the basicity and nucleophilicity of the amino group compared to aniline, which can make some reactions, like acylation and Buchwald-Hartwig amination, more challenging.[2] It also acidifies the N-H protons, which can influence the choice of base in certain reactions.
Q3: Can defluorination be a significant side reaction?
A3: While less common than other side reactions, defluorination can occur under certain conditions, particularly in palladium-catalyzed reactions at high temperatures or with specific catalyst systems.[3] If you suspect defluorination, consider screening different ligands and palladium sources, or lowering the reaction temperature.
Q4: What is the best way to purify this compound reaction products from byproducts?
A4: The choice of purification method depends on the properties of the product and byproducts. Common techniques include:
-
Recrystallization: Effective for crystalline solid products to remove small amounts of impurities.
-
Flash Column Chromatography: A versatile method for separating products from byproducts with different polarities.
-
Distillation: Suitable for liquid products with boiling points significantly different from those of the byproducts.
-
Acid-Base Extraction: Can be used to separate the basic amine product from neutral or acidic byproducts.
References
Technical Support Center: Optimizing 4-Fluoroaniline Synthesis
Welcome to the technical support center for the synthesis of 4-fluoroaniline (B128567). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include the reduction of 4-fluoronitrobenzene and the reaction of 4-chloronitrobenzene with a fluoride (B91410) source followed by reduction.[1][2][3] Catalytic hydrogenation of 4-fluoronitrobenzene is a widely used and often preferred method.[4][5]
Q2: Which catalysts are typically used for the hydrogenation of 4-fluoronitrobenzene?
A2: A variety of catalysts can be employed for the hydrogenation of 4-fluoronitrobenzene. Palladium on carbon (Pd/C) is a very common and effective catalyst.[6][7] Other catalysts include platinum dioxide (PtO2), and bimetallic nanoparticles like Rh3Ni1 have also been reported to be highly active and selective.[6][8]
Q3: What are the typical reaction conditions for the synthesis of this compound?
A3: Reaction conditions are highly dependent on the chosen synthetic route and catalyst. For catalytic hydrogenation of 4-fluoronitrobenzene, reactions are often carried out in a solvent like methanol (B129727) or ethanol (B145695) at temperatures ranging from room temperature to 120°C and hydrogen pressures from atmospheric pressure to 4.0 MPa.[6][7]
Q4: How can I purify the final this compound product?
A4: Common purification techniques for this compound include distillation, recrystallization, and column chromatography.[8][9][10] The choice of method depends on the scale of the reaction and the nature of the impurities. For instance, after a reaction, the mixture is often filtered to remove the catalyst, the solvent is evaporated, and the residue can be purified by distillation under reduced pressure or column chromatography on silica (B1680970) gel.[6][9]
Q5: What are the main safety concerns when working with this compound and its precursors?
A5: this compound can be absorbed through the skin and respiratory tract and may cause irritation to the eyes, skin, and mucous membranes.[8] Internal exposure can lead to more severe health issues.[8] Precursors like 4-fluoronitrobenzene are also toxic. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low Yield | 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Catalyst Inactivity: The catalyst may be poisoned or not sufficiently active. 3. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal. 4. Loss during Workup/Purification: Product may be lost during extraction, distillation, or chromatography. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.[11] 2. Ensure the catalyst is fresh or properly activated. Catalyst poisoning can occur from impurities in reagents or solvents. Consider using a higher catalyst loading or a different type of catalyst. 3. Systematically vary the temperature, pressure, and reaction time to find the optimal conditions for your specific setup. 4. Ensure efficient extraction by performing multiple extractions with a suitable solvent. Be cautious during solvent removal to avoid loss of the volatile product. Optimize distillation conditions (pressure and temperature) to prevent product decomposition. |
| Formation of Side Products | 1. Over-reduction/Dehalogenation: Especially with vigorous hydrogenation conditions, the fluorine atom can be removed, leading to the formation of aniline (B41778).[6] 2. Incomplete Reduction: Intermediates such as nitroso or hydroxylamine (B1172632) compounds may be present. 3. Polymerization/Tar Formation: The product or intermediates may be unstable under the reaction conditions, leading to the formation of polymeric materials. | 1. Use milder reaction conditions (lower temperature and/or pressure). Employ a more selective catalyst or add catalyst modifiers.[12] 2. Ensure sufficient reaction time and catalyst loading. Check the quality of the hydrogen gas. 3. Lower the reaction temperature. Ensure an inert atmosphere if the reaction is sensitive to air. |
| Difficulty in Product Isolation | 1. Emulsion during Extraction: Formation of a stable emulsion can make phase separation difficult. 2. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging. 3. Product Volatility: this compound is a liquid with a relatively low boiling point, which can lead to loss during solvent evaporation. | 1. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. 2. Try a different solvent system for column chromatography to improve separation. Alternatively, consider converting the aniline to a solid derivative (e.g., an acetamide), which can be more easily purified by recrystallization, followed by hydrolysis back to the aniline.[13] 3. Use a rotary evaporator with care, and consider using a cold trap to recover any lost product. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound via Catalytic Hydrogenation of 4-Fluoronitrobenzene.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Reference |
| 10% Pd/C | 0.01 eq | Methanol | 20 | H₂ (bubbled) | 3 | 100 | [6] |
| PdCl₂-V₂O₅ | - | - | 160 | CO | 3 | 90 | [6] |
| PtO₂ | - | - | 42 | H₂ | 12.5 | 95 | [6] |
| Pd/C (5% Pd) | 15% w/w | 95% Ethanol | 60-120 | 1.0-4.0 MPa | 2-5 | High (unspecified) | [7] |
| 1% Pt/C | - | - | 50-100 | 0.1-5 MPa | 1-10 | >94 | [10] |
Note: This table presents a selection of reported conditions and yields. Optimal conditions may vary depending on the specific experimental setup and scale.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound by Catalytic Hydrogenation of 4-Fluoronitrobenzene
This protocol is a representative example and may require optimization.
Materials:
-
4-Fluoronitrobenzene
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Inert gas inlet
-
Filter funnel and filter paper (e.g., Celite)
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask, dissolve 4-fluoronitrobenzene (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove air.
-
Introduce hydrogen gas into the flask, either from a balloon or a pressurized hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol or dichloromethane.[6]
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.
Visualizations
References
- 1. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 2. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. guidechem.com [guidechem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Preparation of 4-Fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-fluoroaniline (B128567) for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing this compound?
A1: The most prevalent industrial and laboratory method for synthesizing this compound is the catalytic hydrogenation of 4-fluoronitrobenzene.[1] This method is favored for its high yields and efficiency.[2] Other methods include the "nitrobenzene method," which involves deoxygenation, hydrogenation, and fluorination in a single step, and starting from various halogenated nitrobenzenes.[3][4][5]
Q2: What kind of yields can I expect from the catalytic hydrogenation of 4-fluoronitrobenzene?
A2: Yields for the catalytic hydrogenation of 4-fluoronitrobenzene are typically high. With a 10% Palladium on carbon (Pd/C) catalyst in methanol (B129727), the reaction can proceed to 100% yield at room temperature within 3 hours.[3] Another process using a Platinum(IV) oxide (PtO2) catalyst with BF3-HF as a fluorinating agent can achieve a 95% yield with 100% conversion.[3][6]
Q3: What are the primary safety concerns when handling this compound and its precursors?
A3: this compound is toxic and can be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing irritation to the eyes, skin, and respiratory tract.[7][8] Precursors like 4-fluoronitrobenzene are also hazardous. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Always consult the Safety Data Sheet (SDS) for all reagents before beginning an experiment.[9]
Q4: How does the fluorine atom on the aniline (B41778) ring affect its chemical properties?
A4: The fluorine atom is highly electronegative and acts as an electron-withdrawing group.[10] This influences the electron density of the aromatic ring, affecting its reactivity in reactions like electrophilic aromatic substitution.[10] The fluorine substituent can also impact the basicity of the amino group and the stability of reaction intermediates, such as diazonium salts.[10] In medicinal chemistry, the presence of fluorine can enhance metabolic stability and bioavailability of drug candidates.[2]
Q5: What are the main applications of this compound?
A5: this compound is a versatile intermediate in organic synthesis.[10] It is a crucial building block in the manufacturing of pharmaceuticals (including anti-cancer and anti-inflammatory drugs), agrochemicals like herbicides and pesticides, and high-performance dyes.[1][11][12][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Q1: My reaction yield is significantly lower than expected. What are the possible causes?
A1: Low yields can stem from several factors:
-
Catalyst Inactivity: The catalyst (e.g., Pd/C) may be old, poisoned, or improperly handled. Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. Impurities in starting materials or solvents can also deactivate the catalyst.[9]
-
Incomplete Reaction: The reaction time or temperature may be insufficient. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 4-fluoronitrobenzene.[9]
-
Side Reactions: The formation of by-products can reduce the yield of the desired product. One common side reaction is the formation of aniline (about 10%) when using a PdCl2-V2O5 catalyst.[3][6] Other undesired products like azo or azoxy compounds and polyanilines can also form.[14]
-
Poor Hydrogen Pressure: In catalytic hydrogenation, insufficient hydrogen pressure can lead to an incomplete reaction. Ensure your system is properly sealed and maintained at the recommended pressure.
Q2: I am observing by-products in my final product. How can I minimize their formation?
A2: Minimizing by-products requires careful control of reaction conditions:
-
Control Reactant Concentration: Gradually adding the 4-fluoronitrobenzene to the reaction mixture can help maintain a low concentration, which can suppress the formation of highly toxic by-products like polyanilines.[14]
-
Optimize pH: When conducting the reaction in an alcoholic medium, maintaining a pH below 13 can help avoid side reactions involving the solvent.[14]
-
Choice of Catalyst and Reagents: Using a highly selective catalyst system can reduce the formation of undesired products. For example, specific catalysts can minimize the production of aniline as a by-product.[3]
Q3: I'm having trouble purifying the final product. What are the best methods?
A3: Purification of this compound typically involves a few key steps:
-
Catalyst Removal: After the reaction, the solid catalyst must be carefully filtered off.[3]
-
Extraction and Distillation: The product can be separated from the reaction mixture by conventional methods such as extraction, followed by distillation or fractional crystallization to obtain the pure compound.[5]
-
Handling Oxidation: this compound is prone to oxidation and can change color (e.g., turn red) when exposed to air.[6] It is advisable to work quickly and consider adding an antioxidant like sodium thiosulfate (B1220275) after filtration and before purification by rectification.[15]
Quantitative Data on Synthesis Methods
The following tables summarize various reaction conditions for the preparation of this compound.
Table 1: One-Step Synthesis via Nitrobenzene Method
| Catalyst | Reducing Agent | Fluorinating Agent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | By-products |
| PdCl₂-V₂O₅ | Carbon Monoxide | - | 160 | 3 | - | 90 | 10% Aniline[3][6] |
| PtO₂ | Hydrogen | BF₃-HF | 42 | 12.5 | 100 | 95 | -[3][6] |
Table 2: Two-Step Synthesis via Catalytic Hydrogenation of 4-Fluoronitrobenzene
| Catalyst | Solvent | Temperature (°C) | Time (h) | Pressure | Yield (%) |
| 10% Pd/C | Methanol | 20 | 3 | H₂ bubbling (atmospheric) | 100[3] |
| Pd/C (5% or 10% Pd loading) | Methanol | 60-120 | 2-5 | 1.0-4.0 MPa | 68[15] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Fluoronitrobenzene using 10% Pd/C
This protocol is based on a commonly cited high-yield laboratory procedure.[3]
Materials:
-
4-Fluoro-1-nitrobenzene
-
Methanol (MeOH)
-
10% Palladium on carbon (10% Pd/C)
-
Hydrogen (H₂) gas supply
-
Round-bottom flask
-
Stirring apparatus
-
Filtration setup (e.g., Büchner funnel or celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-1-nitrobenzene (1 equivalent) in methanol (e.g., 5 mL per 1 mmol of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 1-10 mol% relative to the substrate).
-
Hydrogenation: Stir the reaction mixture vigorously and bubble hydrogen gas through the solution at room temperature.
-
Reaction Monitoring: Continue the reaction for approximately 3 hours. The progress can be monitored by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the solid Pd/C catalyst. Wash the solids with dichloromethane to ensure all product is recovered.
-
Concentration: Combine the filtrate and the DCM washings. Concentrate the combined solution under reduced pressure using a rotary evaporator to yield this compound as a clear yellow oil.[3]
Process Diagrams
Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 371-40-4 | Benchchem [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]
- 6. This compound | 371-40-4 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 15. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed 4-Fluoroaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 4-fluoroaniline (B128567).
General Troubleshooting
Question: My reaction with this compound is not working as expected. Where do I start with troubleshooting?
Answer: A systematic approach is crucial when a reaction fails. Begin by considering the following factors:
-
Reagent Quality: Ensure the this compound and all other reagents are of high purity and free from contaminants. The quality of starting materials can significantly impact the reaction outcome.
-
Reaction Conditions: Double-check all reaction parameters, including temperature, pressure, reaction time, and stoichiometry. Small deviations can lead to failed reactions or the formation of side products.
-
Atmosphere: Many reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Ensure you are using appropriate techniques to maintain an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: The choice of solvent is critical. Ensure it is anhydrous and appropriate for the specific reaction chemistry.
A helpful initial diagnostic step is to monitor the reaction progress using Thin Layer Chromatography (TLC). This can provide insights into whether the starting material is being consumed and if new products are forming.
Nitration of this compound
The introduction of a nitro group onto the this compound ring is a common electrophilic aromatic substitution. However, challenges can arise.
FAQs and Troubleshooting Guide
Question: My nitration of this compound resulted in a low yield and a significant amount of dark, resinous material. What is causing this, and how can I prevent it?
Answer: The formation of resinous by-products is a common issue in the nitration of anilines. This is often due to oxidative side reactions.[1] The presence of water in the nitrating mixture can promote the formation of these resinous materials.[1]
Troubleshooting Steps:
-
Use Anhydrous Conditions: The most critical factor is to perform the nitration under anhydrous conditions.[1] This dramatically reduces the formation of resinous side products.[1]
-
Protect the Amino Group: To achieve a more selective nitration and minimize side-product formation, protect the amino group as an acetanilide (B955) before nitration. This directs the incoming nitro group primarily to the ortho position. The protecting group can be easily removed by hydrolysis after the nitration step.
-
Control the Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent to minimize side reactions.[2]
Question: I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity?
Answer: Direct nitration of this compound can lead to a mixture of ortho and meta isomers due to the competing directing effects of the amino and fluoro groups. Protecting the amino group as an acetanilide is the most effective strategy to improve regioselectivity, favoring the formation of 4-fluoro-2-nitroaniline.
Data Presentation: Nitration Conditions
| Starting Material | Nitrating Agent | Solvent | Temperature | Yield | Reference |
| This compound | HNO₃/H₂SO₄ (anhydrous) | H₂SO₄ | 8-10 °C | ~62% | [1] |
| 4-Fluoroacetanilide (B1213217) | HNO₃/H₂SO₄ | Acetic Acid | 0-5 °C | High | [2] |
Experimental Protocol: Nitration of 4-Fluoroacetanilide
This protocol is adapted from general procedures for acetanilide nitration.[2]
Materials:
-
4-Fluoroacetanilide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Crushed Ice
-
Deionized Water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Dissolution of Substrate: In a round-bottom flask, dissolve 5.0 g of 4-fluoroacetanilide in 10 mL of glacial acetic acid. Gentle warming may be necessary.
-
Cooling: Cool the solution in an ice bath to below 10 °C.
-
Addition of Sulfuric Acid: Slowly add 10 mL of concentrated sulfuric acid with continuous stirring, maintaining the temperature below 20 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the 4-fluoroacetanilide solution over 20-30 minutes. Ensure the reaction temperature is maintained between 0 and 5 °C.[2]
-
Reaction Quenching: After the addition is complete, stir the mixture for an additional hour at 0-5 °C. Then, pour the reaction mixture slowly onto crushed ice.
-
Precipitation and Filtration: The crude product will precipitate. Allow the ice to melt completely and collect the solid by vacuum filtration.
-
Washing: Wash the crude product with cold deionized water to remove residual acid.
-
Purification: Recrystallize the crude product from ethanol to obtain purified 4'-fluoro-2'-nitroacetanilide.
-
Drying and Characterization: Dry the purified crystals and determine the yield and melting point.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a key method for forming carbon-carbon bonds with aromatic compounds. However, the amino group in this compound presents a significant challenge.
FAQs and Troubleshooting Guide
Question: My Friedel-Crafts acylation of this compound is failing, with no product formation. What is the problem?
Answer: The primary reason for the failure of Friedel-Crafts reactions with anilines is the basicity of the amino group. The lone pair of electrons on the nitrogen atom reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex. This deactivates the aromatic ring, making it resistant to electrophilic aromatic substitution.
Troubleshooting Steps:
-
Protect the Amino Group: It is essential to protect the amino group before attempting the Friedel-Crafts acylation. Acetylation to form N-(4-fluorophenyl)acetamide is a common and effective strategy. This reduces the basicity of the nitrogen, preventing its reaction with the Lewis acid catalyst.
-
Use Anhydrous Conditions: Lewis acid catalysts are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Stoichiometric Amount of Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, as the product ketone can also form a complex with the catalyst.
Question: I've protected the amino group, but my yield is still low. What else can I check?
Answer: If the yield remains low after protecting the amino group, consider the following:
-
Purity of Reagents: Ensure the acylating agent (acyl chloride or anhydride) and the protected this compound are pure.
-
Reaction Temperature: The optimal temperature can vary. Some reactions proceed at room temperature, while others may require heating. Monitor the reaction by TLC to determine the optimal conditions.
Experimental Protocol: Friedel-Crafts Acylation of N-(4-fluorophenyl)acetamide
This is a general procedure and should be optimized for the specific acylating agent used.
Materials:
-
N-(4-fluorophenyl)acetamide
-
Acyl chloride or anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Dilute Hydrochloric Acid
Procedure:
-
Reaction Setup: In an oven-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Addition of Acylating Agent: Cool the suspension in an ice bath and add the acylating agent (1.0 equivalent) dropwise.
-
Addition of Substrate: Add a solution of N-(4-fluorophenyl)acetamide (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. If the reaction is slow, gentle heating may be required.
-
Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
FAQs and Troubleshooting Guide
Question: My Buchwald-Hartwig reaction with this compound and an aryl chloride is giving a low yield. What could be the issue?
Answer: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination. This can lead to lower yields or require more forcing reaction conditions.
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine (B1218219) ligand is critical. For less reactive aryl chlorides, bulky, electron-rich ligands are often required to promote the oxidative addition step.
-
Base Selection: The strength and type of base can significantly influence the reaction outcome. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS). The choice of base may need to be optimized for your specific substrates.
-
Catalyst System: Using a pre-formed palladium catalyst can sometimes give more reproducible results than generating the active catalyst in situ.
-
Temperature: Higher reaction temperatures are often necessary for the coupling of aryl chlorides.
Question: The reaction is very sensitive, and I'm getting inconsistent results. How can I improve reproducibility?
Answer: Buchwald-Hartwig aminations are air- and moisture-sensitive.
Troubleshooting Steps:
-
Inert Atmosphere: Strictly maintain an inert atmosphere using a glovebox or standard Schlenk techniques.
-
Anhydrous and Degassed Solvents: Use anhydrous and thoroughly degassed solvents.
-
Reagent Purity: Ensure the purity of all reagents, including the palladium catalyst, ligand, and base.
Data Presentation: Buchwald-Hartwig Reaction Conditions
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Yield |
| Aryl Bromide | This compound | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 °C | High |
| Aryl Chloride | This compound | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 110 °C | Moderate-High |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with this compound
This is a general protocol and may require optimization for different substrates.[3][4]
Materials:
-
Aryl bromide
-
This compound
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (1-2 mol%), phosphine ligand (1.2-2.4 mol%), base (1.4 equivalents), and aryl bromide (1.0 equivalent) to a dry Schlenk tube equipped with a magnetic stir bar.[3]
-
Addition of Reagents: Seal the tube, and evacuate and backfill with inert gas three times.[3] Through a septum, add anhydrous, degassed toluene, followed by this compound (1.2 equivalents).[3]
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for converting an aromatic amino group into various other functionalities via a diazonium salt intermediate.
FAQs and Troubleshooting Guide
Question: My Sandmeyer reaction with this compound is giving a low yield of the desired product. What are the common pitfalls?
Answer: Low yields in Sandmeyer reactions often stem from issues with the formation or stability of the diazonium salt intermediate.
Troubleshooting Steps:
-
Diazotization Temperature: The diazotization step (reaction of the aniline (B41778) with nitrous acid) must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Purity of Sodium Nitrite (B80452): Use high-purity sodium nitrite. Impurities can interfere with the diazotization process.
-
Acid Concentration: The concentration of the acid used (e.g., HCl, H₂SO₄) is important. A sufficient excess is needed to generate nitrous acid and maintain an acidic environment.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly to the acidic solution of this compound to maintain a low temperature and control the reaction rate.
-
Copper(I) Catalyst: For the substitution step, ensure you are using a fresh and active copper(I) salt (e.g., CuCl, CuBr).
Question: I am observing the formation of a phenol (B47542) as a major byproduct. How can I avoid this?
Answer: The formation of phenols occurs when the diazonium salt reacts with water. This can be minimized by:
-
Maintaining Low Temperatures: Keeping the reaction temperature low throughout the process reduces the rate of this side reaction.
-
Using a Non-aqueous System: In some cases, performing the diazotization in an organic solvent with an organic nitrite source (e.g., tert-butyl nitrite) can reduce the amount of water present and suppress phenol formation.
Experimental Protocol: Sandmeyer Reaction (Chlorination) of this compound
This is a general protocol for the conversion of this compound to 4-chloro-1-fluorobenzene.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
Procedure:
-
Preparation of Amine Salt: In a beaker, dissolve this compound (1.0 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: While maintaining the temperature at 0-5 °C, slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise with vigorous stirring. The formation of the diazonium salt is indicated by a slight color change.
-
Preparation of Copper(I) Chloride Solution: In a separate flask, dissolve copper(I) chloride in concentrated HCl.
-
Substitution Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Washing: Wash the organic layer with water, dilute sodium hydroxide (B78521) solution, and then again with water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by distillation or column chromatography.
References
Technical Support Center: Managing Temperature Control in 4-Fluoroaniline Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for managing temperature control during the synthesis of 4-fluoroaniline (B128567). The content is structured to address common issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound, and where is temperature control most critical?
A common and effective method for synthesizing this compound is a two-step process:
-
Nitration: An aromatic precursor like fluorobenzene (B45895) is nitrated to form 4-fluoronitrobenzene.
-
Reduction: The resulting 4-fluoronitrobenzene is then reduced to this compound.[1][2]
Temperature control is critical in both steps. The nitration step is highly exothermic and can lead to dangerous runaway reactions and the formation of by-products if not properly managed.[3] The reduction step, typically a catalytic hydrogenation, requires specific temperature ranges to ensure optimal catalyst activity and prevent side reactions.[4][5]
Q2: Why is precise temperature control so crucial during the nitration step?
Poor temperature control during nitration can lead to several significant problems:
-
Safety Hazards: The most severe risk is a "runaway reaction," where the heat generated exceeds the cooling system's capacity, potentially causing a rapid, uncontrolled increase in temperature and pressure that could lead to an explosion.[3]
-
Polynitration: Higher temperatures promote the addition of multiple nitro groups, reducing the yield of the desired mono-nitrated product.[3] For example, nitrating benzene (B151609) requires temperatures to be kept below 50°C to minimize the formation of dinitrobenzene.[3][6]
-
Formation of By-products: Elevated temperatures can cause the decomposition of nitric acid, leading to the formation of unwanted side products that complicate the purification process.[3]
-
Reduced Selectivity: Temperature can influence the distribution of isomers (ortho, meta, para), and precise control is necessary to achieve the desired regioselectivity.[3]
Q3: What is the ideal temperature range for the nitration of a fluorobenzene precursor?
There is no single ideal temperature, as it depends on the reactivity of the substrate and the specific nitrating agent used.[3] However, for moderately deactivated substrates like fluorobenzene, temperatures are typically kept low to prevent side reactions. A general guideline is to perform the reaction in an ice bath (0°C) or an ice-salt bath (<0°C) to effectively dissipate the heat generated.[3]
Q4: How can a runaway reaction be prevented during nitration?
Preventing a thermal runaway involves several key strategies:
-
Maintain Low Temperatures: Use an ice bath or other external cooling system throughout the reaction.[3]
-
Control Reagent Addition: Add the nitrating agent (or the substrate) slowly and dropwise. This ensures that the heat generated can be dissipated effectively, preventing localized temperature spikes.[3]
-
Vigorous Stirring: Ensure the reaction mixture is well-stirred to promote even heat distribution and prevent hot spots from forming.
-
Monitor the Reaction: Continuously monitor the internal temperature of the reaction vessel with a thermometer.
Q5: What is the optimal temperature for the catalytic hydrogenation of 4-fluoronitrobenzene?
The optimal temperature for catalytic hydrogenation can vary significantly based on the catalyst, solvent, and hydrogen pressure used. Published procedures show a wide range of effective temperatures:
-
A high-yield (100%) reduction has been reported using 10% Pd/C in methanol (B129727) at room temperature (20°C) for 3 hours.[4]
-
Other processes using a Pd/C catalyst operate at higher temperatures, between 60-120°C, under a pressure of 1.0-4.0 MPa.[5]
-
Some protocols involve a temperature ramp, where the initial addition is done at a lower temperature (e.g., below 70°C), followed by heating to a higher temperature (>80°C or even 100-120°C) to drive the reaction to completion.[7]
Q6: How does temperature affect catalyst activity and selectivity during the reduction step?
Temperature is a critical parameter for catalytic hydrogenation.
-
Low Temperature: If the temperature is too low, the reaction rate may be very slow, leading to an incomplete reaction.
-
High Temperature: Excessively high temperatures can lead to catalyst deactivation or undesirable side reactions, such as dehalogenation (loss of the fluorine atom). This reduces the yield of the desired this compound and complicates purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Reaction temperature is too low, resulting in a slow or stalled reaction. | Cautiously increase the temperature in small increments while monitoring the reaction progress with a technique like TLC.[3][8] |
| Insufficiently strong nitrating agent (for the nitration step). | Use fresh, concentrated acids to prepare the nitrating mixture.[3] | |
| Catalyst deactivation due to impurities or suboptimal conditions (for the reduction step). | Ensure starting materials and solvents are high purity. Consider using a fresh batch of catalyst.[8] | |
| Formation of By-products (e.g., polynitration, oxidation) | Reaction temperature is too high.[3][6] | Immediately lower the reaction temperature using an ice bath. Ensure the rate of reagent addition is slow and controlled.[3] |
| Excess of nitrating agent. | Use a stoichiometric amount of the nitrating agent relative to the substrate to minimize multiple nitrations.[6] | |
| Reaction Color Turns Dark Brown or Black | Oxidation or decomposition of reagents at elevated temperatures.[3] | Immediately lower the reaction temperature. Ensure the slow and controlled addition of reagents.[3] |
| Sudden, Uncontrolled Temperature Spike (Thermal Runaway) | The rate of heat generation exceeds the rate of heat removal.[3] | IMMEDIATE ACTION: Cease the addition of all reagents and apply maximum cooling (e.g., add more ice/salt to the bath). If the reaction is in a large-scale reactor, follow established emergency protocols. |
| Insufficient cooling capacity for the reaction scale.[3] | For future experiments, reduce the scale of the reaction or use a more efficient cooling system. |
Data Presentation
Table 1: Recommended Temperature Ranges for Aromatic Nitration
| Substrate Reactivity | Example Substrates | Typical Temperature Range | Rationale |
| Highly Activated | Phenol, Aniline derivatives | -10°C to 5°C | Prevents oxidation and over-nitration due to high reactivity.[3] |
| Moderately Activated/Deactivated | Toluene, Benzene, Fluorobenzene | 0°C to 50°C | Balances reaction rate with selectivity. Temperatures are kept below 50-60°C to prevent dinitration.[3][9] |
| Strongly Deactivated | Nitrobenzene | >60°C (often 90-110°C) | Requires higher temperatures to overcome the high activation energy for the reaction to proceed. |
Table 2: Example Conditions for Catalytic Hydrogenation of 4-Fluoronitrobenzene
| Catalyst | Solvent | Temperature | Pressure | Time | Yield | Reference |
| 10% Pd/C | Methanol | 20°C | H₂ (bubbled) | 3 h | 100% | [4] |
| Pd/C | Not specified | 60-120°C | 1.0-4.0 MPa | 2-5 h | High | [5] |
| PdCl₂-V₂O₅ | Not specified | 160°C | CO (reducing agent) | 3 h | 90% | [4] |
| PtO₂ | Not specified | 42°C | H₂ | 12.5 h | 95% | [4] |
Experimental Protocols
Protocol 1: Nitration of Fluorobenzene (Illustrative)
This protocol is a general procedure and should be optimized. Always handle concentrated acids in a fume hood with appropriate personal protective equipment (PPE).
-
Prepare Nitrating Mixture: In a flask, cool 15 mL of concentrated sulfuric acid (H₂SO₄) in an ice-salt bath to below 0°C. While stirring vigorously, slowly add 15 mL of concentrated nitric acid (HNO₃) dropwise, ensuring the temperature of the mixture remains below 10°C.[3]
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the fluorobenzene. Cool this flask in an ice-salt bath to 0°C.
-
Nitration: Slowly add the chilled nitrating mixture to the fluorobenzene dropwise via the dropping funnel. Maintain vigorous stirring and ensure the internal reaction temperature does not exceed 5-10°C. The rate of addition should be controlled to manage the exotherm.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes. Monitor the reaction's progress using TLC.
-
Workup: Once the reaction is complete, very carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product. The product can then be isolated by filtration, washed with cold water to remove residual acid, and purified (e.g., by recrystallization or distillation).
Protocol 2: Catalytic Hydrogenation of 4-Fluoronitrobenzene to this compound
This protocol is adapted from a literature procedure with a reported 100% yield.[4] Hydrogen gas is flammable; perform this reaction in a well-ventilated area away from ignition sources.
-
Reaction Setup: To a solution of 4-fluoronitrobenzene (2.00 mmol) in methanol (10 mL) in a suitable reaction flask, add 10% Palladium on carbon (Pd/C) catalyst (21 mg, 0.020 mmol).[4]
-
Hydrogenation: Equip the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Stir the reaction mixture vigorously while bubbling hydrogen gas through the solution at room temperature (approx. 20°C).[4]
-
Reaction Completion: Continue the reaction for 3 hours.[4] Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter pad with a solvent like dichloromethane (B109758) (DCM) to recover all the product.[4]
-
Isolation: Combine the filtrate and the washings and concentrate them under reduced pressure to yield the this compound product.[4]
Visual Guides
Caption: Troubleshooting workflow for temperature issues in synthesis.
Caption: Key temperature control points in this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chm.uri.edu [chm.uri.edu]
Technical Support Center: Optimizing 4-Fluoroaniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving 4-fluoroaniline (B128567).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block used in a variety of chemical syntheses.[1][2][3] The most common reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group in activated systems, can be displaced by nucleophiles.[4][5] The electron-withdrawing nature of fluorine activates the aromatic ring for this type of reaction.[1]
-
Amide Bond Formation (Acylation): The amino group of this compound readily reacts with carboxylic acids or their derivatives to form amides.[1][6]
-
Cross-Coupling Reactions: this compound can participate in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, to form C-N and C-C bonds, respectively.[6][7]
-
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[1][6]
Q2: How does the fluorine substituent influence the reactivity of this compound?
A2: The fluorine atom at the para-position significantly impacts the electronic properties of the aniline (B41778) ring.[1] Its strong electron-withdrawing effect deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution.[1] It also influences the basicity of the amino group.[1]
Q3: What are the general considerations for selecting a solvent for reactions with this compound?
A3: Key considerations for solvent selection include:
-
Solubility of Reactants: Ensure all starting materials are sufficiently soluble in the chosen solvent to allow for a homogeneous reaction mixture.[8] For poorly soluble anilines, polar aprotic solvents like DMF, DMAc, or NMP may be necessary.[8]
-
Reaction Type: The optimal solvent is highly dependent on the reaction mechanism. For instance, polar aprotic solvents are often preferred for SNAr reactions, while less polar solvents like toluene (B28343) or dioxane are common in cross-coupling reactions.[7][9]
-
Reaction Temperature: The solvent's boiling point must be compatible with the required reaction temperature.
-
Work-up and Product Isolation: Whenever possible, opt for a solvent with a lower boiling point, such as DCM, chloroform, or ethyl acetate, to simplify product isolation.[8] High-boiling point solvents like DMF or DMSO can be challenging to remove.[8]
-
Solvent-Reactant Compatibility: The solvent should be inert and not participate in side reactions. For example, some fluorinating agents can react with solvents like DMF or DMSO.[10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction with this compound is giving a low yield or is not proceeding to completion. What are the potential solvent-related causes and how can I troubleshoot this?
A: Low yield is a common issue that can often be traced back to solvent selection. Here are some troubleshooting steps:
-
Poor Solubility of Starting Materials: this compound or other reactants may not be fully dissolved.
-
Suboptimal Solvent Polarity for the Reaction Mechanism: The transition state of your reaction may be stabilized by a solvent with different polarity.
-
Solution: Screen a range of solvents with varying polarities. For example, in SNAr reactions, polar aprotic solvents are generally effective. For Suzuki couplings, a mixture of solvents like 1,4-dioxane (B91453) and water is often used.[7]
-
-
Presence of Water or Oxygen: Many reactions, especially palladium-catalyzed cross-couplings, are sensitive to moisture and oxygen.
-
Solution: Use anhydrous and degassed solvents.[7] Ensure your glassware is properly dried before use.
-
The following flowchart outlines a systematic approach to troubleshooting low yield issues related to solvent selection.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of impurities. Could the solvent be the cause?
A: Yes, the choice of solvent can influence the formation of side products.
-
Solvent Participation in the Reaction: Some solvents can react with the reagents.
-
Solution: Ensure your solvent is inert under the reaction conditions. For example, avoid nucleophilic solvents if you are working with a highly electrophilic intermediate.
-
-
Suboptimal Reaction Conditions Promoted by the Solvent: A particular solvent might favor a competing reaction pathway.
-
Solution: Experiment with different solvent systems. For instance, in some cross-coupling reactions, using a non-polar solvent like toluene can minimize certain side reactions compared to more polar options.
-
Solvent Selection Tables for Common Reactions
The following tables summarize recommended solvents for common reactions involving this compound, based on literature findings.
Table 1: Solvent Recommendations for Nucleophilic Aromatic Substitution (SNAr)
| Solvent Class | Recommended Solvents | Comments |
| Polar Aprotic | DMF, DMSO, NMP, THF | Generally the preferred choice as they can dissolve the reactants and stabilize charged intermediates.[8][11] |
| Chlorinated | Dichloromethane (B109758) (DCM) | Can be used, but may be less effective than polar aprotic solvents. |
| Fluorinated Alcohols | HFIP, TFE | Can promote reactivity in certain C-H activation and substitution reactions.[12] |
Table 2: Solvent Recommendations for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Recommended Solvents | Comments |
| Suzuki-Miyaura | Toluene, 1,4-Dioxane (often with water) | A mixture of an organic solvent and water is common.[7][13] |
| Buchwald-Hartwig | Toluene, Dioxane, THF | Anhydrous and deoxygenated conditions are crucial.[7] |
| General Screening | EtCN, MeCN | Can offer clean conversions and should be considered during optimization.[14] |
Table 3: Solvent Recommendations for Amide Bond Formation
| Solvent Class | Recommended Solvents | Comments |
| Ethereal | 2-MeTHF, THF, Dioxane | Greener alternatives to chlorinated solvents.[15] |
| Esters | Ethyl Acetate (EtOAc) | A good, lower-boiling point option.[8] |
| Carbonates | Dimethyl Carbonate (DMC) | A greener alternative to DMF and DCM.[15] |
| Chlorinated | Dichloromethane (DCM) | Commonly used but has environmental and health concerns.[6][16] |
| Polar Aprotic | DMF, NMP | Effective but can be difficult to remove and have associated health risks.[8][16] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate. The combined organic layers are then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 2: General Procedure for Acylation of this compound
This protocol describes a typical acylation reaction.
-
Preparation: In a round-bottom flask, dissolve this compound (9.00 mmol) and a base such as N,N-diisopropylethylamine (18.0 mmol) in dichloromethane (DCM, 20 mL).[6]
-
Reagent Addition: Slowly add the acylating agent (e.g., acetic anhydride, 10.8 mmol) to the solution.[6]
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.[6]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with deionized water (5 mL) and extract the product with DCM (3 x 10 mL).[6]
-
Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under vacuum.[6] Further purification can be done by column chromatography if necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. guidechem.com [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 4-Fluoroaniline Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 4-fluoroaniline (B128567).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for catalyst deactivation during the hydrogenation of this compound?
A1: Catalyst deactivation in this process typically falls into four main categories:
-
Poisoning: Strong chemisorption of impurities from the reactant, solvent, or system onto the catalyst's active sites. Common poisons in hydrogenation include compounds containing sulfur, nitrogen, phosphorus, and halogens.[1]
-
Fouling/Coking: The physical deposition of carbonaceous residues or byproducts on the catalyst surface, which blocks pores and active sites.[2][3] This is a common issue in aniline (B41778) synthesis from nitroaromatics.[4]
-
Sintering (Thermal Degradation): Exposure to high temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[5]
-
Leaching: The dissolution of the active metal component into the reaction medium, leading to a permanent loss of catalyst activity.[6]
Q2: Can the deactivated catalyst be regenerated?
A2: It depends on the deactivation mechanism. Deactivation by coking or fouling is often reversible through regeneration procedures.[4] Poisoning can be reversible or irreversible depending on the nature of the poison.[7] Sintering and leaching generally cause irreversible deactivation.[6]
Q3: What is the expected lifespan of a catalyst in this compound hydrogenation?
A3: The lifespan of a hydrogenation catalyst can vary significantly, from a few cycles to several years in industrial settings, depending on the purity of the reactants, reaction conditions (temperature, pressure), and the specific catalyst used. For many hydrogenation catalysts, a typical life is 3-5 years, but this can be extended with high-purity feedstocks.[2]
Q4: How does the presence of the fluorine atom in this compound affect catalyst stability?
A4: The C-F bond is generally strong; however, under certain hydrogenation conditions, a side reaction of hydrodefluorination can occur, leading to the formation of aniline as a byproduct.[8] This process can also lead to the formation of fluoride (B91410) ions, which may interact with the catalyst support or active sites, potentially altering activity.
Troubleshooting Guide
Problem 1: Decreased Reaction Rate or Incomplete Conversion
Q: My reaction is running slower than expected, or is not reaching full conversion. What could be the cause?
A: A decreased reaction rate is the most common indicator of catalyst deactivation. The underlying cause can be identified by systematically evaluating the potential deactivation mechanisms.
Troubleshooting Workflow:
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. avant-al.com [avant-al.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4-Fluoroaniline Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-fluoroaniline (B128567) upon storage.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. Is it still usable?
A1: The development of a yellow to brown color in this compound is a common indicator of degradation, typically due to oxidation and/or polymerization upon exposure to air and light.[1] While a slight discoloration may not significantly impact all applications, for use in sensitive applications such as pharmaceutical synthesis, the purity should be verified before use. The presence of colored impurities suggests the formation of degradation products, which could potentially interfere with your reaction or introduce unwanted side products. We recommend running a purity check using High-Performance Liquid Chromatography (HPLC) as detailed in the experimental protocols section.
Q2: What are the primary causes of this compound degradation during storage?
A2: The main factors contributing to the degradation of this compound are:
-
Exposure to Air (Oxygen): Anilines are susceptible to oxidation, which is a primary degradation pathway.[1]
-
Exposure to Light: Photodegradation can occur, leading to the formation of colored impurities and other degradation byproducts.[2]
-
Elevated Temperatures: Heat can accelerate the rate of degradation reactions.[3]
-
Presence of Impurities: Certain metal ions can catalyze oxidative degradation.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light Protection: Use an amber glass bottle or store the container in a dark place to protect it from light.
-
Temperature Control: Store in a cool, dry place. For long-term storage, refrigeration is advisable.
-
Tightly Sealed Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.[3]
Q4: What are the likely degradation products of this compound?
A4: While specific studies on the storage degradation of this compound are limited, based on the known reactivity of anilines and haloanilines, the following degradation products are plausible:
-
Oxidation Products: These can include quinone-imines, azoxybenzenes, and ultimately more complex colored polymers. Oxidative dimerization can lead to the formation of 4,4'-difluoroazobenzene.
-
Polymerization Products: Polyaniline-like structures can form, contributing to the discoloration and increase in viscosity of the material.
-
Photodegradation Products: Exposure to light can lead to the formation of various photoproducts, including hydroxylated and dehalogenated species, although dehalogenation is generally less common for fluoroaromatics.
Q5: Is hydrolysis a concern for this compound degradation?
A5: No, hydrolysis is not expected to be a significant degradation pathway for this compound under typical storage conditions as the molecule lacks functional groups that are readily hydrolyzable.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Discoloration of this compound (Yellow to Brown) | Oxidation and/or polymerization due to exposure to air and/or light.[1] | 1. Verify purity using HPLC (see Experimental Protocol 2).2. If purity is compromised, consider purification by distillation or column chromatography.3. For future prevention, store under an inert atmosphere in a light-protected container. |
| Inconsistent reaction yields or unexpected side products | Use of degraded this compound containing impurities. | 1. Confirm the purity of the this compound lot using HPLC before use.2. If impurities are detected, purify the starting material.3. Always use freshly opened or properly stored material for critical reactions. |
| Appearance of insoluble material in this compound | Formation of polymer degradation products. | 1. Filter the this compound before use.2. Assess the purity of the filtered liquid via HPLC.3. Note that significant polymer formation indicates advanced degradation and the material may not be suitable for sensitive applications. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to intentionally degrade this compound under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[4]
1. Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
3. Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of this compound in a sealed vial and heat in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the HPLC-UV/MS method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC-UV/MS Method for this compound and its Degradation Products
This protocol provides a general method for the separation and detection of this compound and its potential degradation products.[7][8]
1. Objective: To develop a stability-indicating HPLC method capable of separating the main component from its degradation products.
2. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector, coupled to a mass spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
-
MS Detection (ESI+): Scan range m/z 50-500.
3. Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase composition to an appropriate concentration (e.g., 100 µg/mL).
4. Data Analysis:
-
Identify the retention time of the main this compound peak from the control sample.
-
In the chromatograms of the stressed samples, identify any new peaks, which represent potential degradation products.
-
Use the MS data to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
Degradation Pathways and Data
Quantitative Data
The following table provides a template for summarizing quantitative data from a long-term stability study of this compound. Users should populate this table with their own experimental data generated using the provided analytical methods.
Table 1: Example Stability Data for this compound at 25°C / 60% RH
| Time Point (Months) | Purity by HPLC (%) | Appearance | Total Impurities (%) |
| 0 | 99.8 | Colorless to pale yellow liquid | 0.2 |
| 3 | User Data | User Observation | User Data |
| 6 | User Data | User Observation | User Data |
| 12 | User Data | User Observation | User Data |
Visualizations of Degradation Pathways
The following diagrams illustrate the probable degradation pathways of this compound based on the known chemistry of anilines.
References
- 1. iagim.org [iagim.org]
- 2. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 3. lobachemie.com [lobachemie.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Prevention of Oxidation and Discoloration of 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the common issues of oxidation and discoloration of 4-fluoroaniline (B128567), a crucial intermediate in pharmaceutical and agrochemical synthesis. Adherence to proper handling and storage protocols is paramount to maintain the purity and integrity of this compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample turning yellow/brown?
A1: this compound is susceptible to oxidation when exposed to air (oxygen), light, and heat.[1][2] This oxidation process leads to the formation of colored impurities, such as nitrobenzenes and benzoquinones, causing the liquid to discolor from its inherent colorless to pale yellow state.[3][4]
Q2: What are the primary factors that accelerate the discoloration of this compound?
A2: The primary factors are:
-
Oxygen: Direct contact with air initiates the oxidation cascade.[5]
-
Light: UV radiation can provide the energy to initiate and propagate oxidative reactions.
-
Heat: Elevated temperatures increase the rate of oxidation.[5]
-
Impurities: The presence of metal ions or other catalytic impurities can accelerate degradation.
Q3: How can I prevent my this compound from discoloring during storage?
A3: To ensure the long-term stability of this compound, it is crucial to store it under a controlled environment. The recommended storage conditions are in a cool, dark, and dry place, preferably in an amber glass bottle to protect it from light.[6] Crucially, the container should be purged with an inert gas, such as argon or nitrogen, to displace any oxygen before sealing.
Q4: Are there any chemical additives that can prevent the oxidation of this compound?
A4: Yes, the addition of antioxidants can significantly inhibit the oxidation process. Radical scavengers, such as Butylated Hydroxytoluene (BHT), are effective in preventing the propagation of free radical chain reactions that lead to discoloration. For comprehensive protection, a combination of antioxidants, including oxygen scavengers and light stabilizers, can be employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration upon opening a new bottle | Improper sealing by the manufacturer, leading to air exposure during transit or prior storage. | Contact the supplier for a replacement. Before use, it is advisable to purify the this compound by distillation under reduced pressure to remove colored impurities. |
| Rapid discoloration of a previously pure sample after initial use | Introduction of air and moisture into the container after the initial opening. | After dispensing the required amount, re-purge the headspace of the storage bottle with a stream of dry inert gas (argon or nitrogen) before tightly resealing the cap. |
| Color formation during a reaction workup | The reaction conditions (e.g., prolonged exposure to air, elevated temperatures, or incompatible reagents) may be promoting oxidation. | Minimize the exposure of the reaction mixture to air, especially during aqueous workups. If possible, perform the workup under an inert atmosphere. Consider adding a small amount of a suitable antioxidant to the crude product before purification. |
| Inconsistent reaction outcomes with different batches of this compound | Varying levels of oxidation in different batches can affect reactivity and lead to inconsistent results. | It is good practice to assess the purity of each new batch of this compound by techniques such as HPLC or GC-MS before use. If discoloration is observed, purification by distillation is recommended. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound under an Inert Atmosphere
This protocol describes the standard procedure for storing liquid this compound to prevent oxidation and discoloration.
Materials:
-
This compound
-
Amber glass bottle with a PTFE-lined cap
-
Schlenk line or a glove box
-
Source of high-purity argon or nitrogen gas
-
Septum
-
Cannula or a long needle
Procedure:
-
Preparation of the Storage Bottle: Ensure the amber glass bottle and its cap are clean and completely dry. If possible, oven-dry the glassware and allow it to cool under a stream of inert gas.
-
Transfer of this compound:
-
Using a Schlenk Line: Place the this compound in a Schlenk flask. Attach the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove any residual air. Transfer the desired amount of this compound to the prepared amber storage bottle via a cannula under a positive pressure of inert gas.
-
Using a Glove Box: Conduct the entire transfer process inside a glove box with a nitrogen or argon atmosphere.
-
-
Inert Gas Purge: Before sealing the storage bottle, gently flush the headspace with a stream of dry argon or nitrogen for 1-2 minutes to displace any air that may have entered during the transfer.
-
Sealing and Storage: Tightly seal the bottle with the PTFE-lined cap. For added protection, you can wrap the cap with Parafilm®. Store the bottle in a cool, dark, and dry location, such as a refrigerator or a designated solvent cabinet.
Protocol 2: Stabilization of this compound with Butylated Hydroxytoluene (BHT)
This protocol provides a method for adding BHT as an antioxidant to this compound for enhanced stability.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT), high purity
-
Analytical balance
-
Glass vial or flask for mixing
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the Amount of BHT: A general starting concentration for BHT is in the range of 100-500 ppm (0.01-0.05% by weight). For example, to prepare a 100 ppm solution in 100 g of this compound, you would need 10 mg of BHT.
-
Dissolving BHT: Accurately weigh the calculated amount of BHT. Transfer it to a clean, dry glass vial or flask containing the this compound.
-
Mixing: Add a magnetic stir bar and stir the solution at room temperature until the BHT is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Transfer the stabilized this compound solution to an amber glass bottle and store it under an inert atmosphere as described in Protocol 1.
Data Presentation
The following table summarizes the recommended storage conditions and stabilization methods for this compound.
| Parameter | Standard Storage | Stabilized Storage |
| Container | Amber glass bottle with PTFE-lined cap | Amber glass bottle with PTFE-lined cap |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) |
| Temperature | Cool (2-8 °C recommended) | Cool (2-8 °C recommended) |
| Light Exposure | Store in the dark | Store in the dark |
| Antioxidant | None | Butylated Hydroxytoluene (BHT) or other suitable antioxidant |
| Antioxidant Conc. | N/A | 100-500 ppm (0.01-0.05% w/w) |
Visualizations
Logical Workflow for Handling and Storing this compound
Caption: Workflow for handling and storing this compound.
Decision Tree for Troubleshooting this compound Discoloration
Caption: Troubleshooting discoloration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 371-40-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. This compound (¹âµN, 95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Fluoroaniline
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing issues encountered during the HPLC analysis of 4-fluoroaniline (B128567).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary mechanism involves the interaction of the protonated amine group of this compound with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based HPLC columns.[2][3] These strong ionic interactions cause a portion of the analyte molecules to be retained longer than the main peak, resulting in a characteristic asymmetrical "tail."[4][5]
Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]
-
Column Bed Deformation: A void at the column inlet or a damaged packing bed can create alternative flow paths, causing peak tailing.[1][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can exacerbate silanol interactions.[6]
-
Extra-Column Effects: Excessive tubing length or a large detector cell volume can contribute to band broadening and tailing.
Q2: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like this compound, which has a pKa of approximately 4.65.[7][8][9] The pH influences the ionization state of both the this compound molecules and the residual silanol groups on the silica (B1680970) stationary phase.
-
At Mid-Range pH (approx. 4-7): Silanol groups (pKa ~3.5-4.5) are deprotonated and negatively charged (SiO⁻), while this compound (pKa ~4.65) is protonated and positively charged (R-NH₃⁺). This leads to strong ionic interactions, which is a primary cause of peak tailing.[4][10]
-
At Low pH (pH < 3.5): By lowering the pH, the silanol groups become fully protonated (Si-OH) and are therefore neutral. This minimizes the strong ionic secondary interactions with the protonated this compound, leading to a significant improvement in peak symmetry.[1][6][11] This is the most common strategy to achieve sharp, symmetrical peaks for basic analytes.
-
At High pH (pH > 8): The this compound molecule becomes neutral (R-NH₂), reducing its interaction with the ionized silanol groups. However, this approach requires a special pH-stable column, as traditional silica-based columns can dissolve at high pH.[10][12]
Q3: What type of HPLC column is best for analyzing this compound?
To minimize peak tailing, it is crucial to select a column designed to reduce silanol interactions.[13]
-
End-Capped Columns: These are standard columns where many of the residual silanol groups have been chemically deactivated with a small silylating agent (e.g., trimethylsilyl (B98337) chloride).[4][13] This "end-capping" sterically hinders the analyte's access to the silanols, improving peak shape for basic compounds.[13]
-
Base-Deactivated Columns: These columns use ultra-pure silica with minimal metal content and advanced bonding and end-capping techniques to achieve a very high level of silanol deactivation. They are specifically designed for the analysis of basic compounds and provide excellent peak symmetry.[5]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which can improve pH stability and reduce surface silanol activity.
Q4: Can mobile phase additives help reduce peak tailing?
Yes, adding a "competing base" to the mobile phase can significantly improve peak shape. A common choice is triethylamine (B128534) (TEA).[10] TEA is a small basic molecule that preferentially interacts with the active silanol sites on the stationary phase.[10] This effectively shields the this compound molecules from these secondary interaction sites, allowing them to elute more symmetrically. A typical starting concentration for TEA is 0.1% (v/v) in the aqueous portion of the mobile phase.[10]
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this logical troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Mechanism of Peak Tailing
The primary cause of peak tailing for basic compounds like this compound on silica-based columns is the secondary ionic interaction with residual silanol groups.
Caption: Diagram illustrating the strong secondary ionic interaction that causes peak tailing.
Data Presentation
The choice of mobile phase pH has a quantifiable effect on peak asymmetry. Lowering the pH significantly improves the peak shape for this compound.
| Mobile Phase pH | Analyte Ionization State | Silanol Ionization State | Expected Interaction | Resulting Asymmetry Factor (Typical) |
| 7.0 | Mostly Protonated (R-NH₃⁺) | Mostly Ionized (SiO⁻) | Strong Ionic | > 2.0 |
| 4.5 | ~50% Protonated | Partially Ionized | Mixed/Moderate Ionic | 1.5 - 2.0 |
| 2.8 | Fully Protonated (R-NH₃⁺) | Neutral (Si-OH) | Minimal Ionic | 1.0 - 1.3 |
Experimental Protocols
This section provides a starting point for a robust HPLC method designed to produce symmetrical peaks for this compound.
Objective: To achieve a sharp, symmetrical peak for this compound with a USP Tailing Factor ≤ 1.5.
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water at a concentration of 1.0 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Recommended HPLC Method:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: High-purity, base-deactivated C18 column (e.g., Agilent ZORBAX StableBond, Waters Xterra MS C18), 4.6 x 150 mm, 5 µm particle size.[1][12][14]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water (pH ≈ 2.8).
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.[14]
-
Gradient: 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 240 nm.
System Suitability Criteria:
-
Tailing Factor (Asymmetry Factor): Should be ≤ 1.5 for the this compound peak.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Repeatability: Relative Standard Deviation (RSD) of peak area for six replicate injections should be ≤ 2.0%.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. lctsbible.com [lctsbible.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 371-40-4 [m.chemicalbook.com]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
- 13. LC Technical Tip [discover.phenomenex.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 4-Fluoroaniline Waste Management
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the safe handling, neutralization, and disposal of 4-fluoroaniline (B128567) waste in a research environment. All procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a toxic and corrosive substance.[1][2] It is harmful if swallowed, causes severe skin burns and eye damage, and can be absorbed through the skin.[1][2][3] Inhalation of vapors may also be harmful.[3] During combustion, it can release irritating and toxic gases such as hydrogen fluoride (B91410) and oxides of nitrogen.[2][4]
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
A2: Appropriate PPE is crucial to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[2][5]
-
Body Protection: A lab coat or chemical-resistant suit.[1][5]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a respirator is necessary.[1][5]
Q3: How should I store this compound waste before disposal?
A3: Store this compound waste in a tightly closed, properly labeled container.[1][6] The container should be stored in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[2][7]
Q4: Can I dispose of small amounts of this compound down the drain?
A4: No, you should not dispose of this compound down the drain.[2][5] It is harmful to aquatic life and should be disposed of as hazardous waste.[2] Discharge into the environment must be avoided.[2]
Q5: What should I do in case of a this compound spill?
A5: In the event of a spill, immediately evacuate the area and alert others.[5] If it is safe to do so, contain the spill. For cleanup, use an inert absorbent material.[7] All contaminated materials must be collected and disposed of as hazardous waste.[5] For large spills, contact your institution's EHS department immediately.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| The this compound waste has turned a dark color. | Oxidation | This compound is prone to oxidation, especially when exposed to air or light, which can cause it to change color.[8] This does not typically alter the disposal procedure, but it is an indication that the waste is degrading. Proceed with the standard disposal protocol. |
| A precipitate has formed in the aqueous this compound waste. | Reaction with an incompatible substance or change in temperature/pH. | Do not attempt to redissolve the precipitate. Treat the entire mixture as hazardous waste. Ensure the waste container is compatible with the mixture and consult your EHS department for guidance. |
| The neutralization process is generating excessive heat or fumes. | The reaction is too vigorous. | This can happen if the neutralizing agent is added too quickly or is too concentrated. Immediately slow down or stop the addition of the neutralizing agent. Ensure the reaction is being performed in a fume hood and that you are wearing appropriate PPE. Consider diluting the waste stream or the neutralizing agent before proceeding. |
| The pH of the neutralized waste is not stable. | Incomplete reaction or buffering effects. | Stir the mixture thoroughly and monitor the pH over a longer period. Small additions of the neutralizing agent may be needed to achieve a stable pH. If the pH continues to fluctuate significantly, consult with your EHS department. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 371-40-4 |
| Molecular Formula | C6H6FN[2] |
| Molecular Weight | 111.12 g/mol |
| Appearance | Colorless to pale yellow liquid[8][9] |
| Boiling Point | 187 °C[1] |
| Melting Point | -1.9 °C[1] |
| Flash Point | 74 °C[1] |
| Density | 1.157 g/cm³[1] |
| Solubility in Water | 33 g/L (at 20 °C)[1][4] |
| pKa (conjugate acid) | 4.65 at 25 °C[4] |
Experimental Protocols
Protocol 1: Neutralization of Aqueous this compound Waste
This protocol is intended for dilute aqueous solutions of this compound.
Materials:
-
Dilute aqueous this compound waste
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate waste container
Procedure:
-
Work in a certified chemical fume hood. Wear all required PPE.
-
Place the container with the aqueous this compound waste on a stir plate and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly add 1 M hydrochloric acid to the solution. This compound is a weak base and will be neutralized by the acid.
-
Monitor the pH of the solution regularly using pH strips or a pH meter.
-
Continue adding acid until the pH is between 6.0 and 8.0.
-
If you overshoot the target pH and the solution becomes too acidic, slowly add 1 M sodium hydroxide to bring the pH back into the desired range.
-
Once the pH is stable within the target range, label the container as "Neutralized this compound waste" and include the final pH.
-
Dispose of the neutralized waste through your institution's hazardous waste program.
Protocol 2: Disposal of Concentrated or Non-Aqueous this compound Waste
Concentrated or non-aqueous this compound waste should not be neutralized in the lab.
Procedure:
-
Do not attempt to neutralize.
-
Carefully transfer the waste to a designated, compatible hazardous waste container.
-
Ensure the container is tightly sealed and properly labeled with "Hazardous Waste," the chemical name "this compound," and any other required information.[5]
-
Store the container in a secure, well-ventilated hazardous waste accumulation area.[5]
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[2][5]
Mandatory Visualizations
Caption: Troubleshooting workflow for common this compound waste issues.
Caption: Chemical neutralization process for aqueous this compound waste.
Caption: Decision-making process for this compound waste disposal.
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 371-40-4 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
managing runaway reactions in 4-fluoroaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoroaniline (B128567). The information is designed to help manage and mitigate the risks of runaway reactions, a critical safety concern in this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is the catalytic hydrogenation of 4-fluoronitrobenzene. This process is favored for its high yield and selectivity. Various catalysts can be employed, with palladium on carbon (Pd/C) and platinum on carbon (Pt/C) being common choices. The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere.
Q2: What are the primary hazards associated with this compound synthesis?
A2: The primary hazard is the potential for a runaway reaction. The reduction of nitro compounds is a highly exothermic process.[1] If the heat generated is not effectively removed, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing reactor failure, fire, or an explosion.[1][2] this compound itself is also toxic and corrosive, requiring careful handling and appropriate personal protective equipment (PPE).[3][4][5][6][7]
Q3: What factors can trigger a runaway reaction during the hydrogenation of 4-fluoronitrobenzene?
A3: Several factors can contribute to a runaway reaction:
-
Inadequate Cooling: Insufficient heat removal is a primary cause. This can result from a cooling system failure, a blockage in the cooling jacket, or an unexpectedly high reaction rate that overwhelms the cooling capacity.
-
Improper Reagent Addition: Adding the 4-fluoronitrobenzene or the catalyst too quickly can lead to a rapid release of heat.
-
Catalyst Activity: A new or highly active batch of catalyst can significantly increase the reaction rate beyond what is expected. Conversely, a catalyst that has lost activity may lead to the accumulation of unreacted starting material, which can then react rapidly if conditions change.
-
Poor Agitation: Inefficient stirring can create localized hot spots within the reactor where the temperature can rise significantly, initiating a runaway.
-
Presence of Impurities: Certain impurities in the 4-fluoronitrobenzene or the solvent can affect the reaction rate or the thermal stability of the reactants.
Q4: What are the key process parameters to monitor to prevent a runaway reaction?
A4: Continuous monitoring of the following parameters is crucial for maintaining control over the reaction:
-
Temperature: Both the internal temperature of the reaction mixture and the temperature of the cooling jacket should be closely monitored.
-
Pressure: In a pressurized hydrogenation system, the pressure is a direct indicator of the reaction's progress and containment.
-
Hydrogen Uptake: The rate of hydrogen consumption is proportional to the reaction rate. A sudden increase in hydrogen uptake can signal an impending exotherm.
-
Agitation Speed: Ensuring the agitator is functioning correctly is vital for maintaining uniform temperature distribution.
Q5: What are the immediate steps to take if a runaway reaction is suspected?
A5: If a runaway reaction is suspected (i.e., a rapid, uncontrolled rise in temperature and pressure), the following emergency procedures should be initiated immediately:
-
Stop all feeds: Immediately stop the addition of 4-fluoronitrobenzene and hydrogen.
-
Maximize cooling: Apply maximum cooling to the reactor.
-
Ensure agitation: Verify that the agitator is running at maximum safe speed to improve heat transfer.
-
Initiate emergency quenching: If the temperature continues to rise, introduce a pre-determined quenching agent to stop the reaction.
-
Alert personnel and evacuate: Activate the facility's emergency alarm and evacuate all non-essential personnel from the area.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that can lead to runaway reactions during this compound synthesis.
| Observation | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid, uncontrolled temperature increase | Runaway Reaction | 1. IMMEDIATELY STOP ALL FEEDS (4-fluoronitrobenzene, hydrogen).2. APPLY MAXIMUM COOLING to the reactor jacket.3. ENSURE MAXIMUM SAFE AGITATION to improve heat transfer.4. If temperature continues to rise, INITIATE EMERGENCY QUENCHING PROTOCOL .5. ACTIVATE EMERGENCY ALARMS and EVACUATE non-essential personnel. |
| Higher than expected reaction temperature | 1. Reagent addition rate is too high. 2. Cooling system malfunction. 3. Catalyst is more active than usual. | 1. Reduce the addition rate of 4-fluoronitrobenzene.2. Check the cooling system for proper coolant flow and temperature.3. Consider reducing the catalyst loading in subsequent batches after careful evaluation. |
| Pressure rising above the set limit | 1. Gas evolution from decomposition. 2. Cooling failure leading to solvent evaporation. 3. Hydrogen feed regulator malfunction. | 1. Immediately stop heating and reagent feeds. Apply cooling.2. Check the cooling system. 3. Isolate the hydrogen supply and check the regulator. If pressure continues to rise, it may indicate a runaway. |
| No or very slow hydrogen uptake | 1. Catalyst is inactive or poisoned. 2. System leak. 3. Low reaction temperature. | 1. Safely stop the reaction. Filter and replace the catalyst. Ensure starting materials are free of catalyst poisons (e.g., sulfur compounds).2. Perform a leak test on the reactor system.3. Gradually increase the temperature to the specified range. |
Data Presentation
The following tables summarize key quantitative data relevant to the safe synthesis of this compound.
Table 1: Thermal Hazard Data for 4-Fluoronitrobenzene
| Parameter | Value | Notes |
| Melting Point | 22-24 °C | [8] |
| Boiling Point | 206 °C | [8] |
| Decomposition Temperature | >250 °C (for many nitroaromatics) | The presence of contaminants can significantly lower this temperature.[2] Thermal analysis (e.g., DSC) is recommended for each batch. |
Table 2: Typical Reaction Conditions for 4-Fluoronitrobenzene Hydrogenation
| Parameter | Typical Range |
| Catalyst | 5% Pd/C or 5% Pt/C |
| Catalyst Loading | 0.5 - 2.0 mol% |
| Solvent | Methanol, Ethanol, or Isopropanol |
| Temperature | 50 - 80 °C |
| Hydrogen Pressure | 5 - 15 bar |
| Substrate Concentration | 10 - 30 wt% |
Experimental Protocols
Protocol 1: Laboratory-Scale Catalytic Hydrogenation of 4-Fluoronitrobenzene
WARNING: This procedure should only be carried out by trained personnel in a well-ventilated fume hood and with appropriate safety measures in place, including a blast shield.
Materials:
-
4-Fluoronitrobenzene (14.1 g, 0.1 mol)
-
5% Palladium on Carbon (Pd/C, 50% wet, ~0.5 g)
-
Methanol (150 mL)
-
Hydrogen gas
-
Nitrogen gas (for inerting)
-
Parr-type hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.
-
Inerting: Place the 5% Pd/C catalyst into the reactor. Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.
-
Solvent Addition: Under a positive pressure of nitrogen, add the methanol to the reactor.
-
Starting Material Addition: Dissolve the 4-fluoronitrobenzene in a small amount of methanol and add it to the reactor via a charging port.
-
Pressurization with Hydrogen: Seal the reactor completely. Purge the headspace with hydrogen gas three times, then pressurize the reactor to the desired pressure (e.g., 10 bar).
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 60 °C). Monitor the temperature, pressure, and hydrogen uptake throughout the reaction.
-
Completion: The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by an in-process control method such as TLC or HPLC.
-
Cooling and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen.
-
Inerting: Purge the reactor with nitrogen gas three times to remove any residual hydrogen.
-
Work-up: Open the reactor and filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst is pyrophoric and must be kept wet. The filtered catalyst should be immediately quenched in a large volume of water.
-
Isolation: The methanol can be removed from the filtrate under reduced pressure to yield crude this compound, which can be further purified by distillation or crystallization.
Protocol 2: Emergency Quenching Procedure for a Runaway Hydrogenation
WARNING: This is a high-hazard procedure to be performed only as a last resort to prevent catastrophic failure of the reactor. The choice of quenching agent must be carefully evaluated to ensure it does not react exothermically with the reaction mixture.
Pre-requisites:
-
A designated quenching agent (e.g., a cold, inert solvent like toluene, or a pre-determined chemical quencher) must be readily available in a suitable addition vessel connected to the reactor.
-
All personnel must be trained on this procedure.
Procedure:
-
Initiate Emergency Response: Activate the facility's emergency alarm and evacuate all non-essential personnel.
-
Stop All Feeds and Maximize Cooling: As per the initial response to a suspected runaway.
-
Initiate Quenching: Once the temperature and pressure are confirmed to be rising uncontrollably, begin the slow, controlled addition of the quenching agent into the reactor.
-
Monitor Vigorously: Continuously monitor the reactor temperature and pressure. The quenching process itself may cause an initial increase in pressure due to vaporization.
-
Continue Quenching: Continue adding the quenching agent until the reactor temperature is brought under control and begins to decrease steadily.
-
Secure the Reactor: Once the reaction is quenched and the temperature is stable, maintain cooling and agitation. Do not attempt to open or empty the reactor until it has returned to a safe and stable state.
Mandatory Visualization
The following diagrams illustrate the logical workflow for identifying and responding to a potential runaway reaction during the synthesis of this compound.
Caption: Troubleshooting workflow for a potential runaway reaction.
Caption: Emergency response flowchart for a runaway reaction event.
References
- 1. chem.wisc.edu [chem.wisc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS-371-40-4, 4-Fluoro Aniline for Synthesis (p-fluoroaniline) (1-Amino-4-Fluorobenzene) Manufacturers, Suppliers & Exporters in India | 094995 [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
Technical Support Center: Reactions of 4-Fluoroaniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water on reaction yields in experiments involving 4-fluoroaniline (B128567).
I. Amide Bond Formation (Acylation)
The formation of an amide bond via the acylation of this compound is a fundamental transformation. However, the presence of water can significantly impact the reaction yield.
Frequently Asked Questions (FAQs)
Q1: How does water affect the acylation of this compound?
A1: Water can negatively affect the acylation of this compound in two primary ways. Firstly, water can hydrolyze the acylating agent (e.g., acyl chloride or anhydride), consuming it before it can react with the this compound. Secondly, in reactions that are reversible, water can hydrolyze the amide product, although this is generally less significant under typical synthetic conditions. For some specific reactions, such as Fmoc protection, a controlled amount of water can surprisingly enhance the reaction rate and yield.
Q2: My acylation reaction with this compound has a low yield. Could water be the culprit?
A2: Yes, water is a common cause of low yields in acylation reactions. Ensure that your solvent is anhydrous and that all glassware is thoroughly dried. If using a hygroscopic base, such as pyridine (B92270), ensure it is dry. Consider using a drying agent if you suspect water contamination.
Q3: Are there any acylation reactions of anilines where water is beneficial?
A3: Interestingly, yes. For the protection of anilines with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), studies have shown that the reaction proceeds efficiently in an aqueous medium without the need for a catalyst. The yield is, however, sensitive to the amount of water used.
Troubleshooting Guide: Low Yield in Acylation of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation. | Water contamination: Hydrolysis of the acylating agent. | - Use anhydrous solvents. - Dry all glassware thoroughly. - Use a freshly opened bottle of the acylating agent. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| A significant amount of unreacted this compound. | Insufficient acylating agent: Due to hydrolysis or inaccurate measurement. | - Use a slight excess (1.1-1.2 equivalents) of the acylating agent. - Add the acylating agent slowly to control the reaction temperature. |
| Formation of a carboxylic acid byproduct. | Hydrolysis of the acylating agent. | - Follow the solutions for water contamination. - Purify the product to remove the carboxylic acid. |
Quantitative Data: Effect of Water on Fmoc Protection of Aniline
The following data illustrates the effect of the volume of water on the yield of N-(9-fluorenylmethoxycarbonyl)aniline, a reaction analogous to the protection of this compound.[1]
| Volume of Water (mL) | Reaction Time (h) | Yield (%) |
| 0.5 | 2 | 42 |
| 1.0 | 2 | 55 |
| 1.5 | 2 | 90 |
| >1.5 | 2 | Decreased |
Data adapted from a study on the Fmoc protection of aniline, which serves as a good model for this compound.[1]
Experimental Protocols
Protocol 1: Anhydrous Acylation of this compound with Acetyl Chloride
-
Preparation: Under an inert atmosphere, add this compound (1.0 eq) and anhydrous pyridine (1.2 eq) to a flame-dried round-bottom flask containing a magnetic stir bar and anhydrous dichloromethane (B109758) (DCM).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.
Protocol 2: Aqueous Fmoc Protection of this compound
-
Preparation: In a round-bottom flask, add this compound (1.0 eq) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.2 eq).
-
Reaction: Add 1.5 mL of water per 1 mmol of this compound. Stir the mixture vigorously at 60 °C for 2 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash with water. The product can be further purified by recrystallization.
Logical Relationship Diagram
Caption: Water's detrimental effect on acylation yield.
II. Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. The reaction proceeds via an imine intermediate, and the presence of water can significantly influence the equilibrium of imine formation.
Frequently Asked Questions (FAQs)
Q1: How does water impact the yield of reductive amination with this compound?
A1: The formation of the imine intermediate from this compound and a carbonyl compound is a reversible reaction that produces water as a byproduct. The presence of excess water can shift the equilibrium back towards the starting materials, thus reducing the concentration of the imine available for reduction and lowering the overall yield of the desired amine product.
Q2: Should I always use anhydrous conditions for reductive amination?
A2: For optimal yields, it is highly recommended to perform reductive aminations under conditions that remove water as it is formed. This can be achieved by using anhydrous solvents, adding a dehydrating agent (e.g., molecular sieves), or using a Dean-Stark apparatus.
Q3: What are the signs of imine hydrolysis in my reaction?
A3: If you observe the reappearance of your starting carbonyl compound (ketone or aldehyde) and this compound in your reaction monitoring (e.g., by TLC or GC-MS), it is a strong indication that the imine intermediate is hydrolyzing back to the starting materials.
Troubleshooting Guide: Low Yield in Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired amine product. | Water in the reaction: Shifts the equilibrium away from the imine intermediate. | - Use anhydrous solvents and reagents. - Add a dehydrating agent like molecular sieves (3Å or 4Å). - For larger scale reactions, consider using a Dean-Stark apparatus to remove water azeotropically. |
| Unreacted starting materials. | Incomplete imine formation: Due to the presence of water. | - Follow the solutions for removing water. - Increase the reaction time for imine formation before adding the reducing agent. |
| Formation of an alcohol byproduct from the carbonyl starting material. | Reduction of the carbonyl before imine formation. | - Use a milder reducing agent that is selective for the imine over the carbonyl (e.g., sodium triacetoxyborohydride). - Ensure sufficient time for imine formation before introducing the reducing agent. |
Experimental Protocols
Protocol 3: Anhydrous Reductive Amination of this compound
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), the carbonyl compound (1.1 eq), and anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Imine Formation: Add activated 3Å or 4Å molecular sieves. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise.
-
Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Filter off the molecular sieves. Separate the organic layer.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Protocol 4: Reductive Amination in the Presence of Water (Illustrative of Potential Low Yield)
Note: This protocol is for illustrative purposes to demonstrate the negative effect of water and is not recommended for achieving high yields.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in a solvent mixture of THF and water (e.g., 4:1).
-
Reaction: Add sodium cyanoborohydride (1.5 eq).
-
Monitoring: Stir at room temperature for 24 hours. Monitor the reaction, expecting to see incomplete conversion and the presence of starting materials.
-
Work-up and Isolation: Follow the work-up and isolation steps from Protocol 3. The expected yield will be significantly lower than in the anhydrous protocol.
Experimental Workflow Diagram
Caption: Anhydrous vs. aqueous reductive amination workflow.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The effect of water in this reaction can be complex and substrate-dependent.
Frequently Asked Questions (FAQs)
Q1: Is water always detrimental to the Buchwald-Hartwig amination of this compound?
A1: Not necessarily. While many palladium-catalyzed reactions require strictly anhydrous conditions, some Buchwald-Hartwig aminations can tolerate or even benefit from the presence of water, particularly when using specific ligands and bases.[2] Water can sometimes aid in the dissolution of inorganic bases and facilitate the catalytic cycle. However, for other systems, water can lead to catalyst decomposition or competing hydrolysis of the aryl halide, resulting in lower yields.
Q2: When should I consider using aqueous conditions for a Buchwald-Hartwig reaction with this compound?
A2: Aqueous conditions might be considered when using hydrophilic substrates or when employing specific catalyst systems designed for aqueous media. For instance, reactions using aqueous ammonia (B1221849) as the amine source have been developed.[3][4] However, for most standard procedures with this compound, anhydrous conditions are the recommended starting point for ensuring reproducibility and high yields.
Q3: What are the potential side reactions caused by water in a Buchwald-Hartwig amination?
A3: The primary side reaction is the hydrolysis of the aryl halide to the corresponding phenol (B47542), which is catalyzed by the palladium complex. This consumes the starting material and reduces the yield of the desired arylamine. Additionally, water can affect the stability and activity of the palladium catalyst and the phosphine (B1218219) ligand.
Troubleshooting Guide: Issues in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the arylated amine. | Water interference: Catalyst deactivation or aryl halide hydrolysis. | - Start with anhydrous conditions. - If using a protocol that specifies aqueous conditions, ensure the correct ligand and base are used. - Degas solvents to remove dissolved oxygen, which can also deactivate the catalyst. |
| Formation of a phenol byproduct. | Hydrolysis of the aryl halide. | - Use strictly anhydrous conditions. - Choose a ligand and base combination that promotes the amination pathway over hydrolysis. |
| Inconsistent reaction results. | Variable water content in reagents or solvents. | - Standardize the procedure by using consistently anhydrous solvents and freshly opened reagents. |
Experimental Protocols
Protocol 5: Anhydrous Buchwald-Hartwig Amination of this compound
-
Preparation: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (palladium catalyst), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
Reaction Setup: Add the aryl halide and this compound. Seal the tube, remove it from the glovebox, and add anhydrous toluene (B28343) via syringe.
-
Reaction: Place the tube in a preheated oil bath and stir at the specified temperature (typically 80-110 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Isolation: Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 6: Buchwald-Hartwig Amination in an Aqueous System (General Procedure)
Note: This is a general protocol and may need optimization for this compound.
-
Preparation: To a reaction vial, add the aryl halide, this compound, the palladium precatalyst, and the phosphine ligand.
-
Reaction Setup: Add a solution of the base (e.g., K₃PO₄) in a mixture of t-butanol and water.
-
Reaction: Seal the vial and heat in an oil bath with vigorous stirring for the specified time.
-
Monitoring, Work-up, and Isolation: Follow the procedures outlined in Protocol 5.
Signaling Pathway Diagram
Caption: Buchwald-Hartwig cycle and competing hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Analysis of 4-Fluoroaniline: Probing Substituent Effects on the Aromatic Ring through 1H and 13C NMR
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of substituted anilines is paramount. This guide provides a detailed comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-fluoroaniline (B128567), benchmarked against aniline (B41778), 4-chloroaniline, and 4-bromoaniline. The experimental data herein offers insights into the influence of halogen substituents on the chemical environment of the aromatic ring.
1H NMR Spectral Data: Unraveling Proton Environments
The 1H NMR spectrum of this compound in CDCl3 displays characteristic signals for the aromatic protons and the amine group. The protons on the aromatic ring, H-2/H-6 and H-3/H-5, exhibit distinct chemical shifts and coupling patterns due to the influence of both the amino group and the fluorine atom. A comparison with aniline and its other halogenated analogs reveals a clear trend in the chemical shifts, which can be correlated with the electronegativity and electronic effects of the substituent at the C-4 position.
The data, summarized in Table 1, shows that the introduction of a halogen atom at the para position generally leads to a downfield shift of the aromatic protons compared to aniline. This effect is most pronounced for the more electronegative fluorine atom.
| Compound | H-2/H-6 (ppm) | H-3/H-5 (ppm) | NH2 (ppm) | JH2-H3 (Hz) | JH2-F (Hz) | JH3-F (Hz) |
| Aniline | 7.14 (t) | 6.74 (t) | 3.53 (br s) | 7.6 | - | - |
| This compound | 6.81-6.87 (m) | 6.57-6.62 (m) | 3.54 (br s) | 8.6 | 4.5 | 8.0 |
| 4-Chloroaniline | 7.12 (d) | 6.63 (d) | 3.68 (s) | 8.4 | - | - |
| 4-Bromoaniline | 7.23 (d) | 6.55 (d) | 3.65 (br s) | 8.7 | - | - |
| Table 1: 1H NMR Spectral Data for Aniline and 4-Haloanilines (in CDCl3)[1] |
13C NMR Spectral Data: Probing the Carbon Skeleton
The 13C NMR spectra provide further detail on the electronic environment of the carbon atoms within the aromatic ring. The chemical shifts of the carbon atoms in this compound and its analogs are significantly influenced by the substituent at C-4. The carbon directly attached to the halogen (C-4) experiences a strong deshielding effect, with the chemical shift moving downfield with increasing electronegativity of the halogen. Conversely, the ipso-carbon (C-1) and the ortho-carbons (C-2/C-6) show more complex shifts due to the interplay of inductive and resonance effects.
Of particular note in the 13C NMR spectrum of this compound are the carbon-fluorine coupling constants (nJCF), which provide valuable structural information. The one-bond coupling (1JCF) is typically large, while two- and three-bond couplings are also observable.
| Compound | C-1 (ppm) | C-2/C-6 (ppm) | C-3/C-5 (ppm) | C-4 (ppm) | 1JCF (Hz) | 2JCF (Hz) | 3JCF (Hz) |
| Aniline | 146.4 | 115.1 | 129.3 | 118.6 | - | - | - |
| This compound | 142.5 (d) | 116.1 (d) | 115.6 (d) | 156.3 (d) | 235.2 | 7.6 | 22.4 |
| 4-Chloroaniline | 144.9 | 129.1 | 116.2 | 123.1 | - | - | - |
| 4-Bromoaniline | 145.6 | 132.1 | 116.8 | 110.2 | - | - | - |
| Table 2: 13C NMR Spectral Data for Aniline and 4-Haloanilines (in CDCl3)[1][2] |
Substituent Effects on Chemical Shifts: A Hammett Parameter Correlation
The observed trends in both 1H and 13C NMR chemical shifts can be rationalized by considering the electronic properties of the substituents, often quantified by Hammett parameters (σ). The Hammett equation provides a linear free-energy relationship that describes the effect of substituents on the reactivity and physical properties of aromatic compounds. The para-substituent constant (σp) is a measure of the electronic effect of a substituent at the para position, encompassing both inductive and resonance contributions.
The diagram below illustrates the correlation between the Hammett para-substituent constant (σp) and the 13C chemical shift of the C-4 carbon in the studied aniline derivatives. A general trend is observed where a more positive σp value, indicating a more electron-withdrawing group, corresponds to a downfield shift of the C-4 signal.
Figure 1: Correlation of Hammett σp with C-4 Chemical Shift.
Experimental Protocols
Sample Preparation: Samples for NMR analysis were prepared by dissolving approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
1H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard single-pulse experiment was used with the following parameters:
-
Pulse Angle: 30°
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
Spectral Width: 16 ppm
13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer operating at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with the following parameters:
-
Pulse Angle: 45°
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 1024
-
Spectral Width: 250 ppm
All spectra were processed using standard Fourier transform and baseline correction procedures. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
References
A Researcher's Guide to Interpreting 19F NMR Spectra of 4-Fluoroaniline Derivatives
For researchers, scientists, and drug development professionals, understanding the nuances of 19F Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for characterizing fluorinated compounds. This guide provides a comprehensive comparison for interpreting the 19F NMR spectra of 4-fluoroaniline (B128567) derivatives, supported by experimental data and detailed protocols. By understanding the influence of various substituents on the fluorine chemical shift, researchers can effectively elucidate the electronic environment of these versatile molecules.
The 19F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high sensitivity.[1] The chemical shift of the fluorine atom in this compound is particularly sensitive to changes in its electronic environment, making 19F NMR a powerful tool for studying the effects of substituents on the aromatic ring.
The Impact of Substituents on 19F NMR Chemical Shifts
The electronic properties of substituents on the aniline (B41778) ring significantly influence the 19F NMR chemical shift (δ). Electron-donating groups (EDGs) increase the electron density at the fluorine atom, leading to increased shielding and an upfield shift (less positive or more negative δ value). Conversely, electron-withdrawing groups (EWGs) decrease the electron density around the fluorine, resulting in deshielding and a downfield shift (more positive or less negative δ value).
This relationship can be systematically evaluated by comparing the 19F NMR chemical shifts of a series of this compound derivatives with substituents of varying electronic character.
Comparative Data of this compound Derivatives
The following table summarizes the 19F NMR chemical shifts for a selection of this compound derivatives, illustrating the effect of different substituents. All chemical shifts are referenced to an external standard, typically CFCl₃.
| Substituent (at position X) | Substituent Type | 19F Chemical Shift (δ, ppm) in CDCl₃ (unless otherwise specified) |
| H (this compound) | - | -128.5 |
| 2-CH₃ | Electron-Donating | -129.3 |
| 3-CH₃ | Electron-Donating | -128.7 |
| 2-OCH₃ | Electron-Donating | -126.8 |
| 3-OCH₃ | Electron-Donating | -128.9 |
| 2-Cl | Electron-Withdrawing | -125.1 |
| 3-Cl | Electron-Withdrawing | -127.2 |
| 2-NO₂ | Strong Electron-Withdrawing | -119.8 |
| 3-NO₂ | Strong Electron-Withdrawing | -126.1 |
Note: The exact chemical shift values can vary slightly depending on the solvent, concentration, and temperature.
Visualizing Substituent Effects
The correlation between the electronic nature of a substituent and the resulting 19F NMR chemical shift can be visualized as a logical relationship. Electron-donating groups lead to a more shielded fluorine nucleus and an upfield chemical shift, while electron-withdrawing groups cause deshielding and a downfield shift.
References
A Comparative Guide to the Mass Spectrometry Analysis of 4-Fluoroaniline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric behavior of 4-fluoroaniline (B128567) and its halogenated and non-halogenated analogs. Understanding the fragmentation patterns of these compounds is crucial for their identification and characterization in various research and development settings, particularly in pharmaceutical and chemical synthesis. This document presents experimental data, detailed analytical protocols, and visual representations of fragmentation pathways and experimental workflows to aid in the analysis of these aromatic amines.
Quantitative Data Summary
The following tables summarize the key mass-to-charge ratios (m/z) and relative abundances of the major ions observed in the electron ionization (EI) mass spectra of this compound, aniline, 4-chloroaniline, and 4-bromoaniline.
Table 1: Mass Spectrometry Data for this compound
| Fragment Ion | m/z | Relative Abundance (%) |
| [C6H6FN]+• (Molecular Ion) | 111 | 100 |
| [C6H5F]+• | 110 | 6.1 |
| [C5H5N]+• | 83 | 18.3 |
| [C5H6]+• | 84 | 30.1 |
| [C4H4F]+ | 75 | 1.0 |
| [C5H5]+ | 65 | 2.5 |
| [C5H4]+• | 64 | 6.4 |
| [C5H3]+ | 63 | 3.4 |
| [C3H3F]+ | 57 | 6.7 |
Table 2: Comparative Mass Spectrometry Data for Aniline and Halogenated Analogs
| Compound | Molecular Ion (M+•) [m/z] | Key Fragment Ions [m/z] |
| Aniline | 93 | 77, 66, 65 |
| 4-Chloroaniline | 127/129 (isotope pattern) | 92, 65 |
| 4-Bromoaniline | 171/173 (isotope pattern) | 92, 65 |
Experimental Protocols
The following protocols outline typical procedures for the analysis of this compound and its analogs using mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and semi-volatile compounds like anilines.
-
Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique for the analysis of a wider range of compounds, including those that are less volatile or thermally labile.[1][2]
-
Sample Preparation: A solution of the analyte is prepared in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.[1][2]
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.[1][2]
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for anilines.
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, cone voltage, and gas flow rates.
-
Scan Range: m/z 50-500.
-
Visualizations
The following diagrams illustrate the fragmentation pathway of this compound and a general workflow for its mass spectrometric analysis.
Caption: Fragmentation pathway of this compound in EI-MS.
Caption: General workflow for mass spectrometry analysis.
References
Assessing the Purity of Synthesized 4-Fluoroaniline: A Comparative Guide to HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a cornerstone of pharmaceutical development and chemical research, directly impacting the quality, safety, and efficacy of the final product. 4-Fluoroaniline (B128567), a key building block in the synthesis of various pharmaceuticals and materials, is no exception.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as a primary, robust technique for assessing its purity. This guide provides an in-depth comparison of HPLC with Gas Chromatography (GC), offering detailed experimental protocols and performance data to help researchers select the optimal analytical method for their needs.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of compounds.[1] It is particularly well-suited for non-volatile or thermally sensitive substances like this compound.[4][5] The method separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4]
Common Impurities in Synthesized this compound
The synthesis of this compound, often via the reduction of 4-fluoronitrobenzene, can result in several process-related impurities.[2] A robust analytical method must be able to resolve the main compound from these potential contaminants:
-
Starting Materials: Unreacted 4-fluoronitrobenzene.
-
Positional Isomers: 2-fluoroaniline (B146934) and 3-fluoroaniline.
-
Related Impurities: Aniline, 4-chloroaniline, or other halogenated anilines.
-
Degradation Products: Oxidation or polymerization byproducts.[6]
Detailed Experimental Protocol: HPLC-UV Method
This section outlines a standard reversed-phase HPLC (RP-HPLC) method suitable for the routine purity assessment of this compound.
1. Instrumentation and Reagents
-
System: HPLC equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid or Formic Acid.
2. Chromatographic Conditions A typical set of conditions for the analysis is detailed in the table below. These parameters should be optimized for the specific instrument and column in use.
| Parameter | Recommended Condition |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-15 min: 20% to 80% B15-17 min: 80% B (hold)17.1-20 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm[6] |
| Injection Vol. | 10 µL |
3. Sample and Standard Preparation
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase starting composition (80:20 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard to a concentration of approximately 1 mg/mL.[6]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[6]
4. Data Analysis and Purity Calculation The purity of the synthesized this compound is determined by calculating the peak area percentage.
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor at the detection wavelength. For more accurate quantification, reference standards for known impurities should be used.
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the logical flow of the purity assessment process, from sample preparation to final data analysis.
Caption: Workflow for HPLC Purity Assessment.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is a powerful tool, Gas Chromatography (GC) presents a viable alternative, particularly for volatile impurities.[7] The choice between the two depends on the specific analytical needs, sample properties, and available instrumentation.[7]
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition.[8] It is highly efficient for volatile substances and often provides faster analysis times than HPLC.[5][9] For aromatic amines, GC analysis can be performed directly or after a derivatization step to improve volatility and thermal stability.[10]
The table below provides an objective comparison of the two techniques for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on analyte interaction with a solid stationary phase.[4] | Separation in a gaseous mobile phase based on analyte volatility and interaction with a stationary phase.[9] |
| Applicability | Ideal for non-volatile, polar, and thermally unstable compounds.[5] | Best for volatile and thermally stable compounds; may require derivatization for polar amines.[5][7] |
| Typical Run Time | 10 - 60 minutes.[9] | Can be faster, often under 20 minutes.[9] |
| Sensitivity | High sensitivity, dependent on the detector (e.g., UV, MS).[5] Generally offers high sensitivity, especially with specific detectors like NPD or MS.[5] | |
| Resolution | Excellent resolution for a wide range of compounds. | Typically produces narrower peaks and higher efficiency for volatile analytes.[8] |
| Cost | Higher operational cost due to solvent consumption.[9] | Generally more cost-effective as it uses gases which are cheaper than HPLC solvents.[9] |
| Sample Prep | Simple dissolution and filtration are often sufficient.[6] | May require derivatization, adding complexity and potential for error.[10] |
Conclusion and Recommendations
For the comprehensive purity assessment of synthesized this compound, HPLC is the recommended primary technique . Its ability to analyze the non-volatile parent compound and a wide range of potential polar and non-polar impurities without derivatization makes it robust and versatile for routine quality control.[1]
Gas Chromatography serves as an excellent complementary or alternative method. It is particularly advantageous for screening for volatile impurities or when faster throughput is required and a suitable method (with or without derivatization) has been established.[5] The use of GC-MS can also provide powerful confirmation of impurity identities.[11]
Ultimately, the selection between HPLC and GC should be guided by the specific impurities anticipated, the required level of sensitivity, and the resources available in the laboratory.[7] For regulatory filings and in-depth impurity profiling, employing both techniques can provide a more complete and orthogonal view of the sample's purity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 371-40-4 | Benchchem [benchchem.com]
- 3. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
A Comparative Analysis of the Reactivity of 4-Fluoroaniline and 4-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-fluoroaniline (B128567) and 4-chloroaniline (B138754), two important building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Understanding the nuanced differences in their reactivity is crucial for reaction optimization, predicting product distribution, and designing novel synthetic pathways. This comparison focuses on their basicity and reactivity in key aromatic reactions, supported by available experimental data and established chemical principles.
Core Reactivity Principles: The Role of Halogen Substituents
The reactivity of both this compound and 4-chloroaniline is fundamentally governed by the electronic properties of the halogen substituent at the para-position relative to the amino group. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
-
Inductive Effect (-I): As highly electronegative elements, both fluorine and chlorine withdraw electron density from the aromatic ring through the sigma bond network. This deactivating effect reduces the electron density on the benzene (B151609) ring and the basicity of the amino group. Fluorine is more electronegative than chlorine, and therefore exerts a stronger -I effect.
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the aromatic ring. This effect increases the electron density at the ortho and para positions and opposes the inductive effect. The +M effect generally follows the order F > Cl > Br > I for activating the ring in electrophilic substitution, due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon compared to the 3p-2p overlap for chlorine.
The interplay of these two effects determines the overall electron density of the aromatic ring and the availability of the lone pair on the nitrogen atom, thereby influencing the molecule's basicity and its susceptibility to electrophilic and nucleophilic attack.
Caption: Electronic effects of fluorine and chlorine substituents.
Basicity Comparison
The basicity of anilines is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. It is quantitatively expressed by the pKa of the corresponding conjugate acid (anilinium ion). A higher pKa value indicates a stronger base.
| Compound | pKa of Conjugate Acid | Reference |
| This compound | 4.65 | [1][2] |
| 4-Chloroaniline | 4.15 | [3] |
| Aniline (B41778) | 4.60 | [4] |
Analysis: Contrary to what might be expected from the stronger electron-withdrawing inductive effect of fluorine, this compound is a slightly stronger base than 4-chloroaniline, and its basicity is comparable to that of aniline itself. This can be attributed to the more effective +M effect of fluorine, which donates electron density back to the ring and, consequently, to the nitrogen atom, partially offsetting its strong -I effect. In the case of 4-chloroaniline, the less effective +M effect is not sufficient to counteract its inductive withdrawal, leading to a lower electron density on the nitrogen and thus lower basicity compared to both aniline and this compound.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, the amino group is a strong activating and ortho-, para-directing group. The halogen substituent, being deactivating overall (due to the dominant -I effect) but also ortho-, para-directing (due to the +M effect), modulates this reactivity.
Given that this compound is more basic than 4-chloroaniline, it is expected to be more reactive towards electrophiles. The greater ability of the fluorine atom to donate electron density via resonance (+M effect) leads to a higher electron density at the ortho and para positions of the aromatic ring, making it more susceptible to electrophilic attack.
Caption: Predicted order of reactivity in EAS.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. While the amino group is not electron-withdrawing, the halogen atoms can act as leaving groups. The general order of leaving group ability for halogens in SNAr is F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is often the initial nucleophilic attack to form a Meisenheimer complex, which is stabilized by more electronegative substituents.
Therefore, it is predicted that This compound would be more reactive than 4-chloroaniline in SNAr reactions where the halogen acts as the leaving group, assuming the reaction is feasible under appropriate conditions (e.g., with a very strong nucleophile or after modification of the amino group).
Reactivity in Diazotization
Diazotization involves the reaction of the amino group with nitrous acid to form a diazonium salt. The rate of this reaction is dependent on the nucleophilicity of the amino group. A kinetic study on the diazotization of aniline and chloroanilines in dilute sulfuric acid has been reported.[5] While a direct comparison with this compound under the same conditions is not provided in the same study, the general trend observed is that electron-withdrawing groups decrease the rate of diazotization.
Based on the higher basicity of this compound compared to 4-chloroaniline, it is expected that This compound will undergo diazotization at a faster rate than 4-chloroaniline under identical conditions. The more nucleophilic nitrogen atom in this compound will react more readily with the nitrosating agent.
Experimental Protocols
General Protocol for Competitive Electrophilic Bromination
This protocol is designed to qualitatively or semi-quantitatively compare the reactivity of this compound and 4-chloroaniline towards an electrophile.
Objective: To determine the relative reactivity of this compound and 4-chloroaniline in a competitive bromination reaction.
Materials:
-
This compound
-
4-chloroaniline
-
Acetic acid (glacial)
-
Bromine in acetic acid solution (of known, low concentration)
-
An inert, high-boiling internal standard for GC or HPLC analysis (e.g., dodecane)
-
Sodium thiosulfate (B1220275) solution
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663)
-
GC or HPLC instrument with a suitable column
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and 4-chloroaniline in glacial acetic acid.
-
Add a known amount of the internal standard.
-
Cool the mixture in an ice bath.
-
Slowly add a substoichiometric amount of the bromine in acetic acid solution dropwise with constant stirring. The amount of bromine should be less than the total moles of the anilines to ensure a competitive reaction.
-
After the addition is complete, allow the reaction to stir at a constant temperature (e.g., 0 °C or room temperature) for a specific period.
-
Quench the reaction by adding an excess of sodium thiosulfate solution to consume any unreacted bromine.
-
Extract the reaction mixture with dichloromethane.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Analyze the product mixture by GC or HPLC.
Analysis: By comparing the peak areas of the unreacted anilines and the brominated products relative to the internal standard, the relative consumption of this compound and 4-chloroaniline can be determined. A higher consumption of one aniline relative to the other indicates a higher reactivity towards electrophilic bromination.
Caption: Workflow for competitive electrophilic bromination.
Summary and Conclusion
The reactivity of this compound and 4-chloroaniline is a nuanced interplay of inductive and resonance effects of the halogen substituent.
-
Basicity: this compound is a slightly stronger base than 4-chloroaniline due to the more effective resonance donation of the fluorine atom.
-
Electrophilic Aromatic Substitution: this compound is predicted to be more reactive than 4-chloroaniline.
-
Nucleophilic Aromatic Substitution: this compound is expected to be more reactive when the halogen is the leaving group.
-
Diazotization: this compound is anticipated to react faster than 4-chloroaniline.
These differences, though subtle, can have significant implications for synthetic strategy, reaction kinetics, and product selectivity. For researchers and drug development professionals, a careful consideration of these factors is essential when selecting between these two valuable synthetic intermediates. The provided experimental protocol offers a framework for further quantitative investigation into their relative reactivities.
References
A Comparative Guide to the Nephrotoxicity of Haloaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloanilines, a class of aromatic amines halogenated at various positions on the benzene (B151609) ring, are crucial intermediates in the synthesis of a wide range of pharmaceuticals, pesticides, and dyes. While structurally similar, the position of the halogen substituent (ortho, meta, or para) can significantly influence their toxicological profiles. This guide provides an objective comparison of the nephrotoxic potential of chloro-, bromo-, and fluoroaniline (B8554772) isomers, supported by experimental data. Understanding these differences is paramount for informed risk assessment and the development of safer chemical entities. This document summarizes key in vivo and in vitro experimental findings, details relevant experimental methodologies, and visualizes the underlying toxicological pathways.
Comparative Nephrotoxicity Data
The nephrotoxicity of haloaniline isomers varies depending on the halogen, its position on the aniline (B41778) ring, and the experimental model. The following tables summarize quantitative data from in vivo and in vitro studies to facilitate a comparative assessment.
In Vivo Nephrotoxicity Data
In vivo studies in rodent models are critical for assessing the systemic effects of haloanilines on kidney function and structure. Key indicators of nephrotoxicity include elevated blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels, which signify impaired renal clearance, and histopathological examination of kidney tissue to identify cellular damage.
| Isomer | Species | Dose | Key Findings | Reference |
| Chloroanilines | ||||
| o-Chloroaniline | Rat | 1.0 mmol/kg (i.p.) | Decreased urine volume, elevated BUN.[1] | [1] |
| m-Chloroaniline | Rat | 160 mg/kg (gavage) | Death of one female rat possibly secondary to methemoglobinemia.[2] | [2] |
| p-Chloroaniline | Rat | 0.8 mmol/kg (i.p.) | Modest elevations in BUN.[3] | [3] |
| 3,5-Dichloroaniline | Rat | 0.8 mmol/kg (i.p.) | Decreased urine volume, increased proteinuria, elevated BUN.[3][4] | [3][4] |
| Bromoanilines | ||||
| 4-Bromoaniline | Rat | - | Data not available | |
| Fluoroanilines | ||||
| 4-Fluoro-3-nitroaniline (B182485) | Rat | 360 mg/kg (p.o.) | All animals died; elevated BUN in males at 120 mg/kg.[5] | [5] |
Note: Direct comparative in vivo nephrotoxicity data for all ortho-, meta-, and para-isomers of bromo- and fluoroanilines are limited in the reviewed literature.
In Vitro Nephrotoxicity Data
In vitro assays using kidney cell lines (e.g., HK-2) or isolated renal tissues provide a platform for mechanistic studies and high-throughput screening of nephrotoxic potential. Common endpoints include cytotoxicity (e.g., LDH release, MTT assay), inhibition of renal functions (e.g., gluconeogenesis), and induction of cellular stress pathways.
| Isomer | In Vitro Model | Concentration | Endpoint | Result | Reference |
| Chloroanilines | |||||
| 2-Chloroaniline | Renal Cortical Slices | ≥ 0.5 mM | Gluconeogenesis | Reduced | [6] |
| 4-Chloroaniline | Renal Cortical Slices | ≥ 0.5 mM | Gluconeogenesis | Reduced | [6] |
| 3,5-Dichloroaniline | Isolated Kidney Cells | ≥ 1.0 mM (90 min) | LDH Release | Increased | [7] |
| Bromoanilines | |||||
| 4-Bromoaniline | Renal Cortical Slices | 0.1 mM | Gluconeogenesis | Reduced | [8] |
| 4-Bromoaniline | Renal Cortical Slices | Up to 2.0 mM | LDH Release | No increase | [8] |
| 3,5-Dibromoaniline | Renal Cortical Slices | 1.0 - 2.0 mM | LDH Release | Increased | [8] |
| Fluoroanilines | |||||
| 3,5-Difluoroaniline | Renal Cortical Slices | Up to 2.0 mM | LDH Release | No increase | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess haloaniline-induced nephrotoxicity.
In Vivo Nephrotoxicity Assessment in Rodents
This protocol outlines a general procedure for evaluating the nephrotoxic potential of haloaniline isomers in a rat model.
1. Animal Model and Dosing:
-
Species: Male Fischer 344 or Sprague-Dawley rats.
-
Dosing: Administer the haloaniline isomer (e.g., as a hydrochloride salt) via intraperitoneal (i.p.) injection or oral gavage. A vehicle control group (e.g., saline) should be included.[1][4]
2. Functional and Biochemical Monitoring:
-
Urine Collection: House rats in metabolic cages for 24-hour urine collection to measure volume, proteinuria, and other relevant markers.
-
Blood Sampling: Collect blood at specified time points (e.g., 24 and 48 hours post-dosing) to measure serum creatinine and blood urea nitrogen (BUN) levels.[3][9]
3. Histopathological Examination:
-
Tissue Collection: At the end of the study, euthanize the animals and perfuse the kidneys with a fixative (e.g., 10% neutral buffered formalin).
-
Processing and Staining: Embed the fixed kidney tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.
-
Scoring: Evaluate histopathological changes such as tubular necrosis, degeneration, and cast formation using a semi-quantitative scoring system.
4. In Vitro Slice Experiments:
-
Preparation: Prepare renal cortical slices from untreated rats.
-
Incubation: Incubate slices with varying concentrations of the haloaniline isomer.
-
Assessment: Measure parameters like p-aminohippurate (B12120003) (PAH) and tetraethylammonium (B1195904) (TEA) uptake to assess tubular transport function.[1]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Dichloroaniline-induced nephrotoxicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subchronic oral toxicology of 4-fluoro-3-nitroaniline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nephrotoxicity - Chemocare [chemocare.com]
A Comparative Analysis of 4-Haloanilines in Biological Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-fluoroaniline (B128567), 4-chloroaniline (B138754), 4-bromoaniline (B143363), and 4-iodoaniline (B139537). The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Executive Summary
4-Haloanilines are a class of compounds with widespread applications, but also with significant biological effects that warrant careful consideration. This comparative study reveals a general trend of increasing toxicity with increasing halogen size, with notable exceptions and variations depending on the specific biological endpoint. Key differences in their metabolism, particularly through N-acetylation and cytochrome P450-mediated pathways, contribute to their distinct toxicological profiles. Evidence suggests that the toxicity of these compounds is linked to the induction of oxidative stress, potentially through modulation of the Nrf2 signaling pathway.
Data Presentation
Comparative Toxicity of 4-Haloanilines
The following table summarizes the available quantitative and qualitative toxicity data for the four 4-haloanilines. It is important to note that direct comparative acute toxicity data for all four compounds is limited.
| Parameter | This compound | 4-Chloroaniline | 4-Bromoaniline | 4-Iodoaniline |
| Acute Oral LD50 (Rat) | Data not available | 300–420 mg/kg bw[1] | Data not available | Data not available |
| Acute Oral LD50 (Mouse) | Data not available | 228–500 mg/kg bw[1] | Data not available | Data not available |
| Neurotoxicity (Rat, single oral dose near lethal level) | Induces hindlimb paralysis and spongy changes in the white matter of the spinal cord and brainstem.[2] | Induces hindlimb paralysis and spongy changes in the white matter of the spinal cord and brainstem.[2] | Most severe neurotoxic effects, including hindlimb paralysis and lesions in the central and peripheral nervous systems.[2] | Least severe neurotoxic effects with limited lesions.[2] |
| In Vitro Nephrotoxicity (Rat renal cortical slices) | No increase in LDH release.[3] | No increase in LDH release.[3] | Reduced gluconeogenesis at the lowest concentration (0.1 mM).[3] | Induced the largest decrease in gluconeogenesis (92% at 2.0 mM).[3] |
Note: The neurotoxicity ranking is reported as 4-bromoaniline >> this compound ≥ 4-chloroaniline >> 4-iodoaniline when compared at or near the lethal dosage level[2].
Comparative Metabolism of 4-Haloanilines
The metabolism of 4-haloanilines is a critical determinant of their biological activity and toxicity. The primary metabolic pathways include N-acetylation and cytochrome P450 (CYP)-mediated hydroxylation and dehalogenation.
| Metabolic Pathway | This compound | 4-Chloroaniline | 4-Bromoaniline | 4-Iodoaniline |
| N-Acetylation | A major metabolic pathway. | A dominant route of in vivo metabolism.[4] | Undergoes N-acetylation. | Undergoes N-acetylation. |
| CYP-mediated Dehalogenation | More easily eliminated from the aromatic ring than chlorine. | Undergoes dehalogenation. | Undergoes dehalogenation. | Undergoes dehalogenation. |
| CYP-mediated Hydroxylation | Undergoes ortho- and para-hydroxylation. | Undergoes hydroxylation. | Undergoes hydroxylation. | Undergoes hydroxylation. |
Experimental Protocols
In Vitro Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
This protocol outlines a common method for assessing the cytotoxicity of 4-haloanilines by measuring the release of lactate dehydrogenase from damaged cells.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, renal cortical cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare stock solutions of the 4-haloanilines in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of 4-haloanilines. Include vehicle control (medium with solvent) and positive control (e.g., Triton X-100 for maximum LDH release) wells.
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. LDH Measurement:
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit. This typically involves mixing a substrate solution with a dye solution.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop the reaction by adding a stop solution provided in the kit.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100
In Vitro Metabolism Study Using Liver Microsomes
This protocol describes a general procedure to study the metabolism of 4-haloanilines using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
1. Incubation Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse), a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4), and the 4-haloaniline of interest at the desired concentration.
-
Pre-incubate the mixture at 37°C for a few minutes.
2. Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the pre-warmed mixture.
-
Incubate the reaction at 37°C with gentle shaking for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a quenching solvent, such as ice-cold acetonitrile (B52724) or methanol. The quenching solvent should contain an internal standard for analytical quantification.
3. Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the parent compound and its metabolites.
4. Data Analysis:
-
Determine the concentration of the parent 4-haloaniline remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as a measure of the metabolic rate.
In Vitro N-Acetylation Assay
This protocol outlines a method to determine the N-acetylation of 4-haloanilines, a key metabolic pathway.
1. Enzyme Source and Reaction Mixture:
-
Use a source of N-acetyltransferase (NAT) enzyme, which can be recombinant human NAT1 or NAT2, or a cytosolic fraction from liver cells.
-
Prepare a reaction mixture containing the NAT enzyme, the 4-haloaniline substrate, and the acetyl donor, acetyl coenzyme A (AcCoA), in a suitable buffer (e.g., Tris-HCl, pH 7.5).
2. Reaction and Detection:
-
Initiate the reaction by adding one of the components (e.g., AcCoA) to the mixture.
-
Incubate at 37°C for a defined period.
-
Stop the reaction, for example, by adding an acid.
-
The formation of the N-acetylated metabolite can be quantified using various methods, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.
3. Kinetic Analysis:
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the 4-haloaniline substrate and a fixed, saturating concentration of AcCoA, or vice versa.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.
Mandatory Visualization
Caption: Oxidative Stress and Nrf2 Signaling Pathway Activation by 4-Haloanilines.
Caption: Experimental Workflow for Comparative Biological Assessment of 4-Haloanilines.
References
- 1. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Methods for the Determination of 4-Fluoroaniline in Final Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative determination of 4-fluoroaniline (B128567), a potential genotoxic impurity (PGI), in final pharmaceutical products. The comparison of a standard HPLC-MS method with a more advanced UPLC-MS/MS method will assist researchers and analytical scientists in selecting the most appropriate approach based on their specific requirements for sensitivity, selectivity, and throughput.
This compound is a known starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Due to its potential genotoxicity, regulatory bodies mandate strict control of its levels in final drug products.[3] Consequently, robust and sensitive analytical methods are crucial for ensuring patient safety.
This guide details the experimental protocols and performance characteristics of two LC-MS methods: a High-Performance Liquid Chromatography with Single Quadrupole Mass Spectrometry (HPLC-MS) method and an Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method.
Quantitative Data Comparison
The following table summarizes the key performance parameters of the two LC-MS methods for the determination of this compound.
| Parameter | Method 1: HPLC-MS (Single Quadrupole - SIM) | Method 2: UPLC-MS/MS (Triple Quadrupole - MRM) |
| Instrumentation | HPLC with Single Quadrupole MS | UPLC with Triple Quadrupole MS |
| Final Product Matrix | Ezetimibe (B1671841) | Representative Pharmaceutical Product |
| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm)[4][5][6] | Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.05% Acetic AcidB: Acetonitrile (B52724) with 0.05% Acetic Acid[4][5][6] | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min[4][5][6] | 0.5 mL/min |
| Injection Volume | 20 µL[4][5][6] | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5][6] | Electrospray Ionization (ESI), Positive |
| MS Detection Mode | Selected Ion Monitoring (SIM)[4][5][6] | Multiple Reaction Monitoring (MRM)[7] |
| Monitored Ion (m/z) | 112[4][5][6] | Precursor: 112 -> Product: (e.g., 95, 68) |
| Linearity Range | 0.94 - 30.26 ng/mL[4][5][6] | ~0.1 - 50 ng/mL (Typical) |
| LOD | 0.19 ng/mL[4][5] | < 0.1 ng/mL (Expected) |
| LOQ | 0.94 ng/mL[4][5] | < 0.3 ng/mL (Expected) |
| Accuracy (% Recovery) | 92 - 99%[4][5][6] | 95 - 105% (Typical) |
| Precision (%RSD) | < 8.7%[4][5][6] | < 10% (Typical) |
| Run Time | ~15 min | < 5 min |
Experimental Workflows & Signaling Pathways
The general experimental workflow for the LC-MS determination of this compound in a final product is depicted below.
Detailed Experimental Protocols
Method 1: HPLC-MS (Single Quadrupole - SIM) for this compound in Ezetimibe
This method is based on a validated procedure for the determination of this compound in the drug substance ezetimibe.[4][5][6]
1. Sample and Standard Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1.5 mg/mL.[5]
-
Working Standard Solutions: Dilute the stock solution with acetonitrile to prepare working standard solutions for the calibration curve over a concentration range of 0.94 to 30.26 ng/mL.[4][5][6]
-
Sample Solution: Accurately weigh and dissolve the ezetimibe final product in acetonitrile to achieve a final concentration of 0.1 mg/mL.[5]
-
Filter all solutions through a 0.45 µm nylon syringe filter prior to injection.[5]
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system coupled to a single quadrupole mass spectrometer.
-
Column: Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm).[4][5][6]
-
Mobile Phase B: Acetonitrile with 0.05% Acetic Acid.[4][5][6]
-
Gradient Program: A linear gradient from 10% to 80% of mobile phase B over 10 minutes, followed by an increase to 100% B in the next 5 minutes.[5]
3. Mass Spectrometry Conditions
Method 2: Representative UPLC-MS/MS (Triple Quadrupole - MRM) Method
This method represents a typical high-sensitivity approach for the trace-level quantification of genotoxic impurities. While not from a single validated study for this compound, the parameters are based on common practices for similar analyses.[2][8]
1. Sample and Standard Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solution with a mixture of acetonitrile and water (1:1 v/v) to prepare calibration standards ranging from approximately 0.1 to 50 ng/mL.
-
Sample Solution: Accurately weigh and dissolve the final drug product in the diluent to a final concentration of 1 mg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions
-
Instrument: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A fast gradient from 5% to 95% of mobile phase B in 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions:
-
Quantifier: 112 -> 95 (Collision Energy to be optimized)
-
Qualifier: 112 -> 68 (Collision Energy to be optimized)
-
Comparison of the Methods
Method 1 (HPLC-MS in SIM mode) is a robust and validated method suitable for routine quality control.[4][5][6] The use of a single quadrupole in SIM mode provides good sensitivity and is widely available in analytical laboratories.[9] However, its selectivity can be limited in the presence of co-eluting matrix components with the same mass-to-charge ratio.
Method 2 (UPLC-MS/MS in MRM mode) offers superior performance in terms of speed, sensitivity, and selectivity. The UPLC system with a sub-2 µm particle column allows for faster analysis times and sharper peaks. The use of a triple quadrupole mass spectrometer in MRM mode significantly enhances selectivity by monitoring a specific precursor-to-product ion transition.[7][10] This reduces background noise and improves the signal-to-noise ratio, often leading to lower limits of detection and quantification.[10] This method is particularly advantageous for analyzing complex sample matrices or when very low detection limits are required.
Conclusion
The choice between an HPLC-MS (SIM) and a UPLC-MS/MS (MRM) method for the determination of this compound in final products will depend on the specific analytical needs. The HPLC-MS method is a reliable and validated approach for quality control purposes where sensitivity requirements are met. For applications demanding higher throughput, improved sensitivity, and enhanced selectivity, especially for complex matrices or to meet stringent regulatory limits for genotoxic impurities, the UPLC-MS/MS method is the preferred choice. The development and validation of such methods are critical for ensuring the safety and quality of pharmaceutical products.
References
- 1. This compound | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of an LC-MS Method for this compound Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Is MRM the Preferred Method for Accurate Quantification in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
4-Fluoroaniline in Drug Design: A Comparative Guide to Its Advantages Over Non-Fluorinated Analogues
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and pharmacokinetic profile. This guide provides a comparative analysis of 4-fluoroaniline (B128567), a common scaffold in many therapeutic agents, against its non-fluorinated aniline (B41778) counterparts, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Physicochemical Properties: pKa and Lipophilicity (logP)
The introduction of fluorine to the aniline ring significantly impacts its basicity (pKa) and lipophilicity (logP), two critical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa. The effect on lipophilicity is more nuanced and depends on the position of the fluorine atom.
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.61[1] | 0.90[1] |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20[1] | 1.15[1] |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50[1] | 1.15[1] |
| This compound | 4-FC₆H₄NH₂ | 4.65[1][2] | 1.15[1][2] |
Note: The pKa of this compound is notably similar to aniline, which can be an advantage in maintaining a desired ionization state while benefiting from other effects of fluorination.
Enhanced Metabolic Stability
A primary strategy in drug design is to block metabolically labile sites to enhance a drug's half-life. The carbon-fluorine bond is exceptionally strong and more resistant to metabolic oxidation by cytochrome P450 enzymes compared to a carbon-hydrogen bond.[1][3] Introducing fluorine at a position susceptible to hydroxylation can significantly improve metabolic stability.[1][4]
The para-position of an aniline ring is often susceptible to metabolic oxidation. By placing a fluorine atom at this position, as in this compound, this metabolic pathway can be effectively blocked.
| Moiety | Illustrative Half-Life (t½) in Human Liver Microsomes (HLM) |
| Aniline | 15 min |
| 2-Fluoroaniline | 35 min |
| 3-Fluoroaniline | 25 min |
| This compound | 50 min |
This illustrative data is based on general principles and observed trends in medicinal chemistry.[1]
Impact on Protein-Ligand Binding Affinity
The influence of fluorine on binding affinity is multifaceted. It can alter the pKa of the aniline, affecting its ionization state within the binding pocket.[1] Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with backbone amides or other polar residues, thereby enhancing binding affinity.[1] The introduction of fluorine can also induce conformational changes that may be favorable for receptor binding.[1]
In the development of kinase inhibitors, the 4-anilinoquinazoline (B1210976) scaffold is a common pharmacophore. Structure-activity relationship (SAR) studies have frequently demonstrated that fluorination of the aniline ring can significantly impact inhibitory potency (IC50).[1]
| Aniline Moiety in a Hypothetical Kinase Inhibitor | Illustrative Kinase IC50 (nM) |
| Aniline | 150 |
| 3-Fluoroaniline | 75 |
| 3-CF₃-Aniline | 25 |
This table presents a hypothetical comparison based on typical SAR data for kinase inhibitors, demonstrating the potential positive effects of aniline fluorination on potency.[1]
Experimental Protocols
Determination of pKa (Potentiometric Titration)
1. Preparation of Solutions:
-
Prepare a 0.01 M solution of the subject aniline (e.g., this compound) in a suitable solvent mixture, such as water-methanol.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.
2. Titration:
-
Calibrate a pH meter using standard buffers.
-
Place a known volume of the aniline solution into a beaker equipped with a magnetic stirrer.
-
Slowly add the standardized HCl solution in small, precise increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
3. Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa is determined as the pH at the half-equivalence point.[1]
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
1. Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine human liver microsomes (HLM), a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), and the test compound (e.g., a drug candidate containing the this compound moiety).
-
Pre-incubate the mixture at 37°C.
2. Initiation of Reaction:
-
Add a solution of NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) to initiate the metabolic reaction.
3. Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the metabolic activity in the aliquots by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
4. Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the parent compound using a suitable analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the resulting linear plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
Visualizing the Concepts
References
Physicochemical Properties: A Quantitative Comparison
A Comparative Analysis of 4-Fluoroaniline (B128567) and Its Positional Isomers for Researchers and Drug Development Professionals
Guide to the Physicochemical Properties, Spectroscopic Signatures, and Reactivity of 2-Fluoroaniline (B146934), 3-Fluoroaniline (B1664137), and this compound
In the landscape of pharmaceutical and chemical research, the subtle yet significant differences between positional isomers can profoundly impact reaction outcomes, biological activity, and material properties. This guide provides a detailed comparative analysis of this compound and its ortho- and meta-isomers: 2-fluoroaniline and 3-fluoroaniline. The data presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering a foundation for informed decision-making in experimental design and synthesis.
The position of the fluorine atom on the aniline (B41778) ring dictates the molecule's polarity, intermolecular forces, and acid-base properties. These variations are reflected in their macroscopic physical properties. For instance, the pKa value, which indicates the basicity of the amine, is lowest for the ortho-isomer due to the fluorine's strong inductive electron-withdrawing effect being most pronounced at close proximity. The para-isomer exhibits the highest pKa, suggesting a greater contribution from fluorine's resonance electron-donating effect.[1][2]
A summary of key physicochemical data is presented in Table 1 for direct comparison.
| Property | 2-Fluoroaniline | 3-Fluoroaniline | This compound |
| CAS Number | 348-54-9 | 372-19-0 | 371-40-4 |
| Molecular Formula | C₆H₆FN | C₆H₆FN | C₆H₆FN |
| Molecular Weight | 111.12 g/mol | 111.12 g/mol | 111.12 g/mol |
| Melting Point | -29 °C | -2 to -5 °C[1][3][4] | -1.9 to -1 °C[3] |
| Boiling Point | 182-183 °C | 186 °C[1][3][5] | 187 °C[3][6] |
| Density (at 25°C) | 1.151 g/mL | 1.156 g/mL | 1.173 g/mL |
| pKa (of conjugate acid) | 3.20 | 3.50[1][7] | 4.65[1][6][8] |
| Water Solubility | 17 g/L (20 °C) | 8 g/L (calculated)[7] | 33 g/L (20 °C)[1][6] |
Structural and Spectroscopic Differentiation
The isomers can be unequivocally identified and distinguished using standard spectroscopic techniques. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts in NMR spectroscopy. Similarly, vibrational modes are influenced by the fluorine's position, resulting in characteristic IR spectra.
Below is a diagram illustrating the structures of the three positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The coupling between fluorine and adjacent carbon and proton atoms (C-F and H-F coupling) provides definitive structural information. For instance, in this compound, the symmetry of the molecule results in a simpler ¹H NMR spectrum compared to the other two isomers.
| Isomer | Key ¹H NMR Features (CDCl₃) | Key ¹³C NMR Features (CDCl₃) |
| 2-Fluoroaniline | Complex multiplet patterns for aromatic protons due to asymmetry and H-F coupling. | The carbon bearing the fluorine (C-F) shows a large one-bond C-F coupling constant. The chemical shifts of all six carbons are distinct. |
| 3-Fluoroaniline | Aromatic protons exhibit complex splitting patterns. The proton at C2 is a singlet-like resonance, while others are split by adjacent protons and the fluorine atom. | The C-F carbon shows a large ¹JCF coupling constant. Carbons ortho, meta, and para to the fluorine atom exhibit smaller, characteristic coupling constants. |
| This compound | Two distinct signals for the aromatic protons, each appearing as a triplet-like multiplet due to symmetry and H-F coupling.[9] | Shows four distinct carbon signals due to molecular symmetry. The C-F and C-NH₂ carbons are readily identified by their chemical shifts and C-F coupling.[9] |
Infrared (IR) Spectroscopy
The C-F stretching vibration and the out-of-plane C-H bending modes are particularly sensitive to the substitution pattern on the benzene (B151609) ring. These differences in the fingerprint region (below 1600 cm⁻¹) allow for the clear distinction of the three isomers.
| Isomer | C-F Stretch (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |
| 2-Fluoroaniline | ~1250-1290 | Characteristic of 1,2-disubstitution (~750) |
| 3-Fluoroaniline | ~1200-1240 | Characteristic of 1,3-disubstitution (~770 and ~870) |
| This compound | ~1220-1230 | Characteristic of 1,4-disubstitution (~820) |
Reactivity and Electronic Effects
The reactivity of the aromatic ring towards electrophilic substitution is governed by the interplay between the activating, ortho-para directing amino group (-NH₂) and the deactivating, ortho-para directing fluorine atom (-F).
-
Inductive Effect (-I): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (+R): Both the amino group and fluorine can donate lone-pair electrons to the ring via resonance, which activates the ring, particularly at the ortho and para positions. The +R effect of the amino group is significantly stronger than that of fluorine.
The net result is that all three isomers are activated towards electrophilic aromatic substitution compared to benzene, and substitution is directed to the positions ortho and para to the strongly activating amino group. The fluorine atom primarily modulates this reactivity.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the acid dissociation constant (pKa) of the conjugate acids of the fluoroaniline isomers.
-
Preparation of Solutions:
-
Prepare a 0.05 M solution of the fluoroaniline isomer in deionized water. If solubility is an issue, a mixed solvent system (e.g., 50% ethanol/water) can be used.
-
Standardize a 0.1 M solution of hydrochloric acid (HCl).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Place 50 mL of the fluoroaniline solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Data Collection:
-
Record the initial pH of the solution.
-
Add the standardized 0.1 M HCl solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.
-
After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly (e.g., past the equivalence point).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (or the midpoint of the steepest part).
-
The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of HCl required to reach the equivalence point has been added).[8][10]
-
Protocol 2: Separation of Isomers by HPLC
This protocol provides a starting point for the analytical separation of a mixture of fluoroaniline isomers using High-Performance Liquid Chromatography (HPLC).
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Prepare a mixed standard solution containing all three isomers at a known concentration (e.g., 10 µg/mL each) in the initial mobile phase composition.
-
Prepare the unknown sample by dissolving it in the same solvent to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the mixed standard to determine the retention time for each isomer. Due to differences in polarity, the isomers should elute at different times.
-
Inject the unknown sample.
-
Identify the isomers in the sample by comparing retention times with the standard.
-
Quantify the amount of each isomer by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.
-
This guide provides a foundational comparison of the positional isomers of this compound. The tabulated data, spectroscopic insights, and detailed protocols are designed to facilitate efficient and accurate research in a laboratory setting.
References
- 1. 3-Fluoroaniline CAS#: 372-19-0 [m.chemicalbook.com]
- 2. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-fluoroaniline [stenutz.eu]
- 4. 3-Fluoroaniline Exporter | 3-Fluoroaniline Exporting Company | 3-Fluoroaniline International Distributor [multichemexports.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. 3-fluoroaniline [chemister.ru]
- 7. 372-19-0 CAS MSDS (3-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Fluoroaniline
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 4-fluoroaniline (B128567), a key chemical intermediate, is paramount. The selection of an appropriate analytical method is a critical decision, and ensuring the interchangeability and consistency of results between different techniques requires a thorough cross-validation process. This guide provides an objective comparison of the principal analytical methods for this compound: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is evaluated based on key validation parameters, supported by experimental data from various studies.
Comparison of Analytical Method Performance
The choice of analytical technique for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application, for instance, routine quality control versus trace impurity analysis. The following tables summarize the performance characteristics of HPLC-UV, HPLC-MS, and GC-MS for the analysis of this compound.
Table 1: Quantitative Comparison of Validated Analytical Methods for this compound
| Parameter | HPLC-MS | HPLC-UV | GC-MS |
| Linearity Range | 0.94 - 30.26 ng/mL[1][2] | Not specified | Not specified |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[1] | > 0.99 |
| Limit of Detection (LOD) | 0.19 ng/mL[1][2] | Not specified | Generally low (pg/L range for similar compounds)[3] |
| Limit of Quantification (LOQ) | 0.94 ng/mL[1][2] | Not specified | Generally low (ng/L to µg/L range for similar compounds)[3] |
| Accuracy (% Recovery) | 92 - 99%[1][2] | Not specified | 80 - 104% (for similar compounds) |
| Precision (% RSD) | < 8.7%[1][2] | < 1.5% (for similar compounds) | < 15-20% (for similar compounds) |
Note: Data for HPLC-UV and GC-MS are based on typical performance for similar aromatic amines, as specific validated data for this compound was not available in the cited literature.
Table 2: Qualitative Comparison of Analytical Methods
| Feature | HPLC-UV | HPLC-MS | GC-MS |
| Selectivity | Moderate | High | High |
| Sensitivity | Good | Excellent | Excellent |
| Sample Throughput | High | High | Moderate |
| Instrumentation Cost | Low | High | Moderate-High |
| Derivatization Required | No | No | Sometimes, to improve volatility |
| Thermal Stability of Analyte | Not a concern | Not a concern | Required |
| Primary Application | Routine analysis, purity assessment | Trace analysis, impurity identification | Analysis of volatile impurities |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound using HPLC-MS, HPLC-UV, and GC-MS.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method offers high sensitivity and selectivity, making it ideal for the trace analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase B: Acetonitrile (B52724) with 0.05% acetic acid[1][2]
-
Gradient: Gradient elution to be optimized based on the specific system.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For drug substance analysis, dissolve the sample in acetonitrile to a suitable concentration.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely accessible method suitable for routine quantification and purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
Chromatographic Conditions:
-
Column: C18 reverse phase column (e.g., 150 x 4.6 mm, 5 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in water[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[4]
-
Gradient: A typical gradient could be 20% B to 80% B over 10 minutes.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30°C[4]
-
Detection Wavelength: 254 nm[4]
-
Injection Volume: 10 µL[4]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Dilute the stock solution to prepare calibration standards.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is highly sensitive and selective, particularly for volatile and semi-volatile compounds.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS)
Chromatographic Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a higher temperature (e.g., 280°C).
-
Injector Temperature: 250°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM)
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent like methanol (B129727) or toluene.
-
Prepare calibration standards by diluting the stock solution.
-
For samples in a non-volatile matrix, a liquid-liquid extraction may be necessary.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: A flowchart outlining the key steps in the cross-validation of two analytical methods.
Signaling Pathways and Logical Relationships
The decision to choose one analytical method over another often involves considering the trade-offs between different performance characteristics. The following diagram illustrates the logical relationship between analytical requirements and method selection.
Caption: A diagram illustrating the decision-making process for selecting an analytical method.
References
Safety Operating Guide
Proper Disposal of 4-Fluoroaniline: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-fluoroaniline (B128567) is a critical aspect of laboratory safety and environmental responsibility. This substance is classified as hazardous, and its disposal must be managed by qualified professionals in accordance with local, state, and federal regulations.[1] Improper disposal can lead to personnel exposure and environmental contamination.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Required PPE:
-
Eye Protection: Chemical safety goggles with side shields or a full-face shield, compliant with EN 166 (EU) or ANSI Z87.1 (US) standards, are mandatory.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any signs of damage before use.[1]
-
Body Protection: A laboratory coat or a chemical-resistant suit is necessary to prevent skin contact.[1]
-
Respiratory Protection: In situations where there is a risk of inhaling dust or vapors, a full-face particle respirator is recommended.[1]
Spill Response Protocol
In the event of a this compound spill, immediate and appropriate cleanup is crucial to mitigate potential hazards.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. If flammable materials are present, extinguish all ignition sources.[1]
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team without delay.[1]
-
Containment and Cleanup: For small spills, contain the spillage and then collect it using an electrically protected vacuum cleaner or by wet-brushing.[2] Place the collected material into a suitable, closed container for disposal.[2]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]
Disposal Procedure
This compound and any materials contaminated with it must be disposed of as hazardous waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1]
-
Waste Collection:
-
Collect waste this compound and contaminated materials in a designated, compatible, and properly sealed container.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and must include the full chemical name: "this compound".[1]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.[1]
-
-
Professional Disposal:
Quantitative Data
The following table summarizes key physical and toxicological data for this compound.
| Property | Value | Reference |
| Molecular Weight | 111.12 g/mol | [4] |
| Boiling Point | 188 °C | [5] |
| Melting Point | -1 °C | [5] |
| Flash Point | 73 °C (163.4 °F) | [5][6] |
| Toxicity to Fish (LC50) | 16.9 mg/l - 96 h (Pimephales promelas) | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. This compound | 371-40-4 | TCI AMERICA [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 4-Fluoroaniline
Essential Safety and Handling Guide for 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and environmental protection.
Immediate Safety and Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against the hazards associated with this compound, which include being harmful if swallowed, causing severe skin burns and eye damage.[1][2] The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Recommended Equipment | Compliance Standards |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. Standard safety glasses are not sufficient. | OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Appropriate protective gloves (Nitrile or Butyl rubber recommended), and a lab coat or chemical-resistant apron.[3][4] | Consult glove manufacturer's specific chemical resistance data. |
| Respiratory Protection | Work should be conducted in a chemical fume hood. If engineering controls are insufficient or for spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[3][4] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
Glove Compatibility and Breakthrough Time
| Glove Material | Breakthrough Time (Aniline) | Degradation (Aniline) | Recommendation |
| Nitrile Rubber | >480 minutes | Excellent | Recommended for splash protection. Not for prolonged, direct exposure without manufacturer confirmation. |
| Butyl Rubber | >480 minutes | Excellent | Recommended for prolonged exposure. |
| Neoprene | ~360 minutes | Fair | Suitable for intermediate-duration tasks. |
| Natural Rubber (Latex) | ~62 minutes | Good | Not recommended for handling this compound due to shorter breakthrough time. |
Disclaimer: Data presented is for Aniline and should be used as an estimation only. On-site testing and consultation with glove manufacturers are strongly advised.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the necessary steps for safe handling.
Experimental Protocol: Safe Handling
-
Preparation and Engineering Controls : Before beginning any work, ensure that a certified chemical fume hood is operational.[3] Confirm that a safety shower and eyewash station are accessible and have been recently tested. Assemble all necessary PPE as detailed in the table above.
-
Handling the Chemical : Don the appropriate PPE before entering the area where this compound is stored and used.[3] Conduct all manipulations of the chemical, including weighing and transferring, inside the fume hood to prevent the release of vapors into the laboratory environment.[4] Keep the container tightly sealed when not in immediate use.[1]
-
Avoiding Exposure : Take all necessary precautions to avoid inhalation, ingestion, and contact with skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet immediately.
-
Post-Handling : After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with this compound. Follow the disposal plan for all waste materials. Remove PPE carefully to prevent cross-contamination, and wash hands thoroughly with soap and water.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This substance should be treated as hazardous waste.[5]
Step-by-Step Disposal Protocol
-
Waste Segregation : Do not mix this compound waste with other waste streams. Collect all unused product and contaminated materials (e.g., gloves, absorbent pads, and disposable labware) in a designated, compatible, and properly labeled hazardous waste container.[1]
-
Container Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[5]
-
Storage of Waste : Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[5] The storage area should have secondary containment.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Spill Response
In the event of a spill, evacuate the area and alert personnel.[5] If the spill is small, and you are trained and equipped to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4] Place the absorbed material into a suitable container for hazardous waste disposal.[4] For large spills, or if you are not equipped to handle the spill, contact your institution's EHS or emergency response team immediately.[5] Ensure the area is well-ventilated and wear appropriate respiratory protection during cleanup.[3]
References
- 1. fishersci.com [fishersci.com]
- 2. Air-superfund National Technical Guidance Study Series Air-superfund Guide To Pollutant Toxicity [nepis.epa.gov]
- 3. wellbefore.com [wellbefore.com]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
